molecular formula C22H24BrFN4O2 B3026042 Vandetanib-d6

Vandetanib-d6

Número de catálogo: B3026042
Peso molecular: 481.4 g/mol
Clave InChI: UHTHHESEBZOYNR-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vandetanib-d6 is intended for use as an internal standard for the quantification of vandetanib by GC- or LC-MS. Vandetanib is a multi-kinase inhibitor that inhibits VEGFR2, VEGFR3, VEGFR1, EGFR, PDGFRβ, Tie-2, and FGFR1 in cell-free assays (IC50s = 40, 110, 1,600, 500, 1,100, 2,500, and 3,600 nM, respectively). It also binds to 142 additional kinases in a panel of 442 kinases (Kds = 4.6-7,900 nM). Vandetanib (1 and 2.5 µM) induces apoptosis and cell cycle arrest at the G0/G1 phase in GEO colon and OVCAR-3 ovarian cancer cells. It inhibits proliferation of HAK1-B, KYN-2, and Huh7 hepatocarcinoma cells, as well as human umbilical vein endothelial cells (HUVECs), with IC50 values of 10, 8.1, 9.4, and 7.1 µM, respectively. Vandetanib (200 mg/kg) increases survival and decreases tumor angiogenesis and VEGFR2 levels in a D54MG glioblastoma mouse xenograft model. It reduces tumor growth in a variety of mouse xenograft models, including lung, colon, and breast cancer models, when administered at doses of 25, 50, and 100 mg/kg per day. Formulations containing vandetanib have been used in the treatment of medullary thyroid cancer.>

Propiedades

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHHESEBZOYNR-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Vandetanib-d6 in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Vandetanib-d6 in research, focusing on its critical role as an internal standard in the bioanalysis of the multi-kinase inhibitor, Vandetanib (B581). This document details the experimental protocols, quantitative performance data, and the pharmacological context necessary for its effective use in pharmacokinetic, metabolic, and clinical research studies.

Core Application: The Gold Standard for Bioanalysis

This compound, a deuterium-labeled analog of Vandetanib, is primarily utilized as an internal standard (IS) in analytical and pharmacokinetic research.[1] Its application is crucial for the accurate and precise quantification of Vandetanib in various biological matrices, such as plasma and cerebrospinal fluid (CSF), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry.[3][4] This is because they exhibit nearly identical physicochemical properties to the unlabeled analyte. This similarity ensures they co-elute chromatographically and have comparable extraction recovery and ionization efficiency, effectively compensating for variations in sample preparation and matrix effects.

Quantitative Bioanalytical Method Performance

The use of this compound as an internal standard allows for the development of highly sensitive, precise, and accurate LC-MS/MS methods for Vandetanib quantification. The following tables summarize the validation parameters from a key study, demonstrating the method's robustness for bioanalytical applications.

Table 1: LC-MS/MS Method Validation - Linearity
Biological MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
Human Plasma1.0 - 3000≥ 0.992
Human CSF0.25 - 50≥ 0.990

Data sourced from a study using a stable isotope-labeled internal standard for Vandetanib quantification.

Table 2: LC-MS/MS Method Validation - Precision and Accuracy
Biological MatrixWithin-Day Precision (% CV)Between-Day Precision (% CV)Within-Day Accuracy (%)Between-Day Accuracy (%)
Human Plasma≤ 5.9%Not Reported104.0% to 108.5%Not Reported
Human CSF≤ 8.8%Not Reported95.0% to 98.5%Not Reported

Data sourced from a study using a stable isotope-labeled internal standard for Vandetanib quantification.

Table 3: LC-MS/MS Method Validation - Recovery
AnalyteBiological MatrixMean Recovery (%)
VandetanibHuman Plasma80

Data sourced from a study using a stable isotope-labeled internal standard for Vandetanib quantification.

Experimental Protocols

The following sections detail the methodologies for sample preparation and LC-MS/MS analysis for the quantification of Vandetanib using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of Vandetanib from human plasma or cerebrospinal fluid.

  • To 100 µL of the biological sample (plasma or CSF) in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of tert-butyl methyl ether (MTBE) containing 0.1% to 0.5% ammonium (B1175870) hydroxide.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a validated method for the quantification of Vandetanib.

  • Liquid Chromatography:

    • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent.

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v), adjusted to pH 5.0.

    • Flow Rate: 0.11 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vandetanib: m/z 475.1 → 112.1

      • This compound (or similar IS): m/z 479.1 → 116.2

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to Vandetanib research where this compound plays a crucial role.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Output start Biological Sample (Plasma/CSF) add_is Spike with This compound (IS) start->add_is extract Liquid-Liquid Extraction (MTBE) add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify pk_params Pharmacokinetic Parameters quantify->pk_params

Bioanalytical Workflow for Vandetanib Quantification.

G cluster_enzymes Metabolizing Enzymes cluster_metabolites Major Metabolites Vandetanib Vandetanib CYP3A4 CYP3A4 Vandetanib->CYP3A4 FMO1_3 FMO1 & FMO3 Vandetanib->FMO1_3 N_Desmethyl N-desmethyl-vandetanib CYP3A4->N_Desmethyl N-demethylation N_Oxide Vandetanib-N-oxide FMO1_3->N_Oxide N-oxidation

Major Metabolic Pathways of Vandetanib.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR EGFR EGFR Vandetanib->EGFR RET RET Vandetanib->RET MAPK MAPK Pathway VEGFR->MAPK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Decreased Angiogenesis VEGFR->Angiogenesis EGFR->MAPK EGFR->PI3K_AKT RET->MAPK RET->PI3K_AKT Proliferation Decreased Cell Proliferation MAPK->Proliferation Survival Decreased Cell Survival PI3K_AKT->Survival

Vandetanib Mechanism of Action: Inhibition of Signaling Pathways.

Application in Pharmacokinetic and Metabolism Studies

The robust analytical methods enabled by this compound are essential for characterizing the pharmacokinetic profile of Vandetanib. Studies have shown that Vandetanib is slowly absorbed and eliminated, with a long half-life. The major metabolic pathways are N-demethylation and N-oxidation, primarily mediated by CYP3A4 and flavin-containing monooxygenase (FMO) enzymes 1 and 3, respectively. This compound is crucial for accurately quantifying the parent drug and its metabolites (N-desmethyl-vandetanib and vandetanib-N-oxide) in biological samples to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Pharmacokinetic Parameters of Vandetanib in Healthy Subjects (Single 800 mg Dose)
ParameterValue
Geometric Mean CL/F (L/h)13.1 - 13.3
Geometric Mean Vz/F (L)3592 - 4103
Mean t½ (hours)215.8 - 246.6
Median Tmax (hours)6 - 8

CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution; t½: Terminal half-life; Tmax: Time to maximum plasma concentration. Data sourced from a study in healthy subjects.

References

The Role of Vandetanib-d6 in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Vandetanib-d6 in research, focusing on its critical role as an internal standard in the bioanalysis of the multi-kinase inhibitor, Vandetanib. This document details the experimental protocols, quantitative performance data, and the pharmacological context necessary for its effective use in pharmacokinetic, metabolic, and clinical research studies.

Core Application: The Gold Standard for Bioanalysis

This compound, a deuterium-labeled analog of Vandetanib, is primarily utilized as an internal standard (IS) in analytical and pharmacokinetic research.[1] Its application is crucial for the accurate and precise quantification of Vandetanib in various biological matrices, such as plasma and cerebrospinal fluid (CSF), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry.[3][4] This is because they exhibit nearly identical physicochemical properties to the unlabeled analyte. This similarity ensures they co-elute chromatographically and have comparable extraction recovery and ionization efficiency, effectively compensating for variations in sample preparation and matrix effects.

Quantitative Bioanalytical Method Performance

The use of this compound as an internal standard allows for the development of highly sensitive, precise, and accurate LC-MS/MS methods for Vandetanib quantification. The following tables summarize the validation parameters from a key study, demonstrating the method's robustness for bioanalytical applications.

Table 1: LC-MS/MS Method Validation - Linearity
Biological MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
Human Plasma1.0 - 3000≥ 0.992
Human CSF0.25 - 50≥ 0.990

Data sourced from a study using a stable isotope-labeled internal standard for Vandetanib quantification.

Table 2: LC-MS/MS Method Validation - Precision and Accuracy
Biological MatrixWithin-Day Precision (% CV)Between-Day Precision (% CV)Within-Day Accuracy (%)Between-Day Accuracy (%)
Human Plasma≤ 5.9%Not Reported104.0% to 108.5%Not Reported
Human CSF≤ 8.8%Not Reported95.0% to 98.5%Not Reported

Data sourced from a study using a stable isotope-labeled internal standard for Vandetanib quantification.

Table 3: LC-MS/MS Method Validation - Recovery
AnalyteBiological MatrixMean Recovery (%)
VandetanibHuman Plasma80

Data sourced from a study using a stable isotope-labeled internal standard for Vandetanib quantification.

Experimental Protocols

The following sections detail the methodologies for sample preparation and LC-MS/MS analysis for the quantification of Vandetanib using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of Vandetanib from human plasma or cerebrospinal fluid.

  • To 100 µL of the biological sample (plasma or CSF) in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of tert-butyl methyl ether (MTBE) containing 0.1% to 0.5% ammonium hydroxide.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a validated method for the quantification of Vandetanib.

  • Liquid Chromatography:

    • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent.

    • Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v), adjusted to pH 5.0.

    • Flow Rate: 0.11 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vandetanib: m/z 475.1 → 112.1

      • This compound (or similar IS): m/z 479.1 → 116.2

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to Vandetanib research where this compound plays a crucial role.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Output start Biological Sample (Plasma/CSF) add_is Spike with This compound (IS) start->add_is extract Liquid-Liquid Extraction (MTBE) add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify pk_params Pharmacokinetic Parameters quantify->pk_params

Bioanalytical Workflow for Vandetanib Quantification.

G cluster_enzymes Metabolizing Enzymes cluster_metabolites Major Metabolites Vandetanib Vandetanib CYP3A4 CYP3A4 Vandetanib->CYP3A4 FMO1_3 FMO1 & FMO3 Vandetanib->FMO1_3 N_Desmethyl N-desmethyl-vandetanib CYP3A4->N_Desmethyl N-demethylation N_Oxide Vandetanib-N-oxide FMO1_3->N_Oxide N-oxidation

Major Metabolic Pathways of Vandetanib.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR EGFR EGFR Vandetanib->EGFR RET RET Vandetanib->RET MAPK MAPK Pathway VEGFR->MAPK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Decreased Angiogenesis VEGFR->Angiogenesis EGFR->MAPK EGFR->PI3K_AKT RET->MAPK RET->PI3K_AKT Proliferation Decreased Cell Proliferation MAPK->Proliferation Survival Decreased Cell Survival PI3K_AKT->Survival

Vandetanib Mechanism of Action: Inhibition of Signaling Pathways.

Application in Pharmacokinetic and Metabolism Studies

The robust analytical methods enabled by this compound are essential for characterizing the pharmacokinetic profile of Vandetanib. Studies have shown that Vandetanib is slowly absorbed and eliminated, with a long half-life. The major metabolic pathways are N-demethylation and N-oxidation, primarily mediated by CYP3A4 and flavin-containing monooxygenase (FMO) enzymes 1 and 3, respectively. This compound is crucial for accurately quantifying the parent drug and its metabolites (N-desmethyl-vandetanib and vandetanib-N-oxide) in biological samples to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Pharmacokinetic Parameters of Vandetanib in Healthy Subjects (Single 800 mg Dose)
ParameterValue
Geometric Mean CL/F (L/h)13.1 - 13.3
Geometric Mean Vz/F (L)3592 - 4103
Mean t½ (hours)215.8 - 246.6
Median Tmax (hours)6 - 8

CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution; t½: Terminal half-life; Tmax: Time to maximum plasma concentration. Data sourced from a study in healthy subjects.

References

A Deep Dive into the Vandetanib-d6 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for a deuterated internal standard like Vandetanib-d6 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and suitability for use in quantitative bioanalytical studies. This technical guide offers an in-depth explanation of a typical this compound CofA, detailing the experimental protocols behind the data and illustrating the compound's mechanism of action.

This compound, a deuterium-labeled version of Vandetanib, is an essential tool in pharmacokinetic and metabolic research, primarily used as an internal standard for mass spectrometry-based quantification.[1] Its chemical structure is nearly identical to Vandetanib, but with six hydrogen atoms replaced by deuterium (B1214612). This mass difference allows for its distinction in a mass spectrometer, while its similar chemical properties ensure it behaves almost identically to the unlabeled drug during sample preparation and analysis.[2][3]

Understanding the Certificate of Analysis

The CofA for this compound summarizes the results of various analytical tests performed to confirm its quality. The following tables present typical data found on such a certificate.

Identity and Purity Data
TestMethodSpecificationRepresentative Result
Appearance Visual InspectionWhite to Off-White SolidConforms
Identity (¹H-NMR) Nuclear Magnetic ResonanceConforms to StructureConforms
Identity (Mass Spec) Mass Spectrometry (ESI+)Conforms to Molecular WeightConforms
Purity (HPLC) Reverse-Phase High-Performance Liquid Chromatography≥ 98.0%99.7%
Isotopic Purity (d6) Mass Spectrometry / NMR≥ 98% Deuterated99.4%
Water Content Karl Fischer Titration≤ 1.0%0.3%
Residual Solvents ¹H-NMR / GC-MSMeets USP <467> LimitsConforms
Inorganic Impurities Residue on Ignition≤ 0.1%< 0.05%
Chemical and Physical Data
PropertyValue
Chemical Formula C₂₂H₁₈D₆BrFN₄O₂
Molecular Weight 481.39 g/mol [4]
CAS Number 1174683-49-8[1]
Storage Condition 2-8°C, protect from light

Core Experimental Protocols

The accuracy and reliability of the data presented in the CofA are contingent upon the meticulous execution of validated analytical methods. Below are detailed protocols for the key experiments cited.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates this compound from any non-deuterated or other organic impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like water with orthophosphoric acid). A common mobile phase could be a ratio of acetonitrile, water, and orthophosphoric acid (90:8:2, v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : UV detection at a wavelength where Vandetanib has maximum absorbance, such as 328 nm.

  • Injection Volume : 10 µL.

  • Procedure :

    • A standard solution of this compound is prepared in a suitable solvent (e.g., methanol).

    • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

    • The prepared sample is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the this compound peak is compared to the total area of all peaks to calculate the purity.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and determines the extent of deuterium incorporation.

  • Instrumentation : A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Procedure :

    • A dilute solution of this compound is infused into the mass spectrometer.

    • The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

    • The observed molecular weight is compared to the theoretical molecular weight of this compound.

    • The relative intensities of the peaks corresponding to the d6, d5, d4, etc., species are used to calculate the isotopic purity.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).

  • Procedure :

    • A small amount of the this compound sample is dissolved in the deuterated solvent.

    • The sample is placed in the NMR spectrometer, and the ¹H-NMR spectrum is acquired.

    • The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed and compared to the expected spectrum for Vandetanib, confirming the absence of signals at the positions where deuterium has been incorporated.

Water Content Determination by Karl Fischer Titration

This method is a highly specific and accurate way to determine the water content in a sample.

  • Instrumentation : A Karl Fischer titrator (volumetric or coulometric).

  • Reagents : Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent.

  • Procedure :

    • The titration vessel of the Karl Fischer apparatus is filled with the reagent.

    • A precise amount of the this compound sample is introduced into the vessel.

    • The reagent is titrated into the sample until all the water has reacted with the iodine.

    • The endpoint is detected electrochemically, and the amount of water is calculated based on the amount of reagent consumed.

Visualizing Key Processes

To further aid in the understanding of this compound's context and analysis, the following diagrams illustrate its mechanism of action and a typical quality control workflow.

Vandetanib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation RET RET Survival Cell Survival RET->Survival Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits

Caption: Vandetanib's multi-targeted mechanism of action.

Vandetanib is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. By blocking the signaling pathways mediated by these receptors, Vandetanib can inhibit tumor angiogenesis (the formation of new blood vessels), cell proliferation, and survival.

QC_Workflow Sample This compound Batch Visual Visual Inspection Sample->Visual HPLC HPLC Purity Visual->HPLC MS MS Identity & Isotopic Purity HPLC->MS NMR NMR Identity MS->NMR KF Karl Fischer Water Content NMR->KF Review Data Review vs. Specifications KF->Review Release Release with CofA Review->Release Pass Fail Batch Rejection Review->Fail Fail

Caption: Quality control workflow for this compound.

This workflow illustrates the sequential process of analyzing a batch of this compound. Upon receipt, the sample undergoes a series of tests to confirm its identity, purity, and other quality attributes. The data from these tests are then reviewed against pre-defined specifications. If all specifications are met, a Certificate of Analysis is generated, and the material is released for use.

References

A Deep Dive into the Vandetanib-d6 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for a deuterated internal standard like Vandetanib-d6 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and suitability for use in quantitative bioanalytical studies. This technical guide offers an in-depth explanation of a typical this compound CofA, detailing the experimental protocols behind the data and illustrating the compound's mechanism of action.

This compound, a deuterium-labeled version of Vandetanib, is an essential tool in pharmacokinetic and metabolic research, primarily used as an internal standard for mass spectrometry-based quantification.[1] Its chemical structure is nearly identical to Vandetanib, but with six hydrogen atoms replaced by deuterium. This mass difference allows for its distinction in a mass spectrometer, while its similar chemical properties ensure it behaves almost identically to the unlabeled drug during sample preparation and analysis.[2][3]

Understanding the Certificate of Analysis

The CofA for this compound summarizes the results of various analytical tests performed to confirm its quality. The following tables present typical data found on such a certificate.

Identity and Purity Data
TestMethodSpecificationRepresentative Result
Appearance Visual InspectionWhite to Off-White SolidConforms
Identity (¹H-NMR) Nuclear Magnetic ResonanceConforms to StructureConforms
Identity (Mass Spec) Mass Spectrometry (ESI+)Conforms to Molecular WeightConforms
Purity (HPLC) Reverse-Phase High-Performance Liquid Chromatography≥ 98.0%99.7%
Isotopic Purity (d6) Mass Spectrometry / NMR≥ 98% Deuterated99.4%
Water Content Karl Fischer Titration≤ 1.0%0.3%
Residual Solvents ¹H-NMR / GC-MSMeets USP <467> LimitsConforms
Inorganic Impurities Residue on Ignition≤ 0.1%< 0.05%
Chemical and Physical Data
PropertyValue
Chemical Formula C₂₂H₁₈D₆BrFN₄O₂
Molecular Weight 481.39 g/mol [4]
CAS Number 1174683-49-8[1]
Storage Condition 2-8°C, protect from light

Core Experimental Protocols

The accuracy and reliability of the data presented in the CofA are contingent upon the meticulous execution of validated analytical methods. Below are detailed protocols for the key experiments cited.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates this compound from any non-deuterated or other organic impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water with orthophosphoric acid). A common mobile phase could be a ratio of acetonitrile, water, and orthophosphoric acid (90:8:2, v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : UV detection at a wavelength where Vandetanib has maximum absorbance, such as 328 nm.

  • Injection Volume : 10 µL.

  • Procedure :

    • A standard solution of this compound is prepared in a suitable solvent (e.g., methanol).

    • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

    • The prepared sample is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the this compound peak is compared to the total area of all peaks to calculate the purity.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and determines the extent of deuterium incorporation.

  • Instrumentation : A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Procedure :

    • A dilute solution of this compound is infused into the mass spectrometer.

    • The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

    • The observed molecular weight is compared to the theoretical molecular weight of this compound.

    • The relative intensities of the peaks corresponding to the d6, d5, d4, etc., species are used to calculate the isotopic purity.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).

  • Procedure :

    • A small amount of the this compound sample is dissolved in the deuterated solvent.

    • The sample is placed in the NMR spectrometer, and the ¹H-NMR spectrum is acquired.

    • The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed and compared to the expected spectrum for Vandetanib, confirming the absence of signals at the positions where deuterium has been incorporated.

Water Content Determination by Karl Fischer Titration

This method is a highly specific and accurate way to determine the water content in a sample.

  • Instrumentation : A Karl Fischer titrator (volumetric or coulometric).

  • Reagents : Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent.

  • Procedure :

    • The titration vessel of the Karl Fischer apparatus is filled with the reagent.

    • A precise amount of the this compound sample is introduced into the vessel.

    • The reagent is titrated into the sample until all the water has reacted with the iodine.

    • The endpoint is detected electrochemically, and the amount of water is calculated based on the amount of reagent consumed.

Visualizing Key Processes

To further aid in the understanding of this compound's context and analysis, the following diagrams illustrate its mechanism of action and a typical quality control workflow.

Vandetanib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation RET RET Survival Cell Survival RET->Survival Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits

Caption: Vandetanib's multi-targeted mechanism of action.

Vandetanib is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. By blocking the signaling pathways mediated by these receptors, Vandetanib can inhibit tumor angiogenesis (the formation of new blood vessels), cell proliferation, and survival.

QC_Workflow Sample This compound Batch Visual Visual Inspection Sample->Visual HPLC HPLC Purity Visual->HPLC MS MS Identity & Isotopic Purity HPLC->MS NMR NMR Identity MS->NMR KF Karl Fischer Water Content NMR->KF Review Data Review vs. Specifications KF->Review Release Release with CofA Review->Release Pass Fail Batch Rejection Review->Fail Fail

Caption: Quality control workflow for this compound.

This workflow illustrates the sequential process of analyzing a batch of this compound. Upon receipt, the sample undergoes a series of tests to confirm its identity, purity, and other quality attributes. The data from these tests are then reviewed against pre-defined specifications. If all specifications are met, a Certificate of Analysis is generated, and the material is released for use.

References

An In-depth Technical Guide on the Stability and Storage of Vandetanib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Vandetanib-d6. Given the limited publicly available stability data specific to this compound, this document leverages information on its non-deuterated counterpart, Vandetanib, as a close surrogate. This compound is a deuterium-labeled version of Vandetanib, primarily utilized as an internal standard in quantitative bioanalysis by mass spectrometry.[1] Its stability is a critical factor in ensuring the accuracy and reproducibility of pharmacokinetic and metabolic studies.[2]

General Storage Recommendations

The stability of this compound is crucial for its function as an internal standard, as any degradation can lead to inaccuracies in the quantification of Vandetanib.[2] Suppliers of this compound provide clear guidelines for its storage to maintain its integrity over time.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationAdditional Notes
Crystalline Solid-20°C≥ 4 yearsProtect from light and moisture.[3][4]
Stock Solutions-20°C or -80°CUp to 1 monthStore in tightly sealed vials.
Aqueous SolutionsNot RecommendedNot RecommendedPrepare fresh for each use.

It is best practice to prepare fresh working solutions from a stock solution for each experiment to ensure accuracy.

Physicochemical Properties and the Impact of Deuteration

This compound has six deuterium (B1214612) atoms replacing hydrogen atoms on the methoxy (B1213986) and methyl groups of the piperidinyl moiety. This isotopic substitution results in a slight increase in molecular weight but is not expected to significantly alter the compound's physicochemical properties under normal physiological conditions.

The primary impact of deuteration on stability is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic or chemical degradation at the site of deuteration. However, the overall stability of this compound is still largely governed by the inherent stability of the parent Vandetanib molecule.

Forced Degradation Studies of Vandetanib

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods. The following table summarizes the results of forced degradation studies performed on Vandetanib. This data provides valuable insight into the potential stability liabilities of this compound.

Table 2: Summary of Forced Degradation Studies on Vandetanib

Stress ConditionConditionsDegradationObservations
Acidic Hydrolysis0.1 N HCl, 80°C, 6h~14.27%One degradation product was observed.
Alkaline Hydrolysis0.1 N NaOH, 80°C, 6hSignificantA degradation product was observed.
Oxidative Degradation30% H₂O₂, Overnight~12.48%No degradation peak was observed.
Thermal (Dry Heat)80°C, 6h~1.05%No degradation product was observed.
Photolytic (UV/Fluorescent)UV light & Fluorescent light~1.47%No degradation product was observed.

These studies indicate that Vandetanib is most susceptible to degradation under acidic and alkaline conditions.

Experimental Protocols for Stability Assessment

The development and validation of stability-indicating analytical methods are crucial for monitoring the integrity of this compound. The following section details a typical experimental protocol for a stability-indicating HPLC method for Vandetanib, which can be adapted for this compound.

4.1. Stability-Indicating HPLC Method

This method is designed to separate the parent drug from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API).

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where Vandetanib shows significant absorbance, such as 249 nm or 328 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Subject the drug substance or product to various stress conditions as outlined in Table 2.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

4.2. Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Develop Stability Protocol Batches Select Batches for Testing Protocol->Batches Storage Place Samples in Stability Chambers Batches->Storage Sampling Pull Samples at Time Points Storage->Sampling Analysis Analyze Samples using Validated Method Sampling->Analysis Data Collect and Analyze Data Analysis->Data Report Generate Stability Report Data->Report ShelfLife Determine Shelf-Life / Retest Period Report->ShelfLife

A typical workflow for conducting stability studies.

Signaling Pathways of Vandetanib

Understanding the mechanism of action of Vandetanib is relevant for researchers. Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

Vandetanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival RET->Survival

Vandetanib inhibits key receptor tyrosine kinases.

Conclusion

While specific stability data for this compound is not extensively published, the available information for Vandetanib provides a strong basis for its handling and storage. As a solid, this compound is stable for several years when stored at -20°C, protected from light and moisture. Solutions should be prepared fresh and stored at low temperatures for short periods. The provided forced degradation data and analytical methods for Vandetanib can be effectively utilized to ensure the integrity of this compound in research and development settings. It is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific information.

References

An In-depth Technical Guide on the Stability and Storage of Vandetanib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Vandetanib-d6. Given the limited publicly available stability data specific to this compound, this document leverages information on its non-deuterated counterpart, Vandetanib, as a close surrogate. This compound is a deuterium-labeled version of Vandetanib, primarily utilized as an internal standard in quantitative bioanalysis by mass spectrometry.[1] Its stability is a critical factor in ensuring the accuracy and reproducibility of pharmacokinetic and metabolic studies.[2]

General Storage Recommendations

The stability of this compound is crucial for its function as an internal standard, as any degradation can lead to inaccuracies in the quantification of Vandetanib.[2] Suppliers of this compound provide clear guidelines for its storage to maintain its integrity over time.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationAdditional Notes
Crystalline Solid-20°C≥ 4 yearsProtect from light and moisture.[3][4]
Stock Solutions-20°C or -80°CUp to 1 monthStore in tightly sealed vials.
Aqueous SolutionsNot RecommendedNot RecommendedPrepare fresh for each use.

It is best practice to prepare fresh working solutions from a stock solution for each experiment to ensure accuracy.

Physicochemical Properties and the Impact of Deuteration

This compound has six deuterium atoms replacing hydrogen atoms on the methoxy and methyl groups of the piperidinyl moiety. This isotopic substitution results in a slight increase in molecular weight but is not expected to significantly alter the compound's physicochemical properties under normal physiological conditions.

The primary impact of deuteration on stability is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic or chemical degradation at the site of deuteration. However, the overall stability of this compound is still largely governed by the inherent stability of the parent Vandetanib molecule.

Forced Degradation Studies of Vandetanib

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods. The following table summarizes the results of forced degradation studies performed on Vandetanib. This data provides valuable insight into the potential stability liabilities of this compound.

Table 2: Summary of Forced Degradation Studies on Vandetanib

Stress ConditionConditionsDegradationObservations
Acidic Hydrolysis0.1 N HCl, 80°C, 6h~14.27%One degradation product was observed.
Alkaline Hydrolysis0.1 N NaOH, 80°C, 6hSignificantA degradation product was observed.
Oxidative Degradation30% H₂O₂, Overnight~12.48%No degradation peak was observed.
Thermal (Dry Heat)80°C, 6h~1.05%No degradation product was observed.
Photolytic (UV/Fluorescent)UV light & Fluorescent light~1.47%No degradation product was observed.

These studies indicate that Vandetanib is most susceptible to degradation under acidic and alkaline conditions.

Experimental Protocols for Stability Assessment

The development and validation of stability-indicating analytical methods are crucial for monitoring the integrity of this compound. The following section details a typical experimental protocol for a stability-indicating HPLC method for Vandetanib, which can be adapted for this compound.

4.1. Stability-Indicating HPLC Method

This method is designed to separate the parent drug from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API).

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where Vandetanib shows significant absorbance, such as 249 nm or 328 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Subject the drug substance or product to various stress conditions as outlined in Table 2.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

4.2. Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Develop Stability Protocol Batches Select Batches for Testing Protocol->Batches Storage Place Samples in Stability Chambers Batches->Storage Sampling Pull Samples at Time Points Storage->Sampling Analysis Analyze Samples using Validated Method Sampling->Analysis Data Collect and Analyze Data Analysis->Data Report Generate Stability Report Data->Report ShelfLife Determine Shelf-Life / Retest Period Report->ShelfLife

A typical workflow for conducting stability studies.

Signaling Pathways of Vandetanib

Understanding the mechanism of action of Vandetanib is relevant for researchers. Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

Vandetanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival RET->Survival

Vandetanib inhibits key receptor tyrosine kinases.

Conclusion

While specific stability data for this compound is not extensively published, the available information for Vandetanib provides a strong basis for its handling and storage. As a solid, this compound is stable for several years when stored at -20°C, protected from light and moisture. Solutions should be prepared fresh and stored at low temperatures for short periods. The provided forced degradation data and analytical methods for Vandetanib can be effectively utilized to ensure the integrity of this compound in research and development settings. It is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific information.

References

The Gold Standard: Vandetanib-d6 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount for accurate pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This technical guide delves into the core principles and practical applications of using a deuterated internal standard, specifically Vandetanib-d6, in the bioanalysis of the multi-targeted tyrosine kinase inhibitor, Vandetanib (B581). By leveraging the unique physicochemical properties of stable isotope-labeled compounds, researchers can achieve the highest levels of accuracy, precision, and robustness in quantitative mass spectrometry assays.

The Foundational Principle: Why Deuterated Internal Standards Reign Supreme

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis, an internal standard (IS) is indispensable. It is a compound added at a known concentration to samples, calibrators, and quality controls to correct for variability during the analytical process. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the most ideal.

The core principle behind the utility of this compound is its near-identical chemical and physical behavior to the non-labeled analyte, Vandetanib. Both compounds exhibit virtually the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference between hydrogen and deuterium, they are readily distinguished by the mass spectrometer. This allows this compound to act as a perfect surrogate, mirroring and thus correcting for any analyte loss during sample preparation and fluctuations in instrument response.

Vandetanib: A Multi-Kinase Inhibitor

Vandetanib exerts its anti-cancer effects by targeting several key receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis. Its primary targets are:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

  • Epidermal Growth Factor Receptor (EGFR): By inhibiting EGFR, Vandetanib disrupts signaling pathways that lead to cancer cell proliferation and survival.[1]

  • REarranged during Transfection (RET) Proto-Oncogene: This target is particularly relevant in medullary thyroid carcinoma, where RET mutations are a key driver of tumorigenesis.[1]

The inhibitory potency of Vandetanib against these key kinases is summarized below.

Target KinaseIC50 (nM)
VEGFR-2 (KDR)40
VEGFR-3 (FLT4)110
EGFR500
RET100

Table 1: Inhibitory Potency of Vandetanib against Target Kinases.

Bioanalytical Methods: Quantifying Vandetanib with Precision

The use of a deuterated internal standard like this compound is central to validated LC-MS/MS methods for quantifying Vandetanib in biological matrices such as plasma and cerebrospinal fluid (CSF).

Mass Spectrometry Parameters

The key to distinguishing between Vandetanib and its deuterated internal standard lies in their different mass-to-charge ratios (m/z). The following table summarizes typical mass spectrometry parameters.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Vandetanib475.1112.1
Vandetanib-d4479.1116.2
Vandetanib ([13C,d3])479.1116.2

Table 2: Representative Mass Transitions for Vandetanib and its Deuterated Internal Standards.[2]

Chromatographic and Validation Parameters

The following tables provide a comparative summary of parameters from validated LC-MS/MS methods for Vandetanib quantification.

ParameterMethod 1Method 2
Matrix Human Plasma & CSFHuman Plasma & Rat Liver Microsomes
Internal Standard Vandetanib-d4 ([13C,d3]-ZD6474)Praziquantel
Column Kinetex C18 (2.6 µm, 50 x 2.1 mm)C18
Mobile Phase Acetonitrile (B52724) / 10mM Ammonium (B1175870) Formate (50:50, v/v), pH 5.010mM Ammonium Formate (pH 4.1) / Acetonitrile (1:1, v/v)
Flow Rate 0.11 mL/min0.25 mL/min
Retention Time 1.60 min1.3 min (Vandetanib), 2.5 min (IS)

Table 3: Comparison of Chromatographic Conditions.[1][3]

ParameterPlasmaCSFRat Liver Microsomes
Linearity Range (ng/mL) 1.0 - 30000.25 - 505 - 500
LLOQ (ng/mL) 1.00.256.49
Within-day Precision (%CV) ≤ 5.9%≤ 8.8%0.97 - 3.08%
Between-day Precision (%CV) ≤ 5.9%≤ 8.8%0.97 - 3.08%
Within-day Accuracy (%) 104.0 - 108.5%95.0 - 98.5%95.8 - 100.09%
Between-day Accuracy (%) 104.0 - 108.5%95.0 - 98.5%95.8 - 100.09%
Mean Recovery (%) ~80%Not Reported~99%

Table 4: Summary of Method Validation Parameters.

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for common sample preparation techniques incorporating a deuterated internal standard for the LC-MS/MS analysis of Vandetanib.

Protocol 1: Liquid-Liquid Extraction (LLE)

This is a common and effective method for extracting Vandetanib from biological fluids.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, CSF) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specified volume of the this compound working solution.

  • Extraction: Add 1 mL of tert-butyl methyl ether (MTBE) containing 0.1% ammonium hydroxide.

  • Mixing: Vortex the mixture for 1 minute to ensure thorough extraction.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This is a faster, simpler method suitable for high-throughput analysis.

  • Sample Aliquoting: Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specified volume of the this compound working solution.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Mixing: Vortex the mixture thoroughly for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase sensitivity.

  • Analysis: Inject the supernatant or reconstituted sample into the LC-MS/MS system.

Visualizing the Workflow and Mechanism

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for Vandetanib quantification and its targeted signaling pathways.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Spike Add this compound (IS) Sample->Spike Extract Liquid-Liquid Extraction (e.g., with MTBE) Spike->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Transfer Transfer Organic Layer Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify

Bioanalytical Workflow for Vandetanib Quantification.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR EGFR EGFR Vandetanib->EGFR RET RET Vandetanib->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Proliferation

Vandetanib's Mechanism of Action on Key Signaling Pathways.

Pharmacokinetic Profile of Vandetanib

Understanding the pharmacokinetic properties of Vandetanib is crucial for dose optimization and management of potential drug-drug interactions.

Pharmacokinetic ParameterValue
Half-life (t1/2) ~10 days
Time to Peak (Tmax) 6 hours (range 4-10)
Metabolism Primarily via CYP3A4
Excretion Feces (~44%) and Urine (~25%)

Table 5: Key Pharmacokinetic Parameters of Vandetanib.

Notably, renal impairment can significantly increase exposure to Vandetanib. The mean area under the curve (AUC) increases by approximately 46%, 62%, and 79% in subjects with mild, moderate, and severe renal impairment, respectively. This necessitates dose adjustments in this patient population.

Conclusion

The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Vandetanib. Its near-identical physicochemical properties to the parent drug ensure that it effectively compensates for variations inherent in the analytical workflow, from sample extraction to instrumental analysis. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the generation of high-quality data essential for advancing our understanding and clinical application of Vandetanib.

References

The Gold Standard: Vandetanib-d6 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount for accurate pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This technical guide delves into the core principles and practical applications of using a deuterated internal standard, specifically Vandetanib-d6, in the bioanalysis of the multi-targeted tyrosine kinase inhibitor, Vandetanib. By leveraging the unique physicochemical properties of stable isotope-labeled compounds, researchers can achieve the highest levels of accuracy, precision, and robustness in quantitative mass spectrometry assays.

The Foundational Principle: Why Deuterated Internal Standards Reign Supreme

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis, an internal standard (IS) is indispensable. It is a compound added at a known concentration to samples, calibrators, and quality controls to correct for variability during the analytical process. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the most ideal.

The core principle behind the utility of this compound is its near-identical chemical and physical behavior to the non-labeled analyte, Vandetanib. Both compounds exhibit virtually the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference between hydrogen and deuterium, they are readily distinguished by the mass spectrometer. This allows this compound to act as a perfect surrogate, mirroring and thus correcting for any analyte loss during sample preparation and fluctuations in instrument response.

Vandetanib: A Multi-Kinase Inhibitor

Vandetanib exerts its anti-cancer effects by targeting several key receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis. Its primary targets are:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

  • Epidermal Growth Factor Receptor (EGFR): By inhibiting EGFR, Vandetanib disrupts signaling pathways that lead to cancer cell proliferation and survival.[1]

  • REarranged during Transfection (RET) Proto-Oncogene: This target is particularly relevant in medullary thyroid carcinoma, where RET mutations are a key driver of tumorigenesis.[1]

The inhibitory potency of Vandetanib against these key kinases is summarized below.

Target KinaseIC50 (nM)
VEGFR-2 (KDR)40
VEGFR-3 (FLT4)110
EGFR500
RET100

Table 1: Inhibitory Potency of Vandetanib against Target Kinases.

Bioanalytical Methods: Quantifying Vandetanib with Precision

The use of a deuterated internal standard like this compound is central to validated LC-MS/MS methods for quantifying Vandetanib in biological matrices such as plasma and cerebrospinal fluid (CSF).

Mass Spectrometry Parameters

The key to distinguishing between Vandetanib and its deuterated internal standard lies in their different mass-to-charge ratios (m/z). The following table summarizes typical mass spectrometry parameters.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Vandetanib475.1112.1
Vandetanib-d4479.1116.2
Vandetanib ([13C,d3])479.1116.2

Table 2: Representative Mass Transitions for Vandetanib and its Deuterated Internal Standards.[2]

Chromatographic and Validation Parameters

The following tables provide a comparative summary of parameters from validated LC-MS/MS methods for Vandetanib quantification.

ParameterMethod 1Method 2
Matrix Human Plasma & CSFHuman Plasma & Rat Liver Microsomes
Internal Standard Vandetanib-d4 ([13C,d3]-ZD6474)Praziquantel
Column Kinetex C18 (2.6 µm, 50 x 2.1 mm)C18
Mobile Phase Acetonitrile / 10mM Ammonium Formate (50:50, v/v), pH 5.010mM Ammonium Formate (pH 4.1) / Acetonitrile (1:1, v/v)
Flow Rate 0.11 mL/min0.25 mL/min
Retention Time 1.60 min1.3 min (Vandetanib), 2.5 min (IS)

Table 3: Comparison of Chromatographic Conditions.[1][3]

ParameterPlasmaCSFRat Liver Microsomes
Linearity Range (ng/mL) 1.0 - 30000.25 - 505 - 500
LLOQ (ng/mL) 1.00.256.49
Within-day Precision (%CV) ≤ 5.9%≤ 8.8%0.97 - 3.08%
Between-day Precision (%CV) ≤ 5.9%≤ 8.8%0.97 - 3.08%
Within-day Accuracy (%) 104.0 - 108.5%95.0 - 98.5%95.8 - 100.09%
Between-day Accuracy (%) 104.0 - 108.5%95.0 - 98.5%95.8 - 100.09%
Mean Recovery (%) ~80%Not Reported~99%

Table 4: Summary of Method Validation Parameters.

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for common sample preparation techniques incorporating a deuterated internal standard for the LC-MS/MS analysis of Vandetanib.

Protocol 1: Liquid-Liquid Extraction (LLE)

This is a common and effective method for extracting Vandetanib from biological fluids.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, CSF) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specified volume of the this compound working solution.

  • Extraction: Add 1 mL of tert-butyl methyl ether (MTBE) containing 0.1% ammonium hydroxide.

  • Mixing: Vortex the mixture for 1 minute to ensure thorough extraction.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This is a faster, simpler method suitable for high-throughput analysis.

  • Sample Aliquoting: Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specified volume of the this compound working solution.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Mixing: Vortex the mixture thoroughly for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase sensitivity.

  • Analysis: Inject the supernatant or reconstituted sample into the LC-MS/MS system.

Visualizing the Workflow and Mechanism

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for Vandetanib quantification and its targeted signaling pathways.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Spike Add this compound (IS) Sample->Spike Extract Liquid-Liquid Extraction (e.g., with MTBE) Spike->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Transfer Transfer Organic Layer Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify

Bioanalytical Workflow for Vandetanib Quantification.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR EGFR EGFR Vandetanib->EGFR RET RET Vandetanib->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Proliferation

Vandetanib's Mechanism of Action on Key Signaling Pathways.

Pharmacokinetic Profile of Vandetanib

Understanding the pharmacokinetic properties of Vandetanib is crucial for dose optimization and management of potential drug-drug interactions.

Pharmacokinetic ParameterValue
Half-life (t1/2) ~10 days
Time to Peak (Tmax) 6 hours (range 4-10)
Metabolism Primarily via CYP3A4
Excretion Feces (~44%) and Urine (~25%)

Table 5: Key Pharmacokinetic Parameters of Vandetanib.

Notably, renal impairment can significantly increase exposure to Vandetanib. The mean area under the curve (AUC) increases by approximately 46%, 62%, and 79% in subjects with mild, moderate, and severe renal impairment, respectively. This necessitates dose adjustments in this patient population.

Conclusion

The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Vandetanib. Its near-identical physicochemical properties to the parent drug ensure that it effectively compensates for variations inherent in the analytical workflow, from sample extraction to instrumental analysis. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the generation of high-quality data essential for advancing our understanding and clinical application of Vandetanib.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Vandetanib and Vandetanib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib is a potent oral tyrosine kinase inhibitor targeting key pathways in tumor progression, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) signaling cascades. Its deuterated analog, Vandetanib-d6, in which hydrogen atoms at specific metabolically active sites are replaced by deuterium (B1214612), represents a modification aimed at altering its pharmacokinetic profile. This technical guide provides a comprehensive analysis of the structural and potential functional differences between Vandetanib and this compound. It includes a detailed examination of their chemical structures, a discussion of the anticipated impact of deuteration on metabolism and pharmacokinetics, and a summary of relevant quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and bioanalysis of these compounds, alongside visualizations of the pertinent signaling pathways and analytical workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Vandetanib is an approved therapeutic agent for the treatment of symptomatic or progressive medullary thyroid cancer.[1] Its mechanism of action lies in the competitive inhibition of ATP at the catalytic domains of multiple receptor tyrosine kinases, thereby modulating downstream signaling pathways crucial for tumor cell proliferation and angiogenesis.[2] The use of stable isotope-labeled analogs, such as this compound, is a strategic approach in drug development. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile.[2] This guide will explore the core differences between Vandetanib and this compound, providing a technical resource for researchers in the field.

Structural Differences

The fundamental structural difference between Vandetanib and this compound is the selective replacement of six hydrogen atoms with deuterium atoms at two key metabolic sites: the methoxy (B1213986) group and the N-methyl group of the piperidine (B6355638) moiety.

Vandetanib:

  • IUPAC Name: N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine[3]

  • Chemical Formula: C₂₂H₂₄BrFN₄O₂

  • Molecular Weight: 475.36 g/mol

This compound:

  • IUPAC Name: N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine

  • Chemical Formula: C₂₂H₁₈D₆BrFN₄O₂

  • Molecular Weight: 481.40 g/mol

The sites of deuteration are specifically chosen because they are known locations of metabolic activity for Vandetanib. The primary metabolic pathways for Vandetanib involve N-demethylation at the piperidine ring and O-demethylation at the methoxy group, both of which are mediated by cytochrome P450 enzymes, particularly CYP3A4.[4] By strengthening the bonds at these positions, this compound is anticipated to exhibit reduced rates of metabolism.

Quantitative Data Summary

While direct comparative pharmacokinetic data for this compound is not extensively available in the public domain, the following tables summarize the known pharmacokinetic parameters of Vandetanib and the expected impact of deuteration on this compound. The data for Vandetanib has been compiled from various clinical and preclinical studies. The anticipated effects on this compound are based on the principles of the kinetic isotope effect.

Table 1: Physicochemical Properties

PropertyVandetanibThis compound
Chemical Formula C₂₂H₂₄BrFN₄O₂C₂₂H₁₈D₆BrFN₄O₂
Molecular Weight 475.36 g/mol 481.40 g/mol
IUPAC Name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amineN-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine

Table 2: Pharmacokinetic Parameters

ParameterVandetanibThis compound (Anticipated)
Bioavailability Not explicitly reported, but orally availablePotentially increased due to reduced first-pass metabolism.
Time to Peak (Tmax) 4-10 hoursLikely similar to Vandetanib.
Half-life (t½) Approximately 10-19 daysPotentially longer than Vandetanib due to slower metabolic clearance.
Apparent Clearance (CL/F) ~13.2 L/hPotentially lower than Vandetanib.
Volume of Distribution (Vd/F) ~7450 LLikely similar to Vandetanib.
Plasma Protein Binding ~90-94%Likely similar to Vandetanib.
Metabolism N-demethylation (by CYP3A4) and N-oxidation (by FMO1 and FMO3)Reduced rates of N-demethylation and O-demethylation expected.
Excretion Feces (~44%) and Urine (~25%) over 21 daysThe excretion profile may be altered due to changes in metabolism.

Table 3: Inhibitory Activity of Vandetanib

Target KinaseIC50 (nM)
VEGFR-2 (KDR) 40
VEGFR-3 (FLT4) 110
EGFR (HER1) 500
RET 130

The inhibitory activity of this compound is expected to be comparable to that of Vandetanib as deuteration is not expected to significantly alter its binding affinity to the target kinases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound would follow a similar synthetic route to that of Vandetanib, with the key modification being the use of deuterated starting materials. A plausible synthetic approach is outlined below, based on established methods for quinazoline (B50416) synthesis.

Protocol: Synthesis of this compound

  • Preparation of Deuterated Intermediates:

    • Synthesize 1-(methyl-d3)-4-(hydroxymethyl)piperidine from a suitable piperidine precursor using a deuterated methylating agent (e.g., iodomethane-d3).

    • Synthesize the deuterated methoxy-substituted quinazoline core. This can be achieved by using a starting material containing a methoxy-d3 group or by introducing it during the synthesis.

  • Coupling Reaction:

    • Couple the deuterated quinazoline core with the deuterated piperidine side chain. This is typically achieved through a Williamson ether synthesis or a similar nucleophilic substitution reaction.

  • Final Amination:

    • The final step involves the amination of the 4-position of the quinazoline ring with 4-bromo-2-fluoroaniline.

  • Purification:

    • The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization.

  • Characterization:

    • The structure and isotopic purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) and high-resolution mass spectrometry (HRMS).

Bioanalytical Method for Vandetanib and this compound

The quantification of Vandetanib and this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Vandetanib-d4 is commonly used as an internal standard for the analysis of Vandetanib. A similar method can be adapted for the simultaneous quantification of Vandetanib and this compound.

Protocol: LC-MS/MS Quantification of Vandetanib and this compound in Human Plasma

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., Vandetanib-d4).

    • Add 1 mL of tert-butyl methyl ether (MTBE).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.6 µm, 50 mm × 2.1 mm).

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 10mM ammonium (B1175870) formate (B1220265) (50:50, v/v) at pH 5.0.

    • Flow Rate: 0.11 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

      • Vandetanib: m/z 475.1 → 112.1

      • This compound: m/z 481.1 → 118.1 (predicted)

      • Vandetanib-d4 (Internal Standard): m/z 479.1 → 116.2

  • Data Analysis:

    • Quantify the concentrations of Vandetanib and this compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Mandatory Visualizations

Signaling Pathways

Vandetanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR GDNF GDNF RET RET GDNF->RET RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->RAS EGFR->PI3K RET->RAS RET->PI3K Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Vandetanib's inhibitory action on VEGFR, EGFR, and RET signaling pathways.

Experimental Workflows

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Vandetanib-d4) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the bioanalysis of Vandetanib using LC-MS/MS.

Conclusion

This compound represents a strategic modification of Vandetanib, designed to leverage the kinetic isotope effect to alter its metabolic profile. The deuteration at the N-methyl and methoxy groups is anticipated to slow down the rate of metabolism, potentially leading to a longer half-life and increased drug exposure. While direct comparative pharmacokinetic data for this compound is limited, the principles of deuterated drug design and the known metabolic pathways of Vandetanib provide a strong rationale for these expected changes. The provided experimental protocols for synthesis and bioanalysis offer a framework for researchers to further investigate the properties of this compound. The visualizations of the signaling pathways and analytical workflows serve to enhance the understanding of Vandetanib's mechanism of action and the methodologies for its study. This technical guide serves as a valuable resource for scientists and professionals in drug development, providing a comprehensive overview of the structural and potential functional differences between Vandetanib and its deuterated analog, this compound. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its potential clinical advantages.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Vandetanib and Vandetanib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib is a potent oral tyrosine kinase inhibitor targeting key pathways in tumor progression, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) signaling cascades. Its deuterated analog, Vandetanib-d6, in which hydrogen atoms at specific metabolically active sites are replaced by deuterium, represents a modification aimed at altering its pharmacokinetic profile. This technical guide provides a comprehensive analysis of the structural and potential functional differences between Vandetanib and this compound. It includes a detailed examination of their chemical structures, a discussion of the anticipated impact of deuteration on metabolism and pharmacokinetics, and a summary of relevant quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and bioanalysis of these compounds, alongside visualizations of the pertinent signaling pathways and analytical workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Vandetanib is an approved therapeutic agent for the treatment of symptomatic or progressive medullary thyroid cancer.[1] Its mechanism of action lies in the competitive inhibition of ATP at the catalytic domains of multiple receptor tyrosine kinases, thereby modulating downstream signaling pathways crucial for tumor cell proliferation and angiogenesis.[2] The use of stable isotope-labeled analogs, such as this compound, is a strategic approach in drug development. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile.[2] This guide will explore the core differences between Vandetanib and this compound, providing a technical resource for researchers in the field.

Structural Differences

The fundamental structural difference between Vandetanib and this compound is the selective replacement of six hydrogen atoms with deuterium atoms at two key metabolic sites: the methoxy group and the N-methyl group of the piperidine moiety.

Vandetanib:

  • IUPAC Name: N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine[3]

  • Chemical Formula: C₂₂H₂₄BrFN₄O₂

  • Molecular Weight: 475.36 g/mol

This compound:

  • IUPAC Name: N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine

  • Chemical Formula: C₂₂H₁₈D₆BrFN₄O₂

  • Molecular Weight: 481.40 g/mol

The sites of deuteration are specifically chosen because they are known locations of metabolic activity for Vandetanib. The primary metabolic pathways for Vandetanib involve N-demethylation at the piperidine ring and O-demethylation at the methoxy group, both of which are mediated by cytochrome P450 enzymes, particularly CYP3A4.[4] By strengthening the bonds at these positions, this compound is anticipated to exhibit reduced rates of metabolism.

Quantitative Data Summary

While direct comparative pharmacokinetic data for this compound is not extensively available in the public domain, the following tables summarize the known pharmacokinetic parameters of Vandetanib and the expected impact of deuteration on this compound. The data for Vandetanib has been compiled from various clinical and preclinical studies. The anticipated effects on this compound are based on the principles of the kinetic isotope effect.

Table 1: Physicochemical Properties

PropertyVandetanibThis compound
Chemical Formula C₂₂H₂₄BrFN₄O₂C₂₂H₁₈D₆BrFN₄O₂
Molecular Weight 475.36 g/mol 481.40 g/mol
IUPAC Name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amineN-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine

Table 2: Pharmacokinetic Parameters

ParameterVandetanibThis compound (Anticipated)
Bioavailability Not explicitly reported, but orally availablePotentially increased due to reduced first-pass metabolism.
Time to Peak (Tmax) 4-10 hoursLikely similar to Vandetanib.
Half-life (t½) Approximately 10-19 daysPotentially longer than Vandetanib due to slower metabolic clearance.
Apparent Clearance (CL/F) ~13.2 L/hPotentially lower than Vandetanib.
Volume of Distribution (Vd/F) ~7450 LLikely similar to Vandetanib.
Plasma Protein Binding ~90-94%Likely similar to Vandetanib.
Metabolism N-demethylation (by CYP3A4) and N-oxidation (by FMO1 and FMO3)Reduced rates of N-demethylation and O-demethylation expected.
Excretion Feces (~44%) and Urine (~25%) over 21 daysThe excretion profile may be altered due to changes in metabolism.

Table 3: Inhibitory Activity of Vandetanib

Target KinaseIC50 (nM)
VEGFR-2 (KDR) 40
VEGFR-3 (FLT4) 110
EGFR (HER1) 500
RET 130

The inhibitory activity of this compound is expected to be comparable to that of Vandetanib as deuteration is not expected to significantly alter its binding affinity to the target kinases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound would follow a similar synthetic route to that of Vandetanib, with the key modification being the use of deuterated starting materials. A plausible synthetic approach is outlined below, based on established methods for quinazoline synthesis.

Protocol: Synthesis of this compound

  • Preparation of Deuterated Intermediates:

    • Synthesize 1-(methyl-d3)-4-(hydroxymethyl)piperidine from a suitable piperidine precursor using a deuterated methylating agent (e.g., iodomethane-d3).

    • Synthesize the deuterated methoxy-substituted quinazoline core. This can be achieved by using a starting material containing a methoxy-d3 group or by introducing it during the synthesis.

  • Coupling Reaction:

    • Couple the deuterated quinazoline core with the deuterated piperidine side chain. This is typically achieved through a Williamson ether synthesis or a similar nucleophilic substitution reaction.

  • Final Amination:

    • The final step involves the amination of the 4-position of the quinazoline ring with 4-bromo-2-fluoroaniline.

  • Purification:

    • The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization.

  • Characterization:

    • The structure and isotopic purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) and high-resolution mass spectrometry (HRMS).

Bioanalytical Method for Vandetanib and this compound

The quantification of Vandetanib and this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Vandetanib-d4 is commonly used as an internal standard for the analysis of Vandetanib. A similar method can be adapted for the simultaneous quantification of Vandetanib and this compound.

Protocol: LC-MS/MS Quantification of Vandetanib and this compound in Human Plasma

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., Vandetanib-d4).

    • Add 1 mL of tert-butyl methyl ether (MTBE).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.6 µm, 50 mm × 2.1 mm).

    • Mobile Phase: An isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0.

    • Flow Rate: 0.11 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

      • Vandetanib: m/z 475.1 → 112.1

      • This compound: m/z 481.1 → 118.1 (predicted)

      • Vandetanib-d4 (Internal Standard): m/z 479.1 → 116.2

  • Data Analysis:

    • Quantify the concentrations of Vandetanib and this compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Mandatory Visualizations

Signaling Pathways

Vandetanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR GDNF GDNF RET RET GDNF->RET RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->RAS EGFR->PI3K RET->RAS RET->PI3K Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Vandetanib's inhibitory action on VEGFR, EGFR, and RET signaling pathways.

Experimental Workflows

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Vandetanib-d4) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the bioanalysis of Vandetanib using LC-MS/MS.

Conclusion

This compound represents a strategic modification of Vandetanib, designed to leverage the kinetic isotope effect to alter its metabolic profile. The deuteration at the N-methyl and methoxy groups is anticipated to slow down the rate of metabolism, potentially leading to a longer half-life and increased drug exposure. While direct comparative pharmacokinetic data for this compound is limited, the principles of deuterated drug design and the known metabolic pathways of Vandetanib provide a strong rationale for these expected changes. The provided experimental protocols for synthesis and bioanalysis offer a framework for researchers to further investigate the properties of this compound. The visualizations of the signaling pathways and analytical workflows serve to enhance the understanding of Vandetanib's mechanism of action and the methodologies for its study. This technical guide serves as a valuable resource for scientists and professionals in drug development, providing a comprehensive overview of the structural and potential functional differences between Vandetanib and its deuterated analog, this compound. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its potential clinical advantages.

References

Commercial Suppliers and Technical Guide for Vandetanib-d6 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity Vandetanib-d6 for analytical and pharmacokinetic studies, a clear understanding of its commercial availability, quality control, and application is paramount. This technical guide provides an in-depth overview of commercial suppliers, experimental protocols for its use as an internal standard, and the core signaling pathways affected by its non-deuterated parent compound, Vandetanib.

Commercial Availability of this compound

This compound, the deuterated analog of the tyrosine kinase inhibitor Vandetanib, is a critical tool for researchers, primarily utilized as an internal standard in mass spectrometry-based quantification assays.[1] Its use significantly improves the accuracy and precision of measuring Vandetanib concentrations in biological matrices.[1] Several commercial suppliers provide research-grade this compound, and the following table summarizes key information from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Veeprho This compound1174683-49-8C₂₂H₁₈D₆BrFN₄O₂481.40Offered as an internal standard for analytical and pharmacokinetic research.[1]
Clearsynth This compound1174683-49-8Not SpecifiedNot SpecifiedProvided with a Certificate of Analysis, for use as an analytical standard and in R&D.[2]
Simson Pharma Vandetanib D61174683-49-8Not SpecifiedNot SpecifiedSupplied with a Certificate of Analysis.
MedChemExpress Vandetanib-d₆Not SpecifiedNot SpecifiedNot SpecifiedAvailable for research purposes.

Synthesis and Quality Control

The synthesis of Vandetanib has been described through various routes, with recent advancements focusing on more efficient processes like microwave-assisted Dimroth rearrangements to construct the core quinazoline (B50416) structure.[3] While specific, detailed protocols for the synthesis of this compound are proprietary to the manufacturers, the general principle involves the use of deuterated starting materials. The IUPAC name, N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine, indicates that the deuterium (B1214612) labels are incorporated on the methoxy (B1213986) and the N-methyl groups. This strategic placement at sites of potential metabolism helps to ensure that the deuterated standard co-elutes with the parent compound and has a similar ionization efficiency, which is crucial for its function as an internal standard.

Quality control for this compound is critical to ensure its identity, purity, and isotopic enrichment. Suppliers typically provide a Certificate of Analysis (CoA) with each batch. Standard analytical techniques for quality control of isotopically labeled standards include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the deuterium labels.

  • Mass Spectrometry (MS): To verify the molecular weight and determine the isotopic purity (the percentage of the deuterated compound relative to its unlabeled counterpart).

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity by separating the compound from any impurities.

Vandetanib's Mechanism of Action and Signaling Pathways

Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer therapy by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. By binding to the ATP-binding site of these receptors, Vandetanib blocks their phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K MAPK MAPK EGFR->MAPK RET RET RET->PI3K RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Sample_Preparation_Workflow start Start: Plasma Sample (e.g., 100 µL) add_is Add this compound (Internal Standard) start->add_is add_protein_precip Add Protein Precipitation Solvent (e.g., Acetonitrile) add_is->add_protein_precip vortex Vortex to Mix add_protein_precip->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Commercial Suppliers and Technical Guide for Vandetanib-d6 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity Vandetanib-d6 for analytical and pharmacokinetic studies, a clear understanding of its commercial availability, quality control, and application is paramount. This technical guide provides an in-depth overview of commercial suppliers, experimental protocols for its use as an internal standard, and the core signaling pathways affected by its non-deuterated parent compound, Vandetanib.

Commercial Availability of this compound

This compound, the deuterated analog of the tyrosine kinase inhibitor Vandetanib, is a critical tool for researchers, primarily utilized as an internal standard in mass spectrometry-based quantification assays.[1] Its use significantly improves the accuracy and precision of measuring Vandetanib concentrations in biological matrices.[1] Several commercial suppliers provide research-grade this compound, and the following table summarizes key information from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Veeprho This compound1174683-49-8C₂₂H₁₈D₆BrFN₄O₂481.40Offered as an internal standard for analytical and pharmacokinetic research.[1]
Clearsynth This compound1174683-49-8Not SpecifiedNot SpecifiedProvided with a Certificate of Analysis, for use as an analytical standard and in R&D.[2]
Simson Pharma Vandetanib D61174683-49-8Not SpecifiedNot SpecifiedSupplied with a Certificate of Analysis.
MedChemExpress Vandetanib-d₆Not SpecifiedNot SpecifiedNot SpecifiedAvailable for research purposes.

Synthesis and Quality Control

The synthesis of Vandetanib has been described through various routes, with recent advancements focusing on more efficient processes like microwave-assisted Dimroth rearrangements to construct the core quinazoline structure.[3] While specific, detailed protocols for the synthesis of this compound are proprietary to the manufacturers, the general principle involves the use of deuterated starting materials. The IUPAC name, N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine, indicates that the deuterium labels are incorporated on the methoxy and the N-methyl groups. This strategic placement at sites of potential metabolism helps to ensure that the deuterated standard co-elutes with the parent compound and has a similar ionization efficiency, which is crucial for its function as an internal standard.

Quality control for this compound is critical to ensure its identity, purity, and isotopic enrichment. Suppliers typically provide a Certificate of Analysis (CoA) with each batch. Standard analytical techniques for quality control of isotopically labeled standards include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the deuterium labels.

  • Mass Spectrometry (MS): To verify the molecular weight and determine the isotopic purity (the percentage of the deuterated compound relative to its unlabeled counterpart).

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity by separating the compound from any impurities.

Vandetanib's Mechanism of Action and Signaling Pathways

Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer therapy by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. By binding to the ATP-binding site of these receptors, Vandetanib blocks their phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K MAPK MAPK EGFR->MAPK RET RET RET->PI3K RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Sample_Preparation_Workflow start Start: Plasma Sample (e.g., 100 µL) add_is Add this compound (Internal Standard) start->add_is add_protein_precip Add Protein Precipitation Solvent (e.g., Acetonitrile) add_is->add_protein_precip vortex Vortex to Mix add_protein_precip->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Vandetanib-d6 in Pharmacokinetic and Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of deuterated vandetanib (B581) in pharmacokinetic (PK) and metabolism studies. While the prompt specified Vandetanib-d6, the available scientific literature predominantly refers to Vandetanib-d4 as the stable isotope-labeled internal standard for bioanalytical assays. This document will therefore focus on the application of Vandetanib-d4, a crucial tool for the accurate and precise quantification of vandetanib in biological matrices.

Introduction to Vandetanib

Vandetanib, sold under the brand name Caprelsa, is a multi-targeted tyrosine kinase inhibitor.[1] It is primarily used in the treatment of certain types of thyroid cancer.[1][2] Vandetanib exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[2] A thorough understanding of its pharmacokinetic and metabolic profile is essential for optimizing its clinical use.

Pharmacokinetic Profile of Vandetanib

Vandetanib is characterized by slow absorption and a long terminal half-life.[3] Steady-state plasma concentrations are typically achieved after approximately three months of daily dosing.

Table 1: Summary of Vandetanib Pharmacokinetic Parameters in Healthy Subjects

ParameterValueReference
Time to Maximum Concentration (Tmax)4 to 10 hours
Mean Plasma Half-life (t½)~19 days
Protein Binding90–96%
MetabolismCYP3A4, FMO1, FMO3
ExcretionFeces (44%), Urine (25%)

Metabolism of Vandetanib

Vandetanib is metabolized in the liver to form two major active metabolites: N-desmethylvandetanib and vandetanib-N-oxide. The formation of N-desmethylvandetanib is primarily catalyzed by cytochrome P450 3A4 (CYP3A4), while vandetanib-N-oxide is formed by flavin-containing monooxygenase 1 (FMO1) and FMO3. Both metabolites have shown pharmacological activity. A minor glucuronide conjugate has also been detected in urine and feces.

Role of Vandetanib-d4 in Pharmacokinetic Studies

Stable isotope-labeled compounds like Vandetanib-d4 are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. Vandetanib-d4 serves as an ideal internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use allows for the precise measurement of vandetanib and its metabolites in various biological matrices by correcting for variability during sample preparation and analysis.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of vandetanib.

Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Dosing and Sampling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Administer single oral dose of Vandetanib (e.g., 10 mg/kg) to rats B Collect blood samples at predetermined time points A->B C Separate plasma by centrifugation B->C D Add Vandetanib-d4 (Internal Standard) and acetonitrile (B52724) to plasma C->D E Vortex and centrifuge to precipitate proteins D->E F Collect supernatant E->F G Inject supernatant into LC-MS/MS system F->G H Quantify Vandetanib concentration G->H I Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) H->I

Caption: Workflow of an in vivo pharmacokinetic study of Vandetanib.

Procedure:

  • Dosing: Administer a single oral dose of Vandetanib (e.g., 10 mg/kg) to a group of rats.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: To a small volume of plasma (e.g., 50 µL), add a solution of acetonitrile containing a known concentration of Vandetanib-d4 to precipitate proteins and serve as the internal standard.

  • Analysis: After centrifugation, inject the supernatant into an LC-MS/MS system for quantification of vandetanib.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol is designed to investigate the metabolic stability of vandetanib and identify its metabolites in a controlled in vitro system.

Workflow for In Vitro Metabolism Study

G cluster_0 Incubation cluster_1 Reaction Quenching and Sample Preparation cluster_2 LC-MS/MS Analysis A Prepare incubation mixture: Phosphate (B84403) buffer, Human Liver Microsomes, Vandetanib B Pre-incubate at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Collect aliquots at various time points C->D E Add ice-cold acetonitrile with Vandetanib-d4 (Internal Standard) to stop the reaction D->E F Vortex and centrifuge to precipitate proteins E->F G Collect supernatant F->G H Inject supernatant into LC-MS/MS system G->H I Analyze for parent drug depletion and metabolite formation H->I

Caption: Workflow of an in vitro metabolism study of Vandetanib.

Procedure:

  • Incubation: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (HLMs), and vandetanib.

  • Reaction Initiation: Pre-incubate the mixture at 37°C before initiating the metabolic reaction by adding an NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile containing Vandetanib-d4.

  • Sample Preparation: Vortex and centrifuge the samples to precipitate proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system to measure the depletion of the parent drug over time and identify the formation of metabolites.

Signaling Pathway of Vandetanib

Vandetanib's mechanism of action involves the inhibition of multiple receptor tyrosine kinases that are crucial for tumor growth and angiogenesis.

Vandetanib Signaling Pathway Inhibition

G cluster_0 Vandetanib cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Effects V Vandetanib VEGFR VEGFR V->VEGFR inhibits EGFR EGFR V->EGFR inhibits RET RET V->RET inhibits Angio Angiogenesis VEGFR->Angio Prolif Cell Proliferation EGFR->Prolif Survival Cell Survival EGFR->Survival RET->Prolif RET->Survival

References

Vandetanib-d6 in Pharmacokinetic and Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of deuterated vandetanib in pharmacokinetic (PK) and metabolism studies. While the prompt specified Vandetanib-d6, the available scientific literature predominantly refers to Vandetanib-d4 as the stable isotope-labeled internal standard for bioanalytical assays. This document will therefore focus on the application of Vandetanib-d4, a crucial tool for the accurate and precise quantification of vandetanib in biological matrices.

Introduction to Vandetanib

Vandetanib, sold under the brand name Caprelsa, is a multi-targeted tyrosine kinase inhibitor.[1] It is primarily used in the treatment of certain types of thyroid cancer.[1][2] Vandetanib exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[2] A thorough understanding of its pharmacokinetic and metabolic profile is essential for optimizing its clinical use.

Pharmacokinetic Profile of Vandetanib

Vandetanib is characterized by slow absorption and a long terminal half-life.[3] Steady-state plasma concentrations are typically achieved after approximately three months of daily dosing.

Table 1: Summary of Vandetanib Pharmacokinetic Parameters in Healthy Subjects

ParameterValueReference
Time to Maximum Concentration (Tmax)4 to 10 hours
Mean Plasma Half-life (t½)~19 days
Protein Binding90–96%
MetabolismCYP3A4, FMO1, FMO3
ExcretionFeces (44%), Urine (25%)

Metabolism of Vandetanib

Vandetanib is metabolized in the liver to form two major active metabolites: N-desmethylvandetanib and vandetanib-N-oxide. The formation of N-desmethylvandetanib is primarily catalyzed by cytochrome P450 3A4 (CYP3A4), while vandetanib-N-oxide is formed by flavin-containing monooxygenase 1 (FMO1) and FMO3. Both metabolites have shown pharmacological activity. A minor glucuronide conjugate has also been detected in urine and feces.

Role of Vandetanib-d4 in Pharmacokinetic Studies

Stable isotope-labeled compounds like Vandetanib-d4 are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. Vandetanib-d4 serves as an ideal internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use allows for the precise measurement of vandetanib and its metabolites in various biological matrices by correcting for variability during sample preparation and analysis.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of vandetanib.

Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Dosing and Sampling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Administer single oral dose of Vandetanib (e.g., 10 mg/kg) to rats B Collect blood samples at predetermined time points A->B C Separate plasma by centrifugation B->C D Add Vandetanib-d4 (Internal Standard) and acetonitrile to plasma C->D E Vortex and centrifuge to precipitate proteins D->E F Collect supernatant E->F G Inject supernatant into LC-MS/MS system F->G H Quantify Vandetanib concentration G->H I Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) H->I

Caption: Workflow of an in vivo pharmacokinetic study of Vandetanib.

Procedure:

  • Dosing: Administer a single oral dose of Vandetanib (e.g., 10 mg/kg) to a group of rats.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: To a small volume of plasma (e.g., 50 µL), add a solution of acetonitrile containing a known concentration of Vandetanib-d4 to precipitate proteins and serve as the internal standard.

  • Analysis: After centrifugation, inject the supernatant into an LC-MS/MS system for quantification of vandetanib.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol is designed to investigate the metabolic stability of vandetanib and identify its metabolites in a controlled in vitro system.

Workflow for In Vitro Metabolism Study

G cluster_0 Incubation cluster_1 Reaction Quenching and Sample Preparation cluster_2 LC-MS/MS Analysis A Prepare incubation mixture: Phosphate buffer, Human Liver Microsomes, Vandetanib B Pre-incubate at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Collect aliquots at various time points C->D E Add ice-cold acetonitrile with Vandetanib-d4 (Internal Standard) to stop the reaction D->E F Vortex and centrifuge to precipitate proteins E->F G Collect supernatant F->G H Inject supernatant into LC-MS/MS system G->H I Analyze for parent drug depletion and metabolite formation H->I

Caption: Workflow of an in vitro metabolism study of Vandetanib.

Procedure:

  • Incubation: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (HLMs), and vandetanib.

  • Reaction Initiation: Pre-incubate the mixture at 37°C before initiating the metabolic reaction by adding an NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile containing Vandetanib-d4.

  • Sample Preparation: Vortex and centrifuge the samples to precipitate proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system to measure the depletion of the parent drug over time and identify the formation of metabolites.

Signaling Pathway of Vandetanib

Vandetanib's mechanism of action involves the inhibition of multiple receptor tyrosine kinases that are crucial for tumor growth and angiogenesis.

Vandetanib Signaling Pathway Inhibition

G cluster_0 Vandetanib cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Effects V Vandetanib VEGFR VEGFR V->VEGFR inhibits EGFR EGFR V->EGFR inhibits RET RET V->RET inhibits Angio Angiogenesis VEGFR->Angio Prolif Cell Proliferation EGFR->Prolif Survival Cell Survival EGFR->Survival RET->Prolif RET->Survival

References

Methodological & Application

Application Note: Quantification of Vandetanib in Human Plasma and Cerebrospinal Fluid by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib in biological matrices, such as human plasma and cerebrospinal fluid (CSF). Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain cancers.[1][2] Accurate measurement of its concentration is vital for pharmacokinetic studies and therapeutic drug monitoring.[1] This method employs Vandetanib-d4, a stable isotope-labeled internal standard (ISTD), to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[1][3] The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Introduction

Vandetanib is an oral medication that inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase. These pathways are critical for tumor angiogenesis and growth. To optimize dosing and ensure patient safety, a reliable analytical method for quantifying Vandetanib in biological samples is essential. The use of a stable isotope-labeled internal standard, such as Vandetanib-d4, is the gold standard for quantitative bioanalysis via LC-MS/MS as it co-elutes with the analyte and shares near-identical chemical and physical properties, thus compensating for variations in sample processing and analysis.

Experimental Protocols

Materials and Reagents
Standard and Sample Preparation
  • Stock Solutions : Prepare 1.0 mg/mL stock solutions of Vandetanib and Vandetanib-d4 by dissolving the accurately weighed compounds in methanol. These stock solutions should be stored at -80°C.

  • Working Solutions : Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v).

  • Calibration Standards and Quality Controls (QC) : Prepare calibration standards and QC samples by spiking blank human plasma or CSF with the appropriate volumes of the working solutions. Typical calibration curve concentrations range from 1.0 to 3,000 ng/mL for plasma and 0.25 to 50 ng/mL for CSF.

Sample Extraction (Liquid-Liquid Extraction)
  • To a 100 µL aliquot of the biological sample (plasma or CSF) in a microcentrifuge tube, add a specific volume of the Vandetanib-d4 internal standard working solution.

  • Add 1 mL of tert-butyl methyl ether. For improved extraction, 0.1% or 0.5% ammonium hydroxide can be added to the MTBE.

  • Vortex the mixture for 1-5 minutes to ensure thorough extraction.

  • Centrifuge the samples at 10,000 rpm (or approximately 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions
ParameterValue
ColumnKinetex C18 (2.6 µm, 50 mm × 2.1 mm)
Mobile PhaseIsocratic: Acetonitrile / 10 mM Ammonium Formate (pH 5.0) (50/50, v/v)
Flow Rate0.11 mL/min
Injection Volume10 µL
Column TemperatureAmbient
Run Time3 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored ReactionMultiple Reaction Monitoring (MRM)
Ion Source Temp.500°C
Collision GasNitrogen
MRM Transitions
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Vandetanib475.1112.1
Vandetanib-d4479.1116.2

Data Presentation

Method Validation Parameters

The presented LC-MS/MS method demonstrates excellent performance for the quantification of Vandetanib in human plasma and CSF.

Table 1: Linearity and Sensitivity

MatrixLinearity Range (ng/mL)Correlation Coefficient (R²)LLOQ (ng/mL)
Human Plasma1.0 - 3,000≥ 0.9921.0
Human CSF0.25 - 50≥ 0.9900.25

Table 2: Accuracy and Precision

MatrixWithin-day Precision (%CV)Between-day Precision (%CV)Accuracy (%)
Human Plasma≤ 5.9≤ 5.9104.0 - 108.5
Human CSF≤ 8.8≤ 8.895.0 - 98.5

Table 3: Recovery

MatrixMean Recovery (%)
Human Plasma & CSF> 80

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL Plasma/CSF) Spike Spike with Vandetanib-d4 (ISTD) Sample->Spike LLE Liquid-Liquid Extraction (1 mL MTBE) Spike->LLE Vortex Vortex Mix (1-5 min) LLE->Vortex Centrifuge Centrifuge (10,000 rpm, 5-10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (Kinetex C18) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/ISTD Peak Area Ratio Integrate->Calculate Quantify Quantify Vandetanib (Calibration Curve) Calculate->Quantify

Experimental workflow for Vandetanib quantification.

logical_relationship cluster_process Analytical Process cluster_output Measurement & Calculation Analyte Vandetanib (Unknown Amount) Extraction Sample Extraction (LLE) Analyte->Extraction ISTD Vandetanib-d4 (Known Amount Added) ISTD->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Analyte_Signal Vandetanib Signal (Peak Area) MS_Detection->Analyte_Signal ISTD_Signal Vandetanib-d4 Signal (Peak Area) MS_Detection->ISTD_Signal Ratio Peak Area Ratio (Analyte / ISTD) Analyte_Signal->Ratio ISTD_Signal->Ratio Concentration Final Concentration Ratio->Concentration

Quantification logic using an internal standard.

References

Application Note: Quantification of Vandetanib in Human Plasma and Cerebrospinal Fluid by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib in biological matrices, such as human plasma and cerebrospinal fluid (CSF). Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain cancers.[1][2] Accurate measurement of its concentration is vital for pharmacokinetic studies and therapeutic drug monitoring.[1] This method employs Vandetanib-d4, a stable isotope-labeled internal standard (ISTD), to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[1][3] The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Introduction

Vandetanib is an oral medication that inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase. These pathways are critical for tumor angiogenesis and growth. To optimize dosing and ensure patient safety, a reliable analytical method for quantifying Vandetanib in biological samples is essential. The use of a stable isotope-labeled internal standard, such as Vandetanib-d4, is the gold standard for quantitative bioanalysis via LC-MS/MS as it co-elutes with the analyte and shares near-identical chemical and physical properties, thus compensating for variations in sample processing and analysis.

Experimental Protocols

Materials and Reagents
  • Vandetanib reference standard

  • Vandetanib-d4 (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • tert-Butyl methyl ether (MTBE)

  • Ammonium formate

  • Ammonium hydroxide (optional)

  • Deionized water

  • Control human plasma and CSF

Standard and Sample Preparation
  • Stock Solutions : Prepare 1.0 mg/mL stock solutions of Vandetanib and Vandetanib-d4 by dissolving the accurately weighed compounds in methanol. These stock solutions should be stored at -80°C.

  • Working Solutions : Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v).

  • Calibration Standards and Quality Controls (QC) : Prepare calibration standards and QC samples by spiking blank human plasma or CSF with the appropriate volumes of the working solutions. Typical calibration curve concentrations range from 1.0 to 3,000 ng/mL for plasma and 0.25 to 50 ng/mL for CSF.

Sample Extraction (Liquid-Liquid Extraction)
  • To a 100 µL aliquot of the biological sample (plasma or CSF) in a microcentrifuge tube, add a specific volume of the Vandetanib-d4 internal standard working solution.

  • Add 1 mL of tert-butyl methyl ether. For improved extraction, 0.1% or 0.5% ammonium hydroxide can be added to the MTBE.

  • Vortex the mixture for 1-5 minutes to ensure thorough extraction.

  • Centrifuge the samples at 10,000 rpm (or approximately 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions
ParameterValue
ColumnKinetex C18 (2.6 µm, 50 mm × 2.1 mm)
Mobile PhaseIsocratic: Acetonitrile / 10 mM Ammonium Formate (pH 5.0) (50/50, v/v)
Flow Rate0.11 mL/min
Injection Volume10 µL
Column TemperatureAmbient
Run Time3 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored ReactionMultiple Reaction Monitoring (MRM)
Ion Source Temp.500°C
Collision GasNitrogen
MRM Transitions
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Vandetanib475.1112.1
Vandetanib-d4479.1116.2

Data Presentation

Method Validation Parameters

The presented LC-MS/MS method demonstrates excellent performance for the quantification of Vandetanib in human plasma and CSF.

Table 1: Linearity and Sensitivity

MatrixLinearity Range (ng/mL)Correlation Coefficient (R²)LLOQ (ng/mL)
Human Plasma1.0 - 3,000≥ 0.9921.0
Human CSF0.25 - 50≥ 0.9900.25

Table 2: Accuracy and Precision

MatrixWithin-day Precision (%CV)Between-day Precision (%CV)Accuracy (%)
Human Plasma≤ 5.9≤ 5.9104.0 - 108.5
Human CSF≤ 8.8≤ 8.895.0 - 98.5

Table 3: Recovery

MatrixMean Recovery (%)
Human Plasma & CSF> 80

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL Plasma/CSF) Spike Spike with Vandetanib-d4 (ISTD) Sample->Spike LLE Liquid-Liquid Extraction (1 mL MTBE) Spike->LLE Vortex Vortex Mix (1-5 min) LLE->Vortex Centrifuge Centrifuge (10,000 rpm, 5-10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (Kinetex C18) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/ISTD Peak Area Ratio Integrate->Calculate Quantify Quantify Vandetanib (Calibration Curve) Calculate->Quantify

Experimental workflow for Vandetanib quantification.

logical_relationship cluster_process Analytical Process cluster_output Measurement & Calculation Analyte Vandetanib (Unknown Amount) Extraction Sample Extraction (LLE) Analyte->Extraction ISTD Vandetanib-d4 (Known Amount Added) ISTD->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Analyte_Signal Vandetanib Signal (Peak Area) MS_Detection->Analyte_Signal ISTD_Signal Vandetanib-d4 Signal (Peak Area) MS_Detection->ISTD_Signal Ratio Peak Area Ratio (Analyte / ISTD) Analyte_Signal->Ratio ISTD_Signal->Ratio Concentration Final Concentration Ratio->Concentration

Quantification logic using an internal standard.

References

Protocol for the Quantification of Vandetanib in Human Plasma Using Vandetanib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the quantitative analysis of Vandetanib (B581) in human plasma using its stable isotope-labeled analog, Vandetanib-d6, as an internal standard (IS). The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.

Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3] Accurate measurement of Vandetanib concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2] The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability during sample preparation and potential matrix effects, ensuring high accuracy and precision.[2]

This protocol details a liquid-liquid extraction procedure for sample preparation followed by a rapid and efficient LC-MS/MS analysis. The method has been validated for key performance characteristics, demonstrating its suitability for use in clinical and research settings.

Vandetanib Signaling Pathway

Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways responsible for tumor cell proliferation and the formation of new blood vessels that supply tumors (angiogenesis).

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR mTOR_HIF1a mTOR/HIF-1α Pathway VEGFR->mTOR_HIF1a EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis mTOR_HIF1a->Angiogenesis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis arrow -> Plasma_Sample 100 µL Human Plasma Add_IS Add this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (tert-butyl methyl ether) Add_IS->LLE Vortex_Centrifuge Vortex & Centrifuge LLE->Vortex_Centrifuge Evaporate Evaporate Organic Layer Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Chromatographic Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Protocol for the Quantification of Vandetanib in Human Plasma Using Vandetanib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the quantitative analysis of Vandetanib in human plasma using its stable isotope-labeled analog, Vandetanib-d6, as an internal standard (IS). The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.

Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3] Accurate measurement of Vandetanib concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2] The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability during sample preparation and potential matrix effects, ensuring high accuracy and precision.[2]

This protocol details a liquid-liquid extraction procedure for sample preparation followed by a rapid and efficient LC-MS/MS analysis. The method has been validated for key performance characteristics, demonstrating its suitability for use in clinical and research settings.

Vandetanib Signaling Pathway

Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways responsible for tumor cell proliferation and the formation of new blood vessels that supply tumors (angiogenesis).

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR mTOR_HIF1a mTOR/HIF-1α Pathway VEGFR->mTOR_HIF1a EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis mTOR_HIF1a->Angiogenesis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis arrow -> Plasma_Sample 100 µL Human Plasma Add_IS Add this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (tert-butyl methyl ether) Add_IS->LLE Vortex_Centrifuge Vortex & Centrifuge LLE->Vortex_Centrifuge Evaporate Evaporate Organic Layer Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Chromatographic Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Application Note: High-Throughput and Accurate Quantification of Vandetanib in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Vandetanib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Vandetanib-d4, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1] Two effective sample preparation techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), are presented, providing flexibility based on laboratory workflow and desired sample cleanliness.[2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.[3]

Introduction

Vandetanib is an orally active tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinase.[4][5] Accurate measurement of Vandetanib concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic efficacy. The "gold standard" for quantitative bioanalysis using LC-MS/MS involves the use of a stable isotope-labeled internal standard, such as a deuterated analog. This approach minimizes analytical variability arising from matrix effects and inconsistencies in sample processing.

Materials and Methods

Materials
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare by accurately weighing and dissolving Vandetanib and Vandetanib-d4 in methanol.

  • Working Standard Solutions: Prepare by serial dilution of the Vandetanib stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to create calibration standards.

  • Internal Standard (ISTD) Working Solution: Dilute the Vandetanib-d4 stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation Protocols

Two primary methods for sample preparation are presented below: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

  • Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Spiking: Add a specific volume of the Vandetanib-d4 internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Mixing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE generally provides cleaner extracts compared to PPT, which can reduce matrix effects.

  • Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Spiking: Add 10 µL of the Vandetanib-d4 internal standard working solution.

  • Extraction: Add 1 mL of tert-butyl methyl ether (MTBE).

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds before transferring to an autosampler vial.

LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis. Instrument conditions should be optimized for the specific system being used.

  • LC Column: Kinetex C18, 2.6 µm, 50 mm × 2.1 mm

  • Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50/50, v/v) at pH 5.0

  • Flow Rate: 0.11 mL/min

  • Injection Volume: 5 µL

  • Run Time: 3 minutes

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode

  • Ion Transitions:

    • Vandetanib: m/z 475.1 → 112.1

    • Vandetanib-d4 (ISTD): m/z 479.1 → 116.2

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib analysis using a deuterated internal standard.

Table 1: Linearity and Range of Vandetanib Quantification

MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Human Plasma1.0 - 3,000≥ 0.992
Human Cerebrospinal Fluid (CSF)0.25 - 50≥ 0.990
Human Plasma & Rat Liver Microsomes5 - 500≥ 0.9996

Table 2: Precision and Accuracy for Vandetanib in Human Plasma

Within-DayBetween-Day
Precision (%CV) ≤ 5.9≤ 5.9
Accuracy (%) 104.0 - 108.5104.0 - 108.5

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery (%)Matrix Effect (MF)Reference
Vandetanib800.98 (%CV ≤ 4.97)

Visualizations

G Experimental Workflow for Vandetanib Quantification cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample (100 µL) spike Spike with Vandetanib-d4 (ISTD) plasma->spike ppt_add Add Acetonitrile spike->ppt_add PPT Path lle_add Add MTBE spike->lle_add LLE Path ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant evaporate Evaporate to Dryness ppt_supernatant->evaporate lle_vortex Vortex lle_add->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms quant Quantification lcsms->quant

Caption: Experimental workflow for Vandetanib quantification.

G Vandetanib Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes vandetanib Vandetanib VEGFR VEGFR vandetanib->VEGFR EGFR EGFR vandetanib->EGFR RET RET vandetanib->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET->PI3K_AKT RET->MAPK Angiogenesis ↓ Angiogenesis PI3K_AKT->Angiogenesis Survival ↓ Cell Survival PI3K_AKT->Survival Proliferation ↓ Cell Proliferation MAPK->Proliferation

Caption: Vandetanib signaling pathway inhibition.

Conclusion

The LC-MS/MS method described, utilizing a deuterated internal standard, provides a highly reliable and accurate means for the quantification of Vandetanib in human plasma. The choice between Protein Precipitation and Liquid-Liquid Extraction for sample preparation allows for flexibility depending on the specific needs of the study. This robust methodology is well-suited for a variety of research applications in the field of drug development and clinical pharmacology.

References

Application Note: High-Throughput and Accurate Quantification of Vandetanib in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Vandetanib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Vandetanib-d4, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1] Two effective sample preparation techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), are presented, providing flexibility based on laboratory workflow and desired sample cleanliness.[2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.[3]

Introduction

Vandetanib is an orally active tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinase.[4][5] Accurate measurement of Vandetanib concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic efficacy. The "gold standard" for quantitative bioanalysis using LC-MS/MS involves the use of a stable isotope-labeled internal standard, such as a deuterated analog. This approach minimizes analytical variability arising from matrix effects and inconsistencies in sample processing.

Materials and Methods

Materials
  • Vandetanib reference standard

  • Vandetanib-d4 (deuterated internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • tert-Butyl methyl ether (MTBE)

  • Ammonium formate

  • Formic acid

  • Drug-free human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare by accurately weighing and dissolving Vandetanib and Vandetanib-d4 in methanol.

  • Working Standard Solutions: Prepare by serial dilution of the Vandetanib stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to create calibration standards.

  • Internal Standard (ISTD) Working Solution: Dilute the Vandetanib-d4 stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation Protocols

Two primary methods for sample preparation are presented below: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

  • Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Spiking: Add a specific volume of the Vandetanib-d4 internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Mixing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE generally provides cleaner extracts compared to PPT, which can reduce matrix effects.

  • Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Spiking: Add 10 µL of the Vandetanib-d4 internal standard working solution.

  • Extraction: Add 1 mL of tert-butyl methyl ether (MTBE).

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds before transferring to an autosampler vial.

LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis. Instrument conditions should be optimized for the specific system being used.

  • LC Column: Kinetex C18, 2.6 µm, 50 mm × 2.1 mm

  • Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50/50, v/v) at pH 5.0

  • Flow Rate: 0.11 mL/min

  • Injection Volume: 5 µL

  • Run Time: 3 minutes

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode

  • Ion Transitions:

    • Vandetanib: m/z 475.1 → 112.1

    • Vandetanib-d4 (ISTD): m/z 479.1 → 116.2

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib analysis using a deuterated internal standard.

Table 1: Linearity and Range of Vandetanib Quantification

MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Human Plasma1.0 - 3,000≥ 0.992
Human Cerebrospinal Fluid (CSF)0.25 - 50≥ 0.990
Human Plasma & Rat Liver Microsomes5 - 500≥ 0.9996

Table 2: Precision and Accuracy for Vandetanib in Human Plasma

Within-DayBetween-Day
Precision (%CV) ≤ 5.9≤ 5.9
Accuracy (%) 104.0 - 108.5104.0 - 108.5

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery (%)Matrix Effect (MF)Reference
Vandetanib800.98 (%CV ≤ 4.97)

Visualizations

G Experimental Workflow for Vandetanib Quantification cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample (100 µL) spike Spike with Vandetanib-d4 (ISTD) plasma->spike ppt_add Add Acetonitrile spike->ppt_add PPT Path lle_add Add MTBE spike->lle_add LLE Path ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant evaporate Evaporate to Dryness ppt_supernatant->evaporate lle_vortex Vortex lle_add->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms quant Quantification lcsms->quant

Caption: Experimental workflow for Vandetanib quantification.

G Vandetanib Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes vandetanib Vandetanib VEGFR VEGFR vandetanib->VEGFR EGFR EGFR vandetanib->EGFR RET RET vandetanib->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET->PI3K_AKT RET->MAPK Angiogenesis ↓ Angiogenesis PI3K_AKT->Angiogenesis Survival ↓ Cell Survival PI3K_AKT->Survival Proliferation ↓ Cell Proliferation MAPK->Proliferation

Caption: Vandetanib signaling pathway inhibition.

Conclusion

The LC-MS/MS method described, utilizing a deuterated internal standard, provides a highly reliable and accurate means for the quantification of Vandetanib in human plasma. The choice between Protein Precipitation and Liquid-Liquid Extraction for sample preparation allows for flexibility depending on the specific needs of the study. This robust methodology is well-suited for a variety of research applications in the field of drug development and clinical pharmacology.

References

Application Note: Quantitative Determination of Vandetanib in Human Plasma by Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vandetanib (B581) is an oral kinase inhibitor approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, thereby inhibiting tumor angiogenesis and cell proliferation.[2][3] Accurate quantification of Vandetanib in biological matrices like human plasma is essential for pharmacokinetic analysis, therapeutic drug monitoring, and clinical research.

This application note provides a detailed protocol for the extraction and quantification of Vandetanib in human plasma using a liquid-liquid extraction (LLE) method. The protocol employs Vandetanib-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Vandetanib

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. By blocking the ATP-binding sites of VEGFR, EGFR, and RET, Vandetanib disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and induction of apoptosis.[2]

Vandetanib_Pathway Vandetanib Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Experimental Protocol

This protocol is adapted from a validated method for the determination of Vandetanib in human plasma.[4]

Materials and Reagents
Preparation of Solutions
  • Vandetanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Vandetanib in methanol.

  • ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50% acetonitrile) to create calibration standards and quality control (QC) samples. The final concentration of the ISTD working solution for spiking is 100 ng/mL.

  • Extraction Solvent: Prepare t-BME containing 0.5% ammonium hydroxide.

  • Reconstitution Solution: Prepare 40% acetonitrile in 10 mM ammonium formate buffer (pH 5.0).

Sample Preparation: Liquid-Liquid Extraction Workflow

The following diagram outlines the LLE procedure for extracting Vandetanib from plasma samples.

LLE_Workflow Liquid-Liquid Extraction Workflow for Vandetanib start Start: Plasma Sample (100 µL) add_is Spike with 100 ng/mL This compound (ISTD) start->add_is add_solvent Add 1.3 mL of Extraction Solvent (t-BME with 0.5% NH4OH) add_is->add_solvent vortex Vortex Mix (3 x 15 sec) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 5 min, 4°C) vortex->centrifuge transfer Transfer Organic Layer (~1.3 mL) to a clean tube centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen stream) transfer->evaporate reconstitute Reconstitute in 100 µL Reconstitution Solution evaporate->reconstitute inject Inject 10 µL into LC-MS/MS (B15284909) System reconstitute->inject

Caption: Step-by-step workflow for the liquid-liquid extraction of Vandetanib.
Detailed Extraction Steps

  • Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add the this compound internal standard solution to each tube.

  • Add 1.3 mL of the extraction solvent (t-BME with 0.5% ammonium hydroxide).

  • Vortex the mixture three times for 15 seconds each.

  • Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial.

  • Inject 10 µL of the sample into the LC-MS/MS system.

Instrumental Analysis

The following tables summarize the Liquid Chromatography and Mass Spectrometry conditions for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Value
System API-3200 LC-MS/MS or equivalent
Column Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)
Mobile Phase Isocratic: 50% Acetonitrile / 50% 10mM Ammonium Formate (pH 5.0)
Flow Rate 0.11 mL/min
Column Temp. Ambient
Injection Vol. 10 µL
Run Time 3.0 min

| Retention Time | 1.60 min |

Table 2: Mass Spectrometry Parameters

Parameter Vandetanib This compound (ISTD)
Ionization Mode ESI Positive ESI Positive
MRM Transition m/z 475.1 → 112.1 m/z 479.1 → 116.2
Collision Energy Optimized for specific instrument Optimized for specific instrument

| Dwell Time | 200 ms | 200 ms |

Method Performance Data

The described method demonstrates high sensitivity, accuracy, and precision for the quantification of Vandetanib in human plasma.

Table 3: Method Validation Summary for Vandetanib in Human Plasma

Parameter Result
Linearity Range 1.0 - 3000 ng/mL
Correlation Coefficient (R²) ≥ 0.992
Mean Recovery 80%
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL
Within-Day Precision (%CV) ≤ 5.9%
Between-Day Precision (%CV) ≤ 5.9%
Within-Day Accuracy 104.0% - 108.5%
Between-Day Accuracy 104.0% - 108.5%

| Matrix Effect (MF, %CV) | 0.98 (≤ 4.97%) |

Conclusion

The liquid-liquid extraction protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of Vandetanib in human plasma. By using a stable isotope-labeled internal standard (this compound), the method achieves excellent accuracy, precision, and minimal matrix effects, making it highly suitable for pharmacokinetic studies and therapeutic drug monitoring in a research or clinical setting. The simple extraction procedure and rapid LC-MS/MS analysis time allow for efficient sample throughput.

References

Application Note: Quantitative Determination of Vandetanib in Human Plasma by Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vandetanib is an oral kinase inhibitor approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, thereby inhibiting tumor angiogenesis and cell proliferation.[2][3] Accurate quantification of Vandetanib in biological matrices like human plasma is essential for pharmacokinetic analysis, therapeutic drug monitoring, and clinical research.

This application note provides a detailed protocol for the extraction and quantification of Vandetanib in human plasma using a liquid-liquid extraction (LLE) method. The protocol employs Vandetanib-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Vandetanib

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. By blocking the ATP-binding sites of VEGFR, EGFR, and RET, Vandetanib disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and induction of apoptosis.[2]

Vandetanib_Pathway Vandetanib Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Experimental Protocol

This protocol is adapted from a validated method for the determination of Vandetanib in human plasma.[4]

Materials and Reagents
  • Vandetanib analytical standard

  • This compound (Internal Standard, ISTD)

  • Human Plasma (blank)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • tert-Butyl methyl ether (t-BME)

  • Ammonium Hydroxide

  • Ammonium Formate

  • Microcentrifuge tubes (1.5 mL)

Preparation of Solutions
  • Vandetanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Vandetanib in methanol.

  • ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50% acetonitrile) to create calibration standards and quality control (QC) samples. The final concentration of the ISTD working solution for spiking is 100 ng/mL.

  • Extraction Solvent: Prepare t-BME containing 0.5% ammonium hydroxide.

  • Reconstitution Solution: Prepare 40% acetonitrile in 10 mM ammonium formate buffer (pH 5.0).

Sample Preparation: Liquid-Liquid Extraction Workflow

The following diagram outlines the LLE procedure for extracting Vandetanib from plasma samples.

LLE_Workflow Liquid-Liquid Extraction Workflow for Vandetanib start Start: Plasma Sample (100 µL) add_is Spike with 100 ng/mL This compound (ISTD) start->add_is add_solvent Add 1.3 mL of Extraction Solvent (t-BME with 0.5% NH4OH) add_is->add_solvent vortex Vortex Mix (3 x 15 sec) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 5 min, 4°C) vortex->centrifuge transfer Transfer Organic Layer (~1.3 mL) to a clean tube centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen stream) transfer->evaporate reconstitute Reconstitute in 100 µL Reconstitution Solution evaporate->reconstitute inject Inject 10 µL into LC-MS/MS System reconstitute->inject

Caption: Step-by-step workflow for the liquid-liquid extraction of Vandetanib.
Detailed Extraction Steps

  • Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add the this compound internal standard solution to each tube.

  • Add 1.3 mL of the extraction solvent (t-BME with 0.5% ammonium hydroxide).

  • Vortex the mixture three times for 15 seconds each.

  • Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial.

  • Inject 10 µL of the sample into the LC-MS/MS system.

Instrumental Analysis

The following tables summarize the Liquid Chromatography and Mass Spectrometry conditions for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Value
System API-3200 LC-MS/MS or equivalent
Column Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)
Mobile Phase Isocratic: 50% Acetonitrile / 50% 10mM Ammonium Formate (pH 5.0)
Flow Rate 0.11 mL/min
Column Temp. Ambient
Injection Vol. 10 µL
Run Time 3.0 min

| Retention Time | 1.60 min |

Table 2: Mass Spectrometry Parameters

Parameter Vandetanib This compound (ISTD)
Ionization Mode ESI Positive ESI Positive
MRM Transition m/z 475.1 → 112.1 m/z 479.1 → 116.2
Collision Energy Optimized for specific instrument Optimized for specific instrument

| Dwell Time | 200 ms | 200 ms |

Method Performance Data

The described method demonstrates high sensitivity, accuracy, and precision for the quantification of Vandetanib in human plasma.

Table 3: Method Validation Summary for Vandetanib in Human Plasma

Parameter Result
Linearity Range 1.0 - 3000 ng/mL
Correlation Coefficient (R²) ≥ 0.992
Mean Recovery 80%
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL
Within-Day Precision (%CV) ≤ 5.9%
Between-Day Precision (%CV) ≤ 5.9%
Within-Day Accuracy 104.0% - 108.5%
Between-Day Accuracy 104.0% - 108.5%

| Matrix Effect (MF, %CV) | 0.98 (≤ 4.97%) |

Conclusion

The liquid-liquid extraction protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of Vandetanib in human plasma. By using a stable isotope-labeled internal standard (this compound), the method achieves excellent accuracy, precision, and minimal matrix effects, making it highly suitable for pharmacokinetic studies and therapeutic drug monitoring in a research or clinical setting. The simple extraction procedure and rapid LC-MS/MS analysis time allow for efficient sample throughput.

References

Quantitative Analysis of Vandetanib in Biological Matrices Using Protein Precipitation and a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Vandetanib in biological samples, employing a protein precipitation method for sample preparation. Vandetanib-d6 is utilized as a stable isotope-labeled internal standard to ensure accuracy and precision in bioanalytical studies. This methodology is critical for pharmacokinetic assessments, therapeutic drug monitoring, and various research applications in drug development.

Vandetanib is a potent tyrosine kinase inhibitor that targets key pathways in cancer progression, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2][3] Accurate quantification of Vandetanib in biological matrices is essential for understanding its pharmacological profile. The use of a deuterated internal standard like this compound is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis, as it effectively compensates for variations in sample preparation and potential matrix effects.[4][5]

Data Presentation

The following table summarizes the quantitative data from a validated LC-MS/MS method for the determination of Vandetanib in human plasma and cerebrospinal fluid (CSF).

ParameterHuman PlasmaCerebrospinal Fluid (CSF)Reference
Linearity Range 1.0 - 3,000 ng/mL0.25 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.25 ng/mL
Internal Standard (IS) Vandetanib-d4 or [13C,d3]-ZD6474Vandetanib-d4 or [13C,d3]-ZD6474
IS Concentration 100 ng/mL5 ng/mL
Mean Recovery ~80%~80%
Within-day Precision ≤ 5.9%≤ 8.8%
Between-day Precision ≤ 5.9%≤ 8.8%
Within-day Accuracy 104.0 - 108.5%95.0 - 98.5%
Between-day Accuracy 104.0 - 108.5%95.0 - 98.5%

Experimental Protocols

Materials and Reagents
  • Vandetanib reference standard

  • This compound internal standard (ISTD)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Control human plasma/serum

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vandetanib and this compound in methanol to achieve a final concentration of 1.0 mg/mL for each. These stock solutions should be stored at -80°C and are stable for at least 6 months under these conditions.

  • Working Solutions: Prepare working stock solutions by diluting the primary stock solutions with an appropriate solvent, such as 80% methanol in water.

Sample Preparation: Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Spiking Internal Standard: Add a specific volume of the this compound working solution to each sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to the sample.

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of acetonitrile/water with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ParameterConditionReference
LC Column Kinetex C18 (2.6 μ, 50 mm × 2.1 mm)
Mobile Phase Isocratic: Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0
Flow Rate 0.11 mL/min
Retention Time ~1.60 min
Mass Transitions Vandetanib: m/z 475.1 → 112.1; this compound: m/z 479.1 → 116.2

Visualizations

Vandetanib Mechanism of Action

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. It primarily targets VEGFR, EGFR, and RET, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK, which are vital for cell survival and proliferation.

Vandetanib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT EGFR EGFR EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation

Caption: Vandetanib's multi-targeted inhibition of key signaling pathways.

Experimental Workflow

The workflow for the quantitative analysis of Vandetanib involves sample preparation by protein precipitation, followed by LC-MS/MS analysis for detection and quantification.

Experimental_Workflow start Biological Sample (Plasma/Serum) istd Spike with This compound (ISTD) start->istd ppt Protein Precipitation (Acetonitrile) istd->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness (Optional) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for Vandetanib quantification in biological samples.

References

Quantitative Analysis of Vandetanib in Biological Matrices Using Protein Precipitation and a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Vandetanib in biological samples, employing a protein precipitation method for sample preparation. Vandetanib-d6 is utilized as a stable isotope-labeled internal standard to ensure accuracy and precision in bioanalytical studies. This methodology is critical for pharmacokinetic assessments, therapeutic drug monitoring, and various research applications in drug development.

Vandetanib is a potent tyrosine kinase inhibitor that targets key pathways in cancer progression, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2][3] Accurate quantification of Vandetanib in biological matrices is essential for understanding its pharmacological profile. The use of a deuterated internal standard like this compound is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis, as it effectively compensates for variations in sample preparation and potential matrix effects.[4][5]

Data Presentation

The following table summarizes the quantitative data from a validated LC-MS/MS method for the determination of Vandetanib in human plasma and cerebrospinal fluid (CSF).

ParameterHuman PlasmaCerebrospinal Fluid (CSF)Reference
Linearity Range 1.0 - 3,000 ng/mL0.25 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.25 ng/mL
Internal Standard (IS) Vandetanib-d4 or [13C,d3]-ZD6474Vandetanib-d4 or [13C,d3]-ZD6474
IS Concentration 100 ng/mL5 ng/mL
Mean Recovery ~80%~80%
Within-day Precision ≤ 5.9%≤ 8.8%
Between-day Precision ≤ 5.9%≤ 8.8%
Within-day Accuracy 104.0 - 108.5%95.0 - 98.5%
Between-day Accuracy 104.0 - 108.5%95.0 - 98.5%

Experimental Protocols

Materials and Reagents
  • Vandetanib reference standard

  • This compound internal standard (ISTD)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Control human plasma/serum

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vandetanib and this compound in methanol to achieve a final concentration of 1.0 mg/mL for each. These stock solutions should be stored at -80°C and are stable for at least 6 months under these conditions.

  • Working Solutions: Prepare working stock solutions by diluting the primary stock solutions with an appropriate solvent, such as 80% methanol in water.

Sample Preparation: Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Spiking Internal Standard: Add a specific volume of the this compound working solution to each sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to the sample.

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of acetonitrile/water with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ParameterConditionReference
LC Column Kinetex C18 (2.6 μ, 50 mm × 2.1 mm)
Mobile Phase Isocratic: Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0
Flow Rate 0.11 mL/min
Retention Time ~1.60 min
Mass Transitions Vandetanib: m/z 475.1 → 112.1; this compound: m/z 479.1 → 116.2

Visualizations

Vandetanib Mechanism of Action

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. It primarily targets VEGFR, EGFR, and RET, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK, which are vital for cell survival and proliferation.

Vandetanib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT EGFR EGFR EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation

Caption: Vandetanib's multi-targeted inhibition of key signaling pathways.

Experimental Workflow

The workflow for the quantitative analysis of Vandetanib involves sample preparation by protein precipitation, followed by LC-MS/MS analysis for detection and quantification.

Experimental_Workflow start Biological Sample (Plasma/Serum) istd Spike with This compound (ISTD) start->istd ppt Protein Precipitation (Acetonitrile) istd->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness (Optional) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for Vandetanib quantification in biological samples.

References

Application Note: High-Throughput Bioanalytical Assay for Vandetanib in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vandetanib (B581) is a potent oral tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3][4] Accurate and reliable quantification of Vandetanib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2] The use of a stable isotope-labeled internal standard, such as Vandetanib-d6, is the gold standard in bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.

This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of Vandetanib in human plasma using this compound as an internal standard. The method described herein utilizes a straightforward liquid-liquid extraction procedure for sample clean-up and has been validated for linearity, precision, accuracy, and recovery.

Signaling Pathway Inhibition by Vandetanib

Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. By targeting VEGFR, EGFR, and RET, Vandetanib can simultaneously disrupt multiple oncogenic processes.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation

Vandetanib's mechanism of action on key signaling pathways.

Experimental Protocols

Materials and Reagents
  • Vandetanib analytical standard

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • tert-Butyl methyl ether (MTBE)

  • Ammonium (B1175870) formate

  • Formic acid

  • Ultrapure water

  • Human plasma (K2EDTA)

Stock and Working Solution Preparation

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vandetanib and this compound by dissolving the accurately weighed compounds in methanol. Store these stock solutions at -80°C.

Working Stock Solutions: Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v).

Internal Standard (IS) Working Solution (100 ng/mL): Prepare the IS working solution by diluting the this compound primary stock solution with 80% methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 1.0 mL of tert-butyl methyl ether (MTBE). Some protocols may include 0.1% or 0.5% ammonium hydroxide (B78521) in the MTBE.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column Kinetex C18 (2.6 μm, 50 mm × 2.1 mm)
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile and 10mM Ammonium Formate (pH 5.0)
Flow Rate 0.11 mL/min
Injection Volume 5 µL
Run Time 3 minutes
Retention Time Approximately 1.60 min for both Vandetanib and this compound

Mass Spectrometry Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transitions Vandetanib: m/z 475.1 → 112.1 this compound: m/z 481.1 → 112.1 (Note: The fragment is the same as the parent compound)

Bioanalytical Method Workflow

The following diagram illustrates the overall workflow for the quantification of Vandetanib in human plasma.

Bioanalytical_Workflow start Start sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Experimental workflow for Vandetanib quantification.

Method Validation Summary

The performance of the bioanalytical method is summarized in the following tables. The data demonstrates the method's suitability for the quantitative analysis of Vandetanib in human plasma.

Table 1: Linearity and Sensitivity

ParameterHuman Plasma
Linearity Range 1.0 - 3,000 ng/mL
Correlation Coefficient (R²) ≥ 0.992
Lower Limit of Quantification (LLOQ) 1.0 ng/mL

Table 2: Precision and Accuracy

QC LevelWithin-Day Precision (%CV)Between-Day Precision (%CV)Within-Day Accuracy (%)Between-Day Accuracy (%)
Low ≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%
Medium ≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%
High ≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%

Table 3: Recovery and Matrix Effect

ParameterResult
Mean Extraction Recovery ~80%
Matrix Effect No significant matrix effect observed (MF = 0.98, %CV ≤ 4.97)

Conclusion

The described LC-MS/MS method for the quantification of Vandetanib in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make it suitable for high-throughput bioanalysis in support of pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are critical for generating high-quality data in drug development and clinical research.

References

Application Note: High-Throughput Bioanalytical Assay for Vandetanib in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3][4] Accurate and reliable quantification of Vandetanib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2] The use of a stable isotope-labeled internal standard, such as Vandetanib-d6, is the gold standard in bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.

This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of Vandetanib in human plasma using this compound as an internal standard. The method described herein utilizes a straightforward liquid-liquid extraction procedure for sample clean-up and has been validated for linearity, precision, accuracy, and recovery.

Signaling Pathway Inhibition by Vandetanib

Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. By targeting VEGFR, EGFR, and RET, Vandetanib can simultaneously disrupt multiple oncogenic processes.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation

Vandetanib's mechanism of action on key signaling pathways.

Experimental Protocols

Materials and Reagents
  • Vandetanib analytical standard

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • tert-Butyl methyl ether (MTBE)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Human plasma (K2EDTA)

Stock and Working Solution Preparation

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vandetanib and this compound by dissolving the accurately weighed compounds in methanol. Store these stock solutions at -80°C.

Working Stock Solutions: Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v).

Internal Standard (IS) Working Solution (100 ng/mL): Prepare the IS working solution by diluting the this compound primary stock solution with 80% methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 1.0 mL of tert-butyl methyl ether (MTBE). Some protocols may include 0.1% or 0.5% ammonium hydroxide in the MTBE.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column Kinetex C18 (2.6 μm, 50 mm × 2.1 mm)
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile and 10mM Ammonium Formate (pH 5.0)
Flow Rate 0.11 mL/min
Injection Volume 5 µL
Run Time 3 minutes
Retention Time Approximately 1.60 min for both Vandetanib and this compound

Mass Spectrometry Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transitions Vandetanib: m/z 475.1 → 112.1 this compound: m/z 481.1 → 112.1 (Note: The fragment is the same as the parent compound)

Bioanalytical Method Workflow

The following diagram illustrates the overall workflow for the quantification of Vandetanib in human plasma.

Bioanalytical_Workflow start Start sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Experimental workflow for Vandetanib quantification.

Method Validation Summary

The performance of the bioanalytical method is summarized in the following tables. The data demonstrates the method's suitability for the quantitative analysis of Vandetanib in human plasma.

Table 1: Linearity and Sensitivity

ParameterHuman Plasma
Linearity Range 1.0 - 3,000 ng/mL
Correlation Coefficient (R²) ≥ 0.992
Lower Limit of Quantification (LLOQ) 1.0 ng/mL

Table 2: Precision and Accuracy

QC LevelWithin-Day Precision (%CV)Between-Day Precision (%CV)Within-Day Accuracy (%)Between-Day Accuracy (%)
Low ≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%
Medium ≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%
High ≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%

Table 3: Recovery and Matrix Effect

ParameterResult
Mean Extraction Recovery ~80%
Matrix Effect No significant matrix effect observed (MF = 0.98, %CV ≤ 4.97)

Conclusion

The described LC-MS/MS method for the quantification of Vandetanib in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make it suitable for high-throughput bioanalysis in support of pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are critical for generating high-quality data in drug development and clinical research.

References

Application Note: Quantitative Analysis of Vandetanib in Biological Matrices using Vandetanib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Vandetanib in biological matrices, such as human plasma and cerebrospinal fluid (CSF), using a stable isotope-labeled internal standard, Vandetanib-d6. The use of this compound ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1] The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is sensitive, specific, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.[1][2]

Introduction

Vandetanib is an orally active tyrosine kinase inhibitor that targets several signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[3][4] Accurate quantification of Vandetanib in biological fluids is essential for understanding its pharmacology and ensuring patient safety and efficacy in clinical settings. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using LC-MS/MS, as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective correction of matrix effects and procedural losses.

This compound Internal Standard Spiking Concentration

The optimal concentration of the this compound internal standard (IS) should be determined during method development and validation. A common practice is to use a concentration that provides a consistent and reproducible signal within the linear range of the assay and is comparable to the analyte concentrations being measured.

A recommended starting concentration for the this compound working solution is 100 ng/mL . When 10 µL of this working solution is added to a 100 µL sample, the resulting concentration of the internal standard in the sample is 10 ng/mL before extraction. This concentration is often suitable for calibration curves ranging from 1.0 to 3000 ng/mL in plasma. However, the concentration may need to be adjusted based on the specific sensitivity of the mass spectrometer and the expected range of Vandetanib concentrations in the study samples.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vandetanib and this compound in methanol (B129727) to obtain a final concentration of 1.0 mg/mL for each. Store these stock solutions at -80°C.

  • Working Solutions: Prepare intermediate and final working solutions by diluting the stock solutions with an appropriate solvent, such as methanol or a mixture of methanol and water. The concentration of the this compound working solution for spiking should be prepared to achieve the desired final concentration in the sample (e.g., 100 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of Vandetanib from human plasma and CSF.

  • Pipette 100 µL of the biological sample (plasma or CSF) into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of Vandetanib and this compound.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent
Mobile Phase Isocratic: 50:50 (v/v) acetonitrile (B52724) and 10mM ammonium (B1175870) formate (B1220265) (pH 5.0)
Flow Rate 0.11 mL/min
Column Temperature Ambient
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
MRM Transitions Vandetanib: m/z 475.1 → 112.1
This compound: m/z 479.1 → 116.2 (assuming a d4 analog)
Retention Time Approximately 1.60 min

Method Validation Parameters

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma and CSF.

ParameterPlasmaCSF
Linearity Range 1.0 - 3000 ng/mL0.25 - 50 ng/mL
Correlation Coefficient (r²) ≥ 0.992≥ 0.990
Mean Recovery > 80%> 80%
Within-Day Precision (%CV) ≤ 5.9%≤ 8.8%
Between-Day Precision (%CV) ≤ 5.9%≤ 8.8%
Within-Day Accuracy (%) 104.0 - 108.5%95.0 - 98.5%
Between-Day Accuracy (%) 104.0 - 108.5%95.0 - 98.5%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 100 µL Biological Sample (Plasma/CSF) Spike Add 10 µL this compound IS (100 ng/mL) Sample->Spike Vortex1 Vortex (10s) Spike->Vortex1 Extract Add 500 µL tert-butyl methyl ether Vortex1->Extract Vortex2 Vortex (1 min) Extract->Vortex2 Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for Vandetanib quantification.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibition EGFR EGFR Vandetanib->EGFR inhibition RET RET Vandetanib->RET inhibition PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Proliferation MAPK->Survival

Caption: Vandetanib signaling pathway inhibition.

References

Application Note: Quantitative Analysis of Vandetanib in Biological Matrices using Vandetanib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Vandetanib in biological matrices, such as human plasma and cerebrospinal fluid (CSF), using a stable isotope-labeled internal standard, Vandetanib-d6. The use of this compound ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1] The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is sensitive, specific, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.[1][2]

Introduction

Vandetanib is an orally active tyrosine kinase inhibitor that targets several signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[3][4] Accurate quantification of Vandetanib in biological fluids is essential for understanding its pharmacology and ensuring patient safety and efficacy in clinical settings. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using LC-MS/MS, as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective correction of matrix effects and procedural losses.

This compound Internal Standard Spiking Concentration

The optimal concentration of the this compound internal standard (IS) should be determined during method development and validation. A common practice is to use a concentration that provides a consistent and reproducible signal within the linear range of the assay and is comparable to the analyte concentrations being measured.

A recommended starting concentration for the this compound working solution is 100 ng/mL . When 10 µL of this working solution is added to a 100 µL sample, the resulting concentration of the internal standard in the sample is 10 ng/mL before extraction. This concentration is often suitable for calibration curves ranging from 1.0 to 3000 ng/mL in plasma. However, the concentration may need to be adjusted based on the specific sensitivity of the mass spectrometer and the expected range of Vandetanib concentrations in the study samples.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vandetanib and this compound in methanol to obtain a final concentration of 1.0 mg/mL for each. Store these stock solutions at -80°C.

  • Working Solutions: Prepare intermediate and final working solutions by diluting the stock solutions with an appropriate solvent, such as methanol or a mixture of methanol and water. The concentration of the this compound working solution for spiking should be prepared to achieve the desired final concentration in the sample (e.g., 100 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of Vandetanib from human plasma and CSF.

  • Pipette 100 µL of the biological sample (plasma or CSF) into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of Vandetanib and this compound.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent
Mobile Phase Isocratic: 50:50 (v/v) acetonitrile and 10mM ammonium formate (pH 5.0)
Flow Rate 0.11 mL/min
Column Temperature Ambient
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
MRM Transitions Vandetanib: m/z 475.1 → 112.1
This compound: m/z 479.1 → 116.2 (assuming a d4 analog)
Retention Time Approximately 1.60 min

Method Validation Parameters

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma and CSF.

ParameterPlasmaCSF
Linearity Range 1.0 - 3000 ng/mL0.25 - 50 ng/mL
Correlation Coefficient (r²) ≥ 0.992≥ 0.990
Mean Recovery > 80%> 80%
Within-Day Precision (%CV) ≤ 5.9%≤ 8.8%
Between-Day Precision (%CV) ≤ 5.9%≤ 8.8%
Within-Day Accuracy (%) 104.0 - 108.5%95.0 - 98.5%
Between-Day Accuracy (%) 104.0 - 108.5%95.0 - 98.5%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 100 µL Biological Sample (Plasma/CSF) Spike Add 10 µL this compound IS (100 ng/mL) Sample->Spike Vortex1 Vortex (10s) Spike->Vortex1 Extract Add 500 µL tert-butyl methyl ether Vortex1->Extract Vortex2 Vortex (1 min) Extract->Vortex2 Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for Vandetanib quantification.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibition EGFR EGFR Vandetanib->EGFR inhibition RET RET Vandetanib->RET inhibition PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Proliferation MAPK->Survival

Caption: Vandetanib signaling pathway inhibition.

References

Application Note: High-Throughput Quantification of Vandetanib and Vandetanib-d6 in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth and angiogenesis, including vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase.[1][2] Accurate and reliable quantification of Vandetanib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and patient safety.[3][4] The use of a stable isotope-labeled internal standard, such as Vandetanib-d6, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[4] This approach provides high accuracy and precision by compensating for variability during sample preparation and potential matrix effects.

This application note describes a sensitive, specific, and robust isocratic ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Vandetanib and its deuterated internal standard, this compound, in human plasma. The method employs a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation, making it suitable for high-throughput analysis.

Experimental Protocols

1. Materials and Reagents

2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vandetanib and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent, such as 80% methanol in water, to the desired concentrations for calibration standards and quality control samples.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 500-600 µL of tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000-13,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS System and Conditions

The following table summarizes the instrumental parameters for the chromatographic separation and mass spectrometric detection.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
ColumnKinetex C18, 2.6 µm, 50 mm × 2.1 mm
Mobile PhaseIsocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0
Flow Rate0.11 mL/min
Column TemperatureAmbient
Injection Volume10 µL
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization ModePositive
Monitored TransitionsVandetanib: m/z 475.1 → 112.1; this compound (as perC,d-ZD6474): m/z 479.1 → 116.2
Dwell Time200 ms
Collision Energy (CE)Optimized for each transition
Declustering Potential (DP)Optimized for each transition

Data Presentation

Method Validation Summary

The bioanalytical method demonstrates high sensitivity, precision, and accuracy, making it suitable for clinical pharmacokinetic studies. The key validation parameters are presented below.

Table 1: Linearity and Sensitivity

MatrixAnalyteLinearity Range (ng/mL)
Human PlasmaVandetanib1.0 - 3000≥ 0.992
Cerebrospinal FluidVandetanib0.25 - 50≥ 0.990

Data synthesized from a validated method using a stable isotope-labeled internal standard.

Table 2: Precision and Accuracy

MatrixQC LevelWithin-Day Precision (%CV)Between-Day Precision (%CV)Within-Day Accuracy (%)Between-Day Accuracy (%)
Human PlasmaLow, Mid, High≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%
Cerebrospinal FluidLow, Mid, High≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%

Data represents typical performance for the validated method.

Table 3: Chromatographic Parameters

CompoundRetention Time (min)
Vandetanib~1.60
This compound~1.60

Retention times are approximate and may vary slightly based on the specific system and conditions. The total run time is approximately 3 minutes.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound (ISTD) plasma->add_is lle 3. Liquid-Liquid Extraction (MTBE + NH4OH) add_is->lle vortex 4. Vortex & Centrifuge lle->vortex evap 5. Evaporate Organic Layer vortex->evap recon 6. Reconstitute in Mobile Phase evap->recon inject 7. Inject into UPLC System recon->inject separation 8. Chromatographic Separation (C18 Column) inject->separation detection 9. MS/MS Detection (MRM Mode) separation->detection quant 10. Quantification (Peak Area Ratio) detection->quant report 11. Report Concentration quant->report

Caption: Workflow for Vandetanib quantification.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Vandetanib Vandetanib VEGFR2 VEGFR-2 Vandetanib->VEGFR2 EGFR EGFR Vandetanib->EGFR RET RET Vandetanib->RET PI3K_AKT PI3K/AKT Pathway MAPK MAPK Pathway VEGFR2->PI3K_AKT VEGFR2->MAPK EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PI3K_AKT->Angiogenesis Survival Cell Survival PI3K_AKT->Survival PI3K_AKT->Survival MAPK->Proliferation MAPK->Proliferation MAPK->Angiogenesis MAPK->Angiogenesis MAPK->Survival MAPK->Survival

Caption: Vandetanib signaling pathway inhibition.

References

Application Note: High-Throughput Quantification of Vandetanib and Vandetanib-d6 in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth and angiogenesis, including vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase.[1][2] Accurate and reliable quantification of Vandetanib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and patient safety.[3][4] The use of a stable isotope-labeled internal standard, such as Vandetanib-d6, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[4] This approach provides high accuracy and precision by compensating for variability during sample preparation and potential matrix effects.

This application note describes a sensitive, specific, and robust isocratic ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Vandetanib and its deuterated internal standard, this compound, in human plasma. The method employs a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation, making it suitable for high-throughput analysis.

Experimental Protocols

1. Materials and Reagents

  • Vandetanib reference standard

  • This compound internal standard (ISTD)

  • HPLC-grade methanol, acetonitrile, and tert-butyl methyl ether (MTBE)

  • Ammonium formate

  • Ammonium hydroxide

  • Human plasma (blank)

2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vandetanib and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent, such as 80% methanol in water, to the desired concentrations for calibration standards and quality control samples.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 500-600 µL of tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000-13,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS System and Conditions

The following table summarizes the instrumental parameters for the chromatographic separation and mass spectrometric detection.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
ColumnKinetex C18, 2.6 µm, 50 mm × 2.1 mm
Mobile PhaseIsocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0
Flow Rate0.11 mL/min
Column TemperatureAmbient
Injection Volume10 µL
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization ModePositive
Monitored TransitionsVandetanib: m/z 475.1 → 112.1; this compound (as perC,d-ZD6474): m/z 479.1 → 116.2
Dwell Time200 ms
Collision Energy (CE)Optimized for each transition
Declustering Potential (DP)Optimized for each transition

Data Presentation

Method Validation Summary

The bioanalytical method demonstrates high sensitivity, precision, and accuracy, making it suitable for clinical pharmacokinetic studies. The key validation parameters are presented below.

Table 1: Linearity and Sensitivity

MatrixAnalyteLinearity Range (ng/mL)
Human PlasmaVandetanib1.0 - 3000≥ 0.992
Cerebrospinal FluidVandetanib0.25 - 50≥ 0.990

Data synthesized from a validated method using a stable isotope-labeled internal standard.

Table 2: Precision and Accuracy

MatrixQC LevelWithin-Day Precision (%CV)Between-Day Precision (%CV)Within-Day Accuracy (%)Between-Day Accuracy (%)
Human PlasmaLow, Mid, High≤ 5.9%≤ 5.9%104.0 - 108.5%104.0 - 108.5%
Cerebrospinal FluidLow, Mid, High≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%

Data represents typical performance for the validated method.

Table 3: Chromatographic Parameters

CompoundRetention Time (min)
Vandetanib~1.60
This compound~1.60

Retention times are approximate and may vary slightly based on the specific system and conditions. The total run time is approximately 3 minutes.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound (ISTD) plasma->add_is lle 3. Liquid-Liquid Extraction (MTBE + NH4OH) add_is->lle vortex 4. Vortex & Centrifuge lle->vortex evap 5. Evaporate Organic Layer vortex->evap recon 6. Reconstitute in Mobile Phase evap->recon inject 7. Inject into UPLC System recon->inject separation 8. Chromatographic Separation (C18 Column) inject->separation detection 9. MS/MS Detection (MRM Mode) separation->detection quant 10. Quantification (Peak Area Ratio) detection->quant report 11. Report Concentration quant->report

Caption: Workflow for Vandetanib quantification.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Vandetanib Vandetanib VEGFR2 VEGFR-2 Vandetanib->VEGFR2 EGFR EGFR Vandetanib->EGFR RET RET Vandetanib->RET PI3K_AKT PI3K/AKT Pathway MAPK MAPK Pathway VEGFR2->PI3K_AKT VEGFR2->MAPK EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PI3K_AKT->Angiogenesis Survival Cell Survival PI3K_AKT->Survival PI3K_AKT->Survival MAPK->Proliferation MAPK->Proliferation MAPK->Angiogenesis MAPK->Angiogenesis MAPK->Survival MAPK->Survival

Caption: Vandetanib signaling pathway inhibition.

References

Application Note: Quantification of Vandetanib and Vandetanib-d6 in Human Plasma and Cerebrospinal Fluid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib and its deuterated internal standard, Vandetanib-d6, in human plasma and cerebrospinal fluid (CSF). Vandetanib is a tyrosine kinase inhibitor that targets multiple pathways involved in tumor progression, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1] The method utilizes liquid-liquid extraction for sample preparation and positive electrospray ionization for detection, providing high recovery and minimal matrix effects. This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Vandetanib is an oral medication approved for the treatment of certain types of thyroid cancer.[2] Its mechanism of action involves the inhibition of key receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis, such as the PI3K/AKT and MAPK pathways.[1][3] Accurate quantification of Vandetanib in biological matrices is essential for preclinical and clinical research to understand its pharmacokinetics and optimize dosing strategies. The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision by compensating for variability during sample processing and analysis.[4]

Experimental Protocols

Materials and Reagents
  • Vandetanib reference standard

  • This compound internal standard (ISTD)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • tert-Butyl methyl ether (MTBE)

  • Ammonium (B1175870) formate

  • Ammonium hydroxide

  • Deionized water

  • Control human plasma and CSF

Preparation of Stock and Working Solutions
  • Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Vandetanib and this compound by dissolving the compounds in methanol. Store these solutions at -80°C.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with 80% methanol in water (v/v).

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma or CSF in a microcentrifuge tube, add the this compound internal standard working solution.

  • Add 1 mL of tert-butyl methyl ether, potentially containing 0.1% or 0.5% ammonium hydroxide.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: API-3200 LC-MS/MS or equivalent

  • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)

  • Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)

  • Flow Rate: 0.11 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 5 µL

  • Run Time: 3 minutes

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometry Parameters
ParameterVandetanibThis compound (ISTD)Reference
Ionization ModePositive ESIPositive ESI
Precursor Ion (Q1 m/z)475.1479.1
Product Ion (Q3 m/z)112.1116.2
Fragmentor Voltage145 VN/A
Collision Energy (CE)15 eVN/A
Capillary Voltage4000 V4000 V
Source Temperature350 °C350 °C
Table 2: Method Performance Characteristics
ParameterPlasmaCerebrospinal Fluid (CSF)Reference
Linearity Range1.0 - 3,000 ng/mL0.25 - 50 ng/mL
Correlation Coefficient (R²)≥ 0.992≥ 0.990
Lower Limit of Quantification (LLOQ)1.0 ng/mL0.25 ng/mL
Mean Recovery> 80%> 80%
Within-day Precision (%CV)≤ 5.9%≤ 8.8%
Between-day Precision (%CV)≤ 5.9%≤ 8.8%

Visualizations

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation

Caption: Vandetanib signaling pathway inhibition.

Experimental_Workflow start Sample Collection (Plasma or CSF) prep Sample Preparation (Liquid-Liquid Extraction) start->prep Spike ISTD (this compound) lc_sep LC Separation (Isocratic Elution) prep->lc_sep Reconstitute in Mobile Phase ms_detect MS/MS Detection (Positive ESI, MRM) lc_sep->ms_detect data_analysis Data Analysis (Quantification) ms_detect->data_analysis end Results data_analysis->end

Caption: Workflow for Vandetanib quantification.

References

Application Note: Quantification of Vandetanib and Vandetanib-d6 in Human Plasma and Cerebrospinal Fluid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib and its deuterated internal standard, Vandetanib-d6, in human plasma and cerebrospinal fluid (CSF). Vandetanib is a tyrosine kinase inhibitor that targets multiple pathways involved in tumor progression, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1] The method utilizes liquid-liquid extraction for sample preparation and positive electrospray ionization for detection, providing high recovery and minimal matrix effects. This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Vandetanib is an oral medication approved for the treatment of certain types of thyroid cancer.[2] Its mechanism of action involves the inhibition of key receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis, such as the PI3K/AKT and MAPK pathways.[1][3] Accurate quantification of Vandetanib in biological matrices is essential for preclinical and clinical research to understand its pharmacokinetics and optimize dosing strategies. The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision by compensating for variability during sample processing and analysis.[4]

Experimental Protocols

Materials and Reagents
  • Vandetanib reference standard

  • This compound internal standard (ISTD)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • tert-Butyl methyl ether (MTBE)

  • Ammonium formate

  • Ammonium hydroxide

  • Deionized water

  • Control human plasma and CSF

Preparation of Stock and Working Solutions
  • Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Vandetanib and this compound by dissolving the compounds in methanol. Store these solutions at -80°C.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with 80% methanol in water (v/v).

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma or CSF in a microcentrifuge tube, add the this compound internal standard working solution.

  • Add 1 mL of tert-butyl methyl ether, potentially containing 0.1% or 0.5% ammonium hydroxide.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: API-3200 LC-MS/MS or equivalent

  • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)

  • Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0)

  • Flow Rate: 0.11 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 5 µL

  • Run Time: 3 minutes

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometry Parameters
ParameterVandetanibThis compound (ISTD)Reference
Ionization ModePositive ESIPositive ESI
Precursor Ion (Q1 m/z)475.1479.1
Product Ion (Q3 m/z)112.1116.2
Fragmentor Voltage145 VN/A
Collision Energy (CE)15 eVN/A
Capillary Voltage4000 V4000 V
Source Temperature350 °C350 °C
Table 2: Method Performance Characteristics
ParameterPlasmaCerebrospinal Fluid (CSF)Reference
Linearity Range1.0 - 3,000 ng/mL0.25 - 50 ng/mL
Correlation Coefficient (R²)≥ 0.992≥ 0.990
Lower Limit of Quantification (LLOQ)1.0 ng/mL0.25 ng/mL
Mean Recovery> 80%> 80%
Within-day Precision (%CV)≤ 5.9%≤ 8.8%
Between-day Precision (%CV)≤ 5.9%≤ 8.8%

Visualizations

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation

Caption: Vandetanib signaling pathway inhibition.

Experimental_Workflow start Sample Collection (Plasma or CSF) prep Sample Preparation (Liquid-Liquid Extraction) start->prep Spike ISTD (this compound) lc_sep LC Separation (Isocratic Elution) prep->lc_sep Reconstitute in Mobile Phase ms_detect MS/MS Detection (Positive ESI, MRM) lc_sep->ms_detect data_analysis Data Analysis (Quantification) ms_detect->data_analysis end Results data_analysis->end

Caption: Workflow for Vandetanib quantification.

References

Application of Vandetanib-d6 in Cerebrospinal Fluid Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Vandetanib-d6 as an internal standard in the quantitative analysis of Vandetanib (B581) in cerebrospinal fluid (CSF). The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the central nervous system (CNS) distribution of Vandetanib, particularly in the context of treating brain tumors.

Introduction

Vandetanib is a potent oral tyrosine kinase inhibitor that targets key pathways in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3] Its ability to cross the blood-brain barrier makes it a candidate for treating primary brain tumors and brain metastases.[4][5] Accurate quantification of Vandetanib in CSF is therefore essential to evaluate its efficacy and distribution within the CNS. The use of a stable isotope-labeled internal standard, such as this compound (or its variants like d4 and ¹³C,d3), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.

Quantitative Data Summary

A validated LC-MS/MS method for the determination of Vandetanib in human CSF using a deuterated internal standard has demonstrated high sensitivity and precision. The key performance characteristics of this method are summarized below.

Table 1: Calibration Curve and Linearity for Vandetanib in CSF

ParameterValue
Linearity Range0.25 - 50 ng/mL
Correlation Coefficient (R²)≥ 0.990
Lower Limit of Quantitation (LLOQ)0.25 ng/mL

Table 2: Precision and Accuracy of Vandetanib Quantification in CSF

Quality Control SampleWithin-Day Precision (%CV)Between-Day Precision (%CV)Within-Day Accuracy (%)Between-Day Accuracy (%)
Low≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%
Medium≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%
High≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%

Table 3: Mass Spectrometry Parameters for Vandetanib and its Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vandetanib475.1112.1
Vandetanib-d4/d6479.1116.2

Signaling Pathway Inhibition by Vandetanib

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are pivotal for tumor growth, proliferation, and angiogenesis. By blocking the ATP-binding sites of VEGFR, EGFR, and RET, Vandetanib prevents their phosphorylation and activation, thereby disrupting downstream signaling cascades like the PI3K/AKT and MAPK pathways.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation Experimental_Workflow start CSF Sample Collection add_istd Addition of this compound (Internal Standard) start->add_istd lle Liquid-Liquid Extraction (tert-Butyl Methyl Ether) add_istd->lle evaporation Evaporation to Dryness (Nitrogen Stream) lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end Report Results (ng/mL) data_processing->end

References

Application of Vandetanib-d6 in Cerebrospinal Fluid Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Vandetanib-d6 as an internal standard in the quantitative analysis of Vandetanib in cerebrospinal fluid (CSF). The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the central nervous system (CNS) distribution of Vandetanib, particularly in the context of treating brain tumors.

Introduction

Vandetanib is a potent oral tyrosine kinase inhibitor that targets key pathways in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3] Its ability to cross the blood-brain barrier makes it a candidate for treating primary brain tumors and brain metastases.[4][5] Accurate quantification of Vandetanib in CSF is therefore essential to evaluate its efficacy and distribution within the CNS. The use of a stable isotope-labeled internal standard, such as this compound (or its variants like d4 and ¹³C,d3), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.

Quantitative Data Summary

A validated LC-MS/MS method for the determination of Vandetanib in human CSF using a deuterated internal standard has demonstrated high sensitivity and precision. The key performance characteristics of this method are summarized below.

Table 1: Calibration Curve and Linearity for Vandetanib in CSF

ParameterValue
Linearity Range0.25 - 50 ng/mL
Correlation Coefficient (R²)≥ 0.990
Lower Limit of Quantitation (LLOQ)0.25 ng/mL

Table 2: Precision and Accuracy of Vandetanib Quantification in CSF

Quality Control SampleWithin-Day Precision (%CV)Between-Day Precision (%CV)Within-Day Accuracy (%)Between-Day Accuracy (%)
Low≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%
Medium≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%
High≤ 8.8%≤ 8.8%95.0 - 98.5%95.0 - 98.5%

Table 3: Mass Spectrometry Parameters for Vandetanib and its Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vandetanib475.1112.1
Vandetanib-d4/d6479.1116.2

Signaling Pathway Inhibition by Vandetanib

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are pivotal for tumor growth, proliferation, and angiogenesis. By blocking the ATP-binding sites of VEGFR, EGFR, and RET, Vandetanib prevents their phosphorylation and activation, thereby disrupting downstream signaling cascades like the PI3K/AKT and MAPK pathways.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation Experimental_Workflow start CSF Sample Collection add_istd Addition of this compound (Internal Standard) start->add_istd lle Liquid-Liquid Extraction (tert-Butyl Methyl Ether) add_istd->lle evaporation Evaporation to Dryness (Nitrogen Stream) lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end Report Results (ng/mL) data_processing->end

References

Troubleshooting & Optimization

troubleshooting matrix effects in Vandetanib LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Vandetanib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding matrix effects in the bioanalysis of Vandetanib.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding Matrix Effects

Q1: What are matrix effects and how do they impact Vandetanib analysis?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Vandetanib, by co-eluting compounds from the sample matrix (e.g., plasma, serum, or tissue).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] The primary consequence is a negative impact on the accuracy, precision, and sensitivity of the analytical method.[1][3] Common sources of matrix effects in biological samples include phospholipids, salts, and various endogenous metabolites.

Q2: My Vandetanib signal is showing poor reproducibility and high variability. Could this be due to a matrix effect?

A: Yes, inconsistent signal response is a classic symptom of matrix effects. If you observe high variability (%CV) between replicate injections of the same sample or poor accuracy in your quality control (QC) samples, matrix effects are a probable cause. It is highly recommended to systematically evaluate for matrix effects during method development and validation as per regulatory guidelines.

Q3: How can I quantitatively assess matrix effects for my Vandetanib assay?

A: The most common approach is the post-extraction spike method. This involves comparing the peak response of Vandetanib spiked into an extracted blank matrix with the response of Vandetanib in a neat (pure) solvent. The Matrix Factor (MF) is calculated to quantify the effect.

Matrix Factor (MF) Calculation:

  • MF = (Peak Response of Analyte in Presence of Matrix) / (Peak Response of Analyte in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF ≈ 1 suggests a minimal matrix effect.

One study on Vandetanib in human plasma using a protein precipitation method found a matrix factor of 0.98, indicating minimal ion suppression.

Section 2: Troubleshooting Common Issues

Q4: I'm observing consistently low signal intensity for Vandetanib. What are the possible causes and solutions?

A: This issue, often described as low analyte recovery, can stem from several factors, primarily related to the sample preparation process.

Possible CauseRecommended Solution
Inefficient Extraction The chosen sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction) may not be optimal for Vandetanib. Evaluate alternative or more rigorous extraction techniques like Solid-Phase Extraction (SPE).
Incorrect pH during LLE For Liquid-Liquid Extraction (LLE), the pH of the sample must be adjusted to ensure Vandetanib, a basic compound, is in a neutral state for efficient extraction into the organic solvent. Adjust the sample pH to be at least two units above Vandetanib's pKa.
Suboptimal SPE Sorbents/Solvents The SPE cartridge type (e.g., C18, mixed-mode) or the wash/elution solvents may not be appropriate. Screen different SPE sorbents and optimize the pH and organic strength of the wash and elution solvents to improve retention and subsequent elution.

Q5: My chromatographic peaks for Vandetanib are asymmetrical, split, or broad. What should I investigate?

A: Poor peak shape can be caused by both chromatographic conditions and matrix components.

Possible CauseRecommended Solution
Injection Solvent Mismatch If the final extract is reconstituted in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the extract in a solvent that is as weak as, or weaker than, the starting mobile phase.
Column Contamination The buildup of matrix components can degrade column performance. Implement a robust column wash with a strong solvent at the end of each analytical run. Regularly flush the column and consider using a guard column for protection.
Secondary Interactions As a basic compound, Vandetanib may interact with residual silanols on the analytical column. Using a buffered mobile phase, such as one containing ammonium (B1175870) formate, can help minimize these secondary interactions and improve peak shape.
Section 3: Advanced Mitigation Strategies

Q6: How can I identify the specific retention time where matrix effects are occurring?

A: A post-column infusion experiment is the ideal method for this. It provides a qualitative assessment of when and where ion suppression or enhancement occurs during the chromatographic run. This helps in modifying the chromatographic method to separate the Vandetanib peak from these interfering regions.

Q7: Besides optimizing sample preparation, what other strategies can minimize matrix effects?

A: Several strategies can be employed to mitigate matrix effects:

  • Chromatographic Separation: Adjust the mobile phase gradient profile or use a column with different chemistry (e.g., Phenyl-Hexyl instead of C18) to improve the separation of Vandetanib from interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components. However, this approach is only feasible if the assay has sufficient sensitivity to measure the diluted Vandetanib concentration.

  • Change Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI). If your instrumentation allows, testing APCI could be beneficial.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, like Vandetanib-d4, is the most effective tool to compensate for matrix effects. Since it co-elutes and has nearly identical ionization properties to Vandetanib, it experiences the same degree of suppression or enhancement, allowing for an accurate response ratio and reliable quantification.

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects and ensuring high analyte recovery. The following table summarizes reported performance data for Vandetanib analysis.

Table 1: Comparison of Sample Preparation Methods for Vandetanib Analysis

MethodAnalyteInternal Standard (IS)MatrixRecovery %Matrix Factor (MF)Reference
Liquid-Liquid ExtractionVandetanibd4-VandetanibHuman Plasma80%0.98
Protein PrecipitationVandetanibNot SpecifiedHuman Plasma95.63 ± 2.55%Not Reported

As demonstrated, the use of a deuterated internal standard (d4-Vandetanib) coupled with an appropriate extraction method results in a matrix factor very close to 1.0, indicating effective compensation for matrix variability and leading to more accurate results.

Key Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Assessment

This experiment identifies the retention time regions where co-eluting matrix components cause ion suppression or enhancement.

Objective: To visualize matrix effects across the entire chromatographic gradient.

Methodology:

  • System Setup:

    • Prepare a standard solution of Vandetanib (and its internal standard, if applicable) in a suitable mobile phase mimic.

    • Using a T-connector and a syringe pump, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Analysis:

    • Begin the infusion and allow the signal for Vandetanib to stabilize, establishing a steady baseline.

    • Inject a blank, extracted matrix sample (e.g., an extract from plasma containing no Vandetanib).

    • Run the complete chromatographic gradient that is used for the actual sample analysis.

  • Data Interpretation:

    • Monitor the signal intensity of Vandetanib.

    • A stable baseline indicates no matrix effects.

    • A significant drop in the baseline signal indicates ion suppression at that retention time.

    • A significant rise in the signal indicates ion enhancement.

Protocol 2: Liquid-Liquid Extraction (LLE) for Vandetanib in Plasma

This protocol is adapted from a validated method for Vandetanib in human plasma.

Objective: To extract Vandetanib from plasma while removing a significant portion of matrix components like proteins and salts.

Methodology:

  • Sample Preparation: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the working solution of the internal standard (e.g., d4-Vandetanib).

  • Basify Sample: Add 50 µL of 0.5 M NaOH to make the sample basic. This ensures Vandetanib is in its non-ionized form. Vortex briefly.

  • Add Extraction Solvent: Add 1 mL of tert-butyl methyl ether (TBME).

  • Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS injection.

Visualizations

Experimental & Logical Workflows

G cluster_0 Phase 1: Problem Identification cluster_3 Phase 4: Re-evaluation Problem Poor Accuracy, Precision, or Reproducibility Observed AssessME Assess Matrix Effect (ME) (Post-Extraction Spike) Problem->AssessME Suspect ME PostColumn Perform Post-Column Infusion Experiment AssessME->PostColumn OptimizeSP Optimize Sample Prep (LLE, SPE, PPT) AssessME->OptimizeSP ME Confirmed UseSILIS Implement SIL-IS (e.g., Vandetanib-d4) AssessME->UseSILIS ME Confirmed OptimizeLC Optimize Chromatography (Gradient, Column) PostColumn->OptimizeLC Identify ME Region Revalidate Re-evaluate ME and Validate Method OptimizeSP->Revalidate OptimizeLC->Revalidate UseSILIS->Revalidate Revalidate->Problem Issue Persists

Caption: A troubleshooting workflow for identifying, diagnosing, and mitigating matrix effects.

Signaling Pathway Inhibition by Vandetanib

Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

G Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR Inhibits EGFR EGFR Vandetanib->EGFR Inhibits RET RET Vandetanib->RET Inhibits Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis Promotes Proliferation Tumor Cell Proliferation & Survival EGFR->Proliferation Promotes RET->Proliferation Promotes

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

References

troubleshooting matrix effects in Vandetanib LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Vandetanib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding matrix effects in the bioanalysis of Vandetanib.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding Matrix Effects

Q1: What are matrix effects and how do they impact Vandetanib analysis?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Vandetanib, by co-eluting compounds from the sample matrix (e.g., plasma, serum, or tissue).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] The primary consequence is a negative impact on the accuracy, precision, and sensitivity of the analytical method.[1][3] Common sources of matrix effects in biological samples include phospholipids, salts, and various endogenous metabolites.

Q2: My Vandetanib signal is showing poor reproducibility and high variability. Could this be due to a matrix effect?

A: Yes, inconsistent signal response is a classic symptom of matrix effects. If you observe high variability (%CV) between replicate injections of the same sample or poor accuracy in your quality control (QC) samples, matrix effects are a probable cause. It is highly recommended to systematically evaluate for matrix effects during method development and validation as per regulatory guidelines.

Q3: How can I quantitatively assess matrix effects for my Vandetanib assay?

A: The most common approach is the post-extraction spike method. This involves comparing the peak response of Vandetanib spiked into an extracted blank matrix with the response of Vandetanib in a neat (pure) solvent. The Matrix Factor (MF) is calculated to quantify the effect.

Matrix Factor (MF) Calculation:

  • MF = (Peak Response of Analyte in Presence of Matrix) / (Peak Response of Analyte in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF ≈ 1 suggests a minimal matrix effect.

One study on Vandetanib in human plasma using a protein precipitation method found a matrix factor of 0.98, indicating minimal ion suppression.

Section 2: Troubleshooting Common Issues

Q4: I'm observing consistently low signal intensity for Vandetanib. What are the possible causes and solutions?

A: This issue, often described as low analyte recovery, can stem from several factors, primarily related to the sample preparation process.

Possible CauseRecommended Solution
Inefficient Extraction The chosen sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction) may not be optimal for Vandetanib. Evaluate alternative or more rigorous extraction techniques like Solid-Phase Extraction (SPE).
Incorrect pH during LLE For Liquid-Liquid Extraction (LLE), the pH of the sample must be adjusted to ensure Vandetanib, a basic compound, is in a neutral state for efficient extraction into the organic solvent. Adjust the sample pH to be at least two units above Vandetanib's pKa.
Suboptimal SPE Sorbents/Solvents The SPE cartridge type (e.g., C18, mixed-mode) or the wash/elution solvents may not be appropriate. Screen different SPE sorbents and optimize the pH and organic strength of the wash and elution solvents to improve retention and subsequent elution.

Q5: My chromatographic peaks for Vandetanib are asymmetrical, split, or broad. What should I investigate?

A: Poor peak shape can be caused by both chromatographic conditions and matrix components.

Possible CauseRecommended Solution
Injection Solvent Mismatch If the final extract is reconstituted in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the extract in a solvent that is as weak as, or weaker than, the starting mobile phase.
Column Contamination The buildup of matrix components can degrade column performance. Implement a robust column wash with a strong solvent at the end of each analytical run. Regularly flush the column and consider using a guard column for protection.
Secondary Interactions As a basic compound, Vandetanib may interact with residual silanols on the analytical column. Using a buffered mobile phase, such as one containing ammonium formate, can help minimize these secondary interactions and improve peak shape.
Section 3: Advanced Mitigation Strategies

Q6: How can I identify the specific retention time where matrix effects are occurring?

A: A post-column infusion experiment is the ideal method for this. It provides a qualitative assessment of when and where ion suppression or enhancement occurs during the chromatographic run. This helps in modifying the chromatographic method to separate the Vandetanib peak from these interfering regions.

Q7: Besides optimizing sample preparation, what other strategies can minimize matrix effects?

A: Several strategies can be employed to mitigate matrix effects:

  • Chromatographic Separation: Adjust the mobile phase gradient profile or use a column with different chemistry (e.g., Phenyl-Hexyl instead of C18) to improve the separation of Vandetanib from interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components. However, this approach is only feasible if the assay has sufficient sensitivity to measure the diluted Vandetanib concentration.

  • Change Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI). If your instrumentation allows, testing APCI could be beneficial.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, like Vandetanib-d4, is the most effective tool to compensate for matrix effects. Since it co-elutes and has nearly identical ionization properties to Vandetanib, it experiences the same degree of suppression or enhancement, allowing for an accurate response ratio and reliable quantification.

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects and ensuring high analyte recovery. The following table summarizes reported performance data for Vandetanib analysis.

Table 1: Comparison of Sample Preparation Methods for Vandetanib Analysis

MethodAnalyteInternal Standard (IS)MatrixRecovery %Matrix Factor (MF)Reference
Liquid-Liquid ExtractionVandetanibd4-VandetanibHuman Plasma80%0.98
Protein PrecipitationVandetanibNot SpecifiedHuman Plasma95.63 ± 2.55%Not Reported

As demonstrated, the use of a deuterated internal standard (d4-Vandetanib) coupled with an appropriate extraction method results in a matrix factor very close to 1.0, indicating effective compensation for matrix variability and leading to more accurate results.

Key Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Assessment

This experiment identifies the retention time regions where co-eluting matrix components cause ion suppression or enhancement.

Objective: To visualize matrix effects across the entire chromatographic gradient.

Methodology:

  • System Setup:

    • Prepare a standard solution of Vandetanib (and its internal standard, if applicable) in a suitable mobile phase mimic.

    • Using a T-connector and a syringe pump, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Analysis:

    • Begin the infusion and allow the signal for Vandetanib to stabilize, establishing a steady baseline.

    • Inject a blank, extracted matrix sample (e.g., an extract from plasma containing no Vandetanib).

    • Run the complete chromatographic gradient that is used for the actual sample analysis.

  • Data Interpretation:

    • Monitor the signal intensity of Vandetanib.

    • A stable baseline indicates no matrix effects.

    • A significant drop in the baseline signal indicates ion suppression at that retention time.

    • A significant rise in the signal indicates ion enhancement.

Protocol 2: Liquid-Liquid Extraction (LLE) for Vandetanib in Plasma

This protocol is adapted from a validated method for Vandetanib in human plasma.

Objective: To extract Vandetanib from plasma while removing a significant portion of matrix components like proteins and salts.

Methodology:

  • Sample Preparation: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the working solution of the internal standard (e.g., d4-Vandetanib).

  • Basify Sample: Add 50 µL of 0.5 M NaOH to make the sample basic. This ensures Vandetanib is in its non-ionized form. Vortex briefly.

  • Add Extraction Solvent: Add 1 mL of tert-butyl methyl ether (TBME).

  • Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS injection.

Visualizations

Experimental & Logical Workflows

G cluster_0 Phase 1: Problem Identification cluster_3 Phase 4: Re-evaluation Problem Poor Accuracy, Precision, or Reproducibility Observed AssessME Assess Matrix Effect (ME) (Post-Extraction Spike) Problem->AssessME Suspect ME PostColumn Perform Post-Column Infusion Experiment AssessME->PostColumn OptimizeSP Optimize Sample Prep (LLE, SPE, PPT) AssessME->OptimizeSP ME Confirmed UseSILIS Implement SIL-IS (e.g., Vandetanib-d4) AssessME->UseSILIS ME Confirmed OptimizeLC Optimize Chromatography (Gradient, Column) PostColumn->OptimizeLC Identify ME Region Revalidate Re-evaluate ME and Validate Method OptimizeSP->Revalidate OptimizeLC->Revalidate UseSILIS->Revalidate Revalidate->Problem Issue Persists

Caption: A troubleshooting workflow for identifying, diagnosing, and mitigating matrix effects.

Signaling Pathway Inhibition by Vandetanib

Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

G Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR Inhibits EGFR EGFR Vandetanib->EGFR Inhibits RET RET Vandetanib->RET Inhibits Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis Promotes Proliferation Tumor Cell Proliferation & Survival EGFR->Proliferation Promotes RET->Proliferation Promotes

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

References

impact of mobile phase composition on Vandetanib-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vandetanib-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of mobile phase composition on the analysis of Vandetanib and its deuterated internal standard, this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Splitting)

Q1: My chromatographic peaks for Vandetanib and this compound are showing significant tailing or splitting. What are the likely causes related to the mobile phase?

A: Poor peak shape for Vandetanib, a basic compound, is often linked to secondary interactions with the stationary phase or issues with the injection solvent. Here are the primary causes and solutions:

  • Secondary Interactions with Residual Silanols: Vandetanib may interact with acidic silanol (B1196071) groups on the silica-based column, leading to peak tailing.

    • Solution: Employ a buffered mobile phase to minimize these interactions. Ammonium (B1175870) formate (B1220265) is a commonly used buffer in the analysis of Vandetanib.[1] An acidic mobile phase is generally preferred to enhance ionization.[2]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, including splitting and broadening.[1]

    • Solution: Reconstitute your final sample extract in a solvent that is as weak as or weaker than the starting mobile phase.[1] This ensures that the sample is focused at the head of the column before separation begins.

  • Column Contamination: The accumulation of matrix components on the analytical column can lead to peak distortion.[1]

    • Solution: Incorporate a column wash step with a strong solvent at the end of each analytical run to remove strongly retained compounds. Using a guard column is also recommended to protect the analytical column.

Issue 2: Inconsistent or Low Signal Intensity

Q2: I am observing a low and variable signal for this compound. How can the mobile phase composition be optimized to improve signal intensity and reproducibility?

A: Low or inconsistent signal intensity can be due to several factors, many of which are directly related to the mobile phase composition and its interaction with the analyte and the LC-MS system.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization efficiency of the analyte in the mass spectrometer's source. For Vandetanib, an acidic mobile phase is generally preferred to promote protonation and enhance the signal in positive ion mode.

    • Solution: Ensure your mobile phase is properly buffered. A common mobile phase for Vandetanib analysis is acetonitrile (B52724) and 10mM ammonium formate, with the pH adjusted to a range of 4.1-5.0.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent and inaccurate results.

    • Solution: Adjusting the mobile phase composition and gradient can help to chromatographically separate this compound from interfering matrix components. You can diagnose matrix effects by infusing a constant concentration of this compound post-column while injecting a blank matrix extract. A dip or rise in the signal at the expected retention time indicates the presence of matrix effects.

  • Purity of Mobile Phase Additives: Impurities in mobile phase additives can introduce background noise and interfere with the signal of your analyte.

    • Solution: Always use high-purity, LC-MS grade solvents and additives.

Issue 3: Chromatographic Separation of Vandetanib and this compound

Q3: I am noticing a slight separation between the peaks of Vandetanib and its deuterated internal standard, this compound. Is this expected, and how can it be minimized?

A: Yes, a slight chromatographic separation between an analyte and its deuterated internal standard can occur. This is known as the "isotope effect". While ideally, the analyte and its deuterated internal standard should co-elute, differences in the physicochemical properties due to deuterium (B1214612) substitution can sometimes lead to different retention times.

  • Cause of Isotope Effect: The substitution of hydrogen with deuterium can lead to minor differences in the binding interactions between the analytes and the stationary phase.

  • Impact on Quantification: If the separation is significant and the two compounds elute in regions with different matrix effects, it can compromise the accuracy of quantification.

  • Minimizing the Isotope Effect:

    • Mobile Phase Optimization: Small adjustments to the mobile phase composition, such as the organic solvent ratio or the buffer concentration, can sometimes minimize the separation.

    • Method Development: During method development, it is crucial to investigate the potential for chromatographic separation between the analyte and the internal standard.

Issue 4: Isotopic Exchange

Q4: Could the deuterium atoms on my this compound be exchanging with protons from the mobile phase?

A: Isotopic exchange, where deuterium atoms on the internal standard are replaced by protons from the surrounding environment, can be a concern, especially for deuterium atoms in labile positions.

  • Conditions Promoting Isotopic Exchange: Highly acidic or basic conditions, as well as elevated temperatures, can increase the rate of isotopic exchange.

  • Preventing Isotopic Exchange:

    • Control pH: Avoid extreme pH conditions in your mobile phase and sample preparation steps if your deuterated internal standard has labile deuterium atoms.

    • Temperature Control: Store your standards and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.

    • Stability Tests: Conduct experiments by incubating the deuterated internal standard in the mobile phase and sample matrix for varying durations to assess its stability under your specific experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various methods for Vandetanib analysis, highlighting the impact of different mobile phase compositions.

Table 1: Mobile Phase Composition and Chromatographic Parameters
Mobile Phase CompositionColumnFlow Rate (mL/min)Retention Time (min)Reference
Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)0.111.60
Acetonitrile / 10mM Ammonium Formate (1:1, v/v), pH 4.1C180.25Not Specified
Acetonitrile / Water / Orthophosphoric Acid (90:8:2, v/v/v)Symmetry C1813.326
Methanol (B129727) / Formic Acid (90:10, v/v)Not SpecifiedNot SpecifiedNot Specified
Table 2: Method Performance Metrics
Linearity Range (ng/mL)MatrixPrecision (%CV)Accuracy (%)Reference
1.0 - 3000Plasma≤ 5.9104.0 - 108.5
0.25 - 50CSF≤ 8.895.0 - 98.5
5 - 500Human Plasma0.66 - 2.6695.05 - 99.17
5 - 500Rat Liver Microsomes0.97 - 3.0895.8 - 100.09

Experimental Protocols

Detailed Methodology for Vandetanib Analysis in Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of Vandetanib in human plasma.

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Vandetanib and this compound by dissolving the compounds in methanol.

  • Working Solutions: Prepare working stock solutions by diluting the stock solutions with 80% methanol in water (v/v).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 1 mL of tert-butyl methyl ether (MTBE) containing 0.1% or 0.5% ammonium hydroxide.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: API-3200 LC-MS/MS system.

  • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm).

  • Mobile Phase: Isocratic elution with acetonitrile/10mM ammonium formate (50/50, v/v) at pH 5.0.

  • Flow Rate: 0.11 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 5 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Vandetanib: m/z 475.1 → 112.1.

    • Vandetanib-d4: m/z 479.1 → 116.2.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add this compound IS Plasma_Sample->Add_IS LLE 3. Liquid-Liquid Extraction with MTBE Add_IS->LLE Evaporation 4. Evaporate to Dryness LLE->Evaporation Reconstitution 5. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 6. Inject into LC-MS/MS Reconstitution->Injection Separation 7. Chromatographic Separation Detection 8. MS/MS Detection (MRM) Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification

Caption: Experimental workflow for the quantification of Vandetanib in plasma.

Troubleshooting_Logic Start Poor Peak Shape (Tailing/Splitting) Cause1 Secondary Interactions? Start->Cause1 Solution1 Use Buffered Mobile Phase (e.g., Ammonium Formate) Cause1->Solution1 Yes Cause2 Injection Solvent Mismatch? Cause1->Cause2 No Solution2 Reconstitute in Weaker Solvent Cause2->Solution2 Yes Cause3 Column Contamination? Cause2->Cause3 No Solution3 Implement Column Wash / Use Guard Column Cause3->Solution3 Yes

Caption: Troubleshooting guide for poor peak shape in this compound analysis.

References

impact of mobile phase composition on Vandetanib-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vandetanib-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of mobile phase composition on the analysis of Vandetanib and its deuterated internal standard, this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Splitting)

Q1: My chromatographic peaks for Vandetanib and this compound are showing significant tailing or splitting. What are the likely causes related to the mobile phase?

A: Poor peak shape for Vandetanib, a basic compound, is often linked to secondary interactions with the stationary phase or issues with the injection solvent. Here are the primary causes and solutions:

  • Secondary Interactions with Residual Silanols: Vandetanib may interact with acidic silanol groups on the silica-based column, leading to peak tailing.

    • Solution: Employ a buffered mobile phase to minimize these interactions. Ammonium formate is a commonly used buffer in the analysis of Vandetanib.[1] An acidic mobile phase is generally preferred to enhance ionization.[2]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, including splitting and broadening.[1]

    • Solution: Reconstitute your final sample extract in a solvent that is as weak as or weaker than the starting mobile phase.[1] This ensures that the sample is focused at the head of the column before separation begins.

  • Column Contamination: The accumulation of matrix components on the analytical column can lead to peak distortion.[1]

    • Solution: Incorporate a column wash step with a strong solvent at the end of each analytical run to remove strongly retained compounds. Using a guard column is also recommended to protect the analytical column.

Issue 2: Inconsistent or Low Signal Intensity

Q2: I am observing a low and variable signal for this compound. How can the mobile phase composition be optimized to improve signal intensity and reproducibility?

A: Low or inconsistent signal intensity can be due to several factors, many of which are directly related to the mobile phase composition and its interaction with the analyte and the LC-MS system.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization efficiency of the analyte in the mass spectrometer's source. For Vandetanib, an acidic mobile phase is generally preferred to promote protonation and enhance the signal in positive ion mode.

    • Solution: Ensure your mobile phase is properly buffered. A common mobile phase for Vandetanib analysis is acetonitrile and 10mM ammonium formate, with the pH adjusted to a range of 4.1-5.0.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent and inaccurate results.

    • Solution: Adjusting the mobile phase composition and gradient can help to chromatographically separate this compound from interfering matrix components. You can diagnose matrix effects by infusing a constant concentration of this compound post-column while injecting a blank matrix extract. A dip or rise in the signal at the expected retention time indicates the presence of matrix effects.

  • Purity of Mobile Phase Additives: Impurities in mobile phase additives can introduce background noise and interfere with the signal of your analyte.

    • Solution: Always use high-purity, LC-MS grade solvents and additives.

Issue 3: Chromatographic Separation of Vandetanib and this compound

Q3: I am noticing a slight separation between the peaks of Vandetanib and its deuterated internal standard, this compound. Is this expected, and how can it be minimized?

A: Yes, a slight chromatographic separation between an analyte and its deuterated internal standard can occur. This is known as the "isotope effect". While ideally, the analyte and its deuterated internal standard should co-elute, differences in the physicochemical properties due to deuterium substitution can sometimes lead to different retention times.

  • Cause of Isotope Effect: The substitution of hydrogen with deuterium can lead to minor differences in the binding interactions between the analytes and the stationary phase.

  • Impact on Quantification: If the separation is significant and the two compounds elute in regions with different matrix effects, it can compromise the accuracy of quantification.

  • Minimizing the Isotope Effect:

    • Mobile Phase Optimization: Small adjustments to the mobile phase composition, such as the organic solvent ratio or the buffer concentration, can sometimes minimize the separation.

    • Method Development: During method development, it is crucial to investigate the potential for chromatographic separation between the analyte and the internal standard.

Issue 4: Isotopic Exchange

Q4: Could the deuterium atoms on my this compound be exchanging with protons from the mobile phase?

A: Isotopic exchange, where deuterium atoms on the internal standard are replaced by protons from the surrounding environment, can be a concern, especially for deuterium atoms in labile positions.

  • Conditions Promoting Isotopic Exchange: Highly acidic or basic conditions, as well as elevated temperatures, can increase the rate of isotopic exchange.

  • Preventing Isotopic Exchange:

    • Control pH: Avoid extreme pH conditions in your mobile phase and sample preparation steps if your deuterated internal standard has labile deuterium atoms.

    • Temperature Control: Store your standards and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.

    • Stability Tests: Conduct experiments by incubating the deuterated internal standard in the mobile phase and sample matrix for varying durations to assess its stability under your specific experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various methods for Vandetanib analysis, highlighting the impact of different mobile phase compositions.

Table 1: Mobile Phase Composition and Chromatographic Parameters
Mobile Phase CompositionColumnFlow Rate (mL/min)Retention Time (min)Reference
Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)0.111.60
Acetonitrile / 10mM Ammonium Formate (1:1, v/v), pH 4.1C180.25Not Specified
Acetonitrile / Water / Orthophosphoric Acid (90:8:2, v/v/v)Symmetry C1813.326
Methanol / Formic Acid (90:10, v/v)Not SpecifiedNot SpecifiedNot Specified
Table 2: Method Performance Metrics
Linearity Range (ng/mL)MatrixPrecision (%CV)Accuracy (%)Reference
1.0 - 3000Plasma≤ 5.9104.0 - 108.5
0.25 - 50CSF≤ 8.895.0 - 98.5
5 - 500Human Plasma0.66 - 2.6695.05 - 99.17
5 - 500Rat Liver Microsomes0.97 - 3.0895.8 - 100.09

Experimental Protocols

Detailed Methodology for Vandetanib Analysis in Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of Vandetanib in human plasma.

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Vandetanib and this compound by dissolving the compounds in methanol.

  • Working Solutions: Prepare working stock solutions by diluting the stock solutions with 80% methanol in water (v/v).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 1 mL of tert-butyl methyl ether (MTBE) containing 0.1% or 0.5% ammonium hydroxide.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: API-3200 LC-MS/MS system.

  • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm).

  • Mobile Phase: Isocratic elution with acetonitrile/10mM ammonium formate (50/50, v/v) at pH 5.0.

  • Flow Rate: 0.11 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 5 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Vandetanib: m/z 475.1 → 112.1.

    • Vandetanib-d4: m/z 479.1 → 116.2.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add this compound IS Plasma_Sample->Add_IS LLE 3. Liquid-Liquid Extraction with MTBE Add_IS->LLE Evaporation 4. Evaporate to Dryness LLE->Evaporation Reconstitution 5. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 6. Inject into LC-MS/MS Reconstitution->Injection Separation 7. Chromatographic Separation Detection 8. MS/MS Detection (MRM) Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification

Caption: Experimental workflow for the quantification of Vandetanib in plasma.

Troubleshooting_Logic Start Poor Peak Shape (Tailing/Splitting) Cause1 Secondary Interactions? Start->Cause1 Solution1 Use Buffered Mobile Phase (e.g., Ammonium Formate) Cause1->Solution1 Yes Cause2 Injection Solvent Mismatch? Cause1->Cause2 No Solution2 Reconstitute in Weaker Solvent Cause2->Solution2 Yes Cause3 Column Contamination? Cause2->Cause3 No Solution3 Implement Column Wash / Use Guard Column Cause3->Solution3 Yes

Caption: Troubleshooting guide for poor peak shape in this compound analysis.

References

minimizing ion suppression in Vandetanib analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Vandetanib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to minimizing ion suppression in LC-MS/MS analysis of Vandetanib.

Troubleshooting Guides

This section offers a systematic approach to identifying and mitigating ion suppression during Vandetanib analysis. Ion suppression is a common issue where components in the sample matrix interfere with the ionization of the analyte, leading to poor sensitivity and inconsistent results.[1]

Issue: Poor Sensitivity or Inconsistent Results for Vandetanib

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of Vandetanib and its internal standard in the mass spectrometer's ion source.[1]

Step 1: Assess for Ion Suppression

The initial step is to confirm if ion suppression is the root cause of the analytical issues. The post-column infusion experiment is a standard method for this purpose.[1]

Experimental Protocol: Post-Column Infusion

This experiment helps identify chromatographic regions where ion suppression occurs.[1]

Objective: To determine the time intervals during the chromatographic run where eluting matrix components cause a suppression of the Vandetanib signal.

Materials:

  • Standard solution of Vandetanib and its internal standard (e.g., Vandetanib-d4) in mobile phase.

  • A T-connector for post-column infusion.

  • Syringe pump.

  • LC-MS/MS system.

  • Blank matrix sample (e.g., plasma, tissue extract without Vandetanib or internal standard).[1]

Procedure:

  • System Setup:

    • Prepare a standard solution of Vandetanib and Vandetanib-d4 in the mobile phase.

    • Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10-20 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Injection:

    • Inject a blank matrix sample.

  • Data Analysis:

    • Monitor the signal intensity of Vandetanib and Vandetanib-d4. A stable baseline signal should be observed.

    • Any significant drop in the baseline signal during the chromatographic run indicates the elution of interfering compounds that are causing ion suppression.

Step 2: Optimize Sample Preparation

If ion suppression is confirmed, the next crucial step is to enhance the sample cleanup process to remove interfering matrix components prior to LC-MS/MS analysis. The choice of sample preparation technique can significantly impact the degree of ion suppression.

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Proteins are precipitated from the biological sample by adding an organic solvent (e.g., acetonitrile) or an acid. The supernatant is then analyzed.Simple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids (B1166683) and salts, which are common causes of ion suppression.Initial screening and for samples with lower complexity.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Can provide cleaner extracts than PPT by removing highly polar interferences like salts.Can be more time-consuming and may have lower recovery for certain analytes. Emulsion formation can be an issue.Removing salts and for analytes with favorable partitioning characteristics.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, leaving interfering compounds behind.Provides the cleanest extracts by effectively removing a wide range of interfering compounds, including phospholipids.More expensive and requires method development to select the appropriate sorbent and optimize wash/elution steps.Complex matrices and when high sensitivity is required.

Step 3: Chromatographic Optimization

Proper chromatographic separation is vital to resolve Vandetanib from interfering matrix components.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from interfering peaks.

  • Mobile Phase Gradient: Adjusting the gradient profile can enhance the resolution between Vandetanib and matrix components. A shallower gradient often improves separation.

Step 4: Optimize Internal Standard Concentration

While a stable isotope-labeled internal standard like Vandetanib-d4 is highly recommended to compensate for matrix effects, its concentration must be carefully optimized. An excessively high concentration of the internal standard can itself cause ion suppression for the analyte, as they co-elute.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in Vandetanib analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) reduce the ionization efficiency of Vandetanib in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and lack of reproducibility in the assay.

Q2: How does using a deuterated internal standard like Vandetanib-d4 help mitigate ion suppression?

A2: A stable isotope-labeled internal standard, such as Vandetanib-d4, is chemically and physically very similar to Vandetanib. This means it behaves almost identically during sample preparation, chromatography, and ionization. Therefore, any ion suppression that occurs will likely affect both the analyte and the internal standard to a similar degree. By using the ratio of the analyte signal to the internal standard signal for quantification, the effects of ion suppression can be effectively compensated for, leading to more accurate and precise results.

Q3: Can the internal standard, Vandetanib-d4, cause ion suppression itself?

A3: Yes, if the concentration of Vandetanib-d4 is too high, it can compete with Vandetanib for ionization, especially since they co-elute. This can lead to ion suppression of the analyte. It is crucial to optimize the concentration of the internal standard to ensure it provides a stable signal without suppressing the analyte's signal.

Q4: What are the most common sources of ion suppression in biological samples?

A4: In biological matrices such as plasma, serum, and tissue homogenates, the most common sources of ion suppression are:

  • Salts: From buffers and the biological matrix itself.

  • Phospholipids: Abundant components of cell membranes.

  • Proteins and Peptides: Highly abundant in biological samples.

  • Exogenous substances: Other drugs, their metabolites, and contaminants from collection tubes or solvents.

Q5: Are there other strategies to minimize ion suppression besides optimizing sample preparation and chromatography?

A5: Yes, another common strategy is sample dilution . Diluting the sample can reduce the concentration of interfering matrix components. However, this approach may also decrease the analyte concentration, potentially bringing it below the limit of detection of the assay.

Quantitative Data Summary

The following tables summarize quantitative data from various methods for Vandetanib analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effects.

Table 1: Recovery and Matrix Effect of Vandetanib in Human Plasma

Sample Preparation MethodRecovery (%)Matrix Factor (MF)Reference
Protein Precipitation99.14 ± 2.040.9563 ± 0.0255
Liquid-Liquid Extraction~800.98 (CV ≤ 4.97%)

Note: A Matrix Factor (MF) is calculated as (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF ≈ 1 suggests a minimal matrix effect.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

Objective: To extract Vandetanib from plasma while minimizing co-extraction of interfering substances.

Materials:

  • Plasma sample (100 µL)

  • Internal standard working solution (e.g., d4-Vandetanib)

  • 0.5 M NaOH

  • tert-butyl methyl ether (TBME)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 50 µL of 0.5 M NaOH to basify the sample.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

Objective: To quickly remove the bulk of proteins from a plasma sample.

Materials:

  • Plasma sample

  • Internal standard solution

  • Ice-cold acetonitrile (B52724)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL) to the plasma sample.

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection or further processing.

Protocol 3: Solid-Phase Extraction (SPE)

Objective: To achieve a high degree of sample cleanup by selectively isolating Vandetanib.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE vacuum manifold or positive pressure processor

  • Plasma sample

  • Internal standard solution

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw the plasma sample and spike with the internal standard. Acidify the sample if using a cation exchange sorbent.

  • Conditioning: Pass methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass water through the cartridge to prepare it for the aqueous sample.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Pass the wash solution through the cartridge to remove salts and other polar interferences. A second wash with a weak organic solvent can remove less polar interferences.

  • Elution: Elute Vandetanib from the cartridge using the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (Vandetanib-d4) Sample->Spike_IS Sample_Prep Sample Preparation (LLE, SPE, or PPT) Spike_IS->Sample_Prep Evap_Recon Evaporation & Reconstitution Sample_Prep->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Vandetanib_Signaling_Pathway cluster_Vandetanib Vandetanib Action cluster_VEGFR VEGFR-2 Pathway (Endothelial Cells) cluster_EGFR EGFR Pathway (Tumor Cells) Vandetanib Vandetanib VEGFR2 VEGFR-2 Vandetanib->VEGFR2 Inhibits EGFR EGFR Vandetanib->EGFR Inhibits VEGF VEGF VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Raf_MEK_ERK Raf/MEK/ERK Pathway PLCg->Raf_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Survival) PI3K_Akt->Angiogenesis Raf_MEK_ERK->Angiogenesis EGF EGF EGF->EGFR EGFR_PI3K_Akt PI3K/Akt Pathway EGFR->EGFR_PI3K_Akt EGFR_MAPK MAPK Pathway EGFR->EGFR_MAPK Tumor_Growth Tumor Growth & Proliferation EGFR_PI3K_Akt->Tumor_Growth EGFR_MAPK->Tumor_Growth

References

minimizing ion suppression in Vandetanib analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Vandetanib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to minimizing ion suppression in LC-MS/MS analysis of Vandetanib.

Troubleshooting Guides

This section offers a systematic approach to identifying and mitigating ion suppression during Vandetanib analysis. Ion suppression is a common issue where components in the sample matrix interfere with the ionization of the analyte, leading to poor sensitivity and inconsistent results.[1]

Issue: Poor Sensitivity or Inconsistent Results for Vandetanib

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of Vandetanib and its internal standard in the mass spectrometer's ion source.[1]

Step 1: Assess for Ion Suppression

The initial step is to confirm if ion suppression is the root cause of the analytical issues. The post-column infusion experiment is a standard method for this purpose.[1]

Experimental Protocol: Post-Column Infusion

This experiment helps identify chromatographic regions where ion suppression occurs.[1]

Objective: To determine the time intervals during the chromatographic run where eluting matrix components cause a suppression of the Vandetanib signal.

Materials:

  • Standard solution of Vandetanib and its internal standard (e.g., Vandetanib-d4) in mobile phase.

  • A T-connector for post-column infusion.

  • Syringe pump.

  • LC-MS/MS system.

  • Blank matrix sample (e.g., plasma, tissue extract without Vandetanib or internal standard).[1]

Procedure:

  • System Setup:

    • Prepare a standard solution of Vandetanib and Vandetanib-d4 in the mobile phase.

    • Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10-20 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Injection:

    • Inject a blank matrix sample.

  • Data Analysis:

    • Monitor the signal intensity of Vandetanib and Vandetanib-d4. A stable baseline signal should be observed.

    • Any significant drop in the baseline signal during the chromatographic run indicates the elution of interfering compounds that are causing ion suppression.

Step 2: Optimize Sample Preparation

If ion suppression is confirmed, the next crucial step is to enhance the sample cleanup process to remove interfering matrix components prior to LC-MS/MS analysis. The choice of sample preparation technique can significantly impact the degree of ion suppression.

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Proteins are precipitated from the biological sample by adding an organic solvent (e.g., acetonitrile) or an acid. The supernatant is then analyzed.Simple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids and salts, which are common causes of ion suppression.Initial screening and for samples with lower complexity.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Can provide cleaner extracts than PPT by removing highly polar interferences like salts.Can be more time-consuming and may have lower recovery for certain analytes. Emulsion formation can be an issue.Removing salts and for analytes with favorable partitioning characteristics.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, leaving interfering compounds behind.Provides the cleanest extracts by effectively removing a wide range of interfering compounds, including phospholipids.More expensive and requires method development to select the appropriate sorbent and optimize wash/elution steps.Complex matrices and when high sensitivity is required.

Step 3: Chromatographic Optimization

Proper chromatographic separation is vital to resolve Vandetanib from interfering matrix components.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from interfering peaks.

  • Mobile Phase Gradient: Adjusting the gradient profile can enhance the resolution between Vandetanib and matrix components. A shallower gradient often improves separation.

Step 4: Optimize Internal Standard Concentration

While a stable isotope-labeled internal standard like Vandetanib-d4 is highly recommended to compensate for matrix effects, its concentration must be carefully optimized. An excessively high concentration of the internal standard can itself cause ion suppression for the analyte, as they co-elute.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in Vandetanib analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) reduce the ionization efficiency of Vandetanib in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and lack of reproducibility in the assay.

Q2: How does using a deuterated internal standard like Vandetanib-d4 help mitigate ion suppression?

A2: A stable isotope-labeled internal standard, such as Vandetanib-d4, is chemically and physically very similar to Vandetanib. This means it behaves almost identically during sample preparation, chromatography, and ionization. Therefore, any ion suppression that occurs will likely affect both the analyte and the internal standard to a similar degree. By using the ratio of the analyte signal to the internal standard signal for quantification, the effects of ion suppression can be effectively compensated for, leading to more accurate and precise results.

Q3: Can the internal standard, Vandetanib-d4, cause ion suppression itself?

A3: Yes, if the concentration of Vandetanib-d4 is too high, it can compete with Vandetanib for ionization, especially since they co-elute. This can lead to ion suppression of the analyte. It is crucial to optimize the concentration of the internal standard to ensure it provides a stable signal without suppressing the analyte's signal.

Q4: What are the most common sources of ion suppression in biological samples?

A4: In biological matrices such as plasma, serum, and tissue homogenates, the most common sources of ion suppression are:

  • Salts: From buffers and the biological matrix itself.

  • Phospholipids: Abundant components of cell membranes.

  • Proteins and Peptides: Highly abundant in biological samples.

  • Exogenous substances: Other drugs, their metabolites, and contaminants from collection tubes or solvents.

Q5: Are there other strategies to minimize ion suppression besides optimizing sample preparation and chromatography?

A5: Yes, another common strategy is sample dilution . Diluting the sample can reduce the concentration of interfering matrix components. However, this approach may also decrease the analyte concentration, potentially bringing it below the limit of detection of the assay.

Quantitative Data Summary

The following tables summarize quantitative data from various methods for Vandetanib analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effects.

Table 1: Recovery and Matrix Effect of Vandetanib in Human Plasma

Sample Preparation MethodRecovery (%)Matrix Factor (MF)Reference
Protein Precipitation99.14 ± 2.040.9563 ± 0.0255
Liquid-Liquid Extraction~800.98 (CV ≤ 4.97%)

Note: A Matrix Factor (MF) is calculated as (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF ≈ 1 suggests a minimal matrix effect.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

Objective: To extract Vandetanib from plasma while minimizing co-extraction of interfering substances.

Materials:

  • Plasma sample (100 µL)

  • Internal standard working solution (e.g., d4-Vandetanib)

  • 0.5 M NaOH

  • tert-butyl methyl ether (TBME)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 50 µL of 0.5 M NaOH to basify the sample.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

Objective: To quickly remove the bulk of proteins from a plasma sample.

Materials:

  • Plasma sample

  • Internal standard solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL) to the plasma sample.

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection or further processing.

Protocol 3: Solid-Phase Extraction (SPE)

Objective: To achieve a high degree of sample cleanup by selectively isolating Vandetanib.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE vacuum manifold or positive pressure processor

  • Plasma sample

  • Internal standard solution

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw the plasma sample and spike with the internal standard. Acidify the sample if using a cation exchange sorbent.

  • Conditioning: Pass methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass water through the cartridge to prepare it for the aqueous sample.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Pass the wash solution through the cartridge to remove salts and other polar interferences. A second wash with a weak organic solvent can remove less polar interferences.

  • Elution: Elute Vandetanib from the cartridge using the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (Vandetanib-d4) Sample->Spike_IS Sample_Prep Sample Preparation (LLE, SPE, or PPT) Spike_IS->Sample_Prep Evap_Recon Evaporation & Reconstitution Sample_Prep->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Vandetanib_Signaling_Pathway cluster_Vandetanib Vandetanib Action cluster_VEGFR VEGFR-2 Pathway (Endothelial Cells) cluster_EGFR EGFR Pathway (Tumor Cells) Vandetanib Vandetanib VEGFR2 VEGFR-2 Vandetanib->VEGFR2 Inhibits EGFR EGFR Vandetanib->EGFR Inhibits VEGF VEGF VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Raf_MEK_ERK Raf/MEK/ERK Pathway PLCg->Raf_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Survival) PI3K_Akt->Angiogenesis Raf_MEK_ERK->Angiogenesis EGF EGF EGF->EGFR EGFR_PI3K_Akt PI3K/Akt Pathway EGFR->EGFR_PI3K_Akt EGFR_MAPK MAPK Pathway EGFR->EGFR_MAPK Tumor_Growth Tumor Growth & Proliferation EGFR_PI3K_Akt->Tumor_Growth EGFR_MAPK->Tumor_Growth

References

Vandetanib-d6 stability in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vandetanib-d6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound as an internal standard for the quantitative analysis of Vandetanib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of Vandetanib, a tyrosine kinase inhibitor.[1] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Vandetanib in biological samples.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability and improving accuracy and precision.

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability of your this compound internal standard, it is recommended to store stock solutions at low temperatures, such as 4°C for short-term storage or -20°C for long-term storage.[2] Elevated temperatures can potentially accelerate the degradation of the compound or lead to isotopic exchange.[2]

Q3: How stable is this compound in processed biological samples?

Q4: Can the deuterium (B1214612) labels on this compound exchange with protons from the solvent?

Deuterium labels on a molecule can sometimes exchange with protons from the surrounding solvent, a phenomenon known as isotopic or back-exchange. This is more likely to occur if the deuterium atoms are located on heteroatoms (like -OH, -NH) or on carbons adjacent to carbonyl groups. To minimize the risk of back-exchange, it is advisable to avoid highly acidic or basic conditions during sample preparation and storage. The position of the deuterium labels on this compound is on the methoxy (B1213986) and methyl groups, which are generally considered stable and less prone to exchange.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound signal over time in the autosampler. Degradation: The compound may be degrading in the autosampler vial due to temperature, light exposure, or interaction with the solvent.- Assess the stability of Vandetanib in the autosampler solvent at the set temperature for the expected duration of the analytical run. A study on Vandetanib showed stability in plasma and CSF for up to 24 hours at 4°C and 25°C. - Use amber vials to protect from light. - Consider using a cooled autosampler (e.g., set to 4°C).
Unexpected increase in the Vandetanib (unlabeled) signal. Isotopic Exchange: Deuterium atoms from this compound may be exchanging with protons, leading to the formation of unlabeled Vandetanib.- Evaluate the pH of your sample and mobile phase. Avoid highly acidic or basic conditions. - Conduct stability tests by incubating this compound in the final sample matrix and mobile phase for varying lengths of time to check for exchange.
Non-zero intercept in the calibration curve or a signal for Vandetanib in blank samples. Impurity in the Internal Standard: The this compound standard may contain a small amount of the unlabeled Vandetanib.- Check the certificate of analysis for the isotopic and chemical purity of your this compound standard. A chemical purity of >99% and an isotopic enrichment of ≥98% are generally recommended. - Prepare a high-concentration solution of the this compound and analyze it to quantify the contribution of the unlabeled analyte.
Poor reproducibility of results. Inconsistent Internal Standard Spiking: Variability in the amount of internal standard added to each sample will lead to poor precision.- Ensure that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration and at an early stage of the sample preparation process. - Use a calibrated pipette and verify its accuracy.

Experimental Protocols

Assessment of this compound Stability in Processed Samples

This protocol is adapted from stability testing procedures for the parent drug, Vandetanib.

Objective: To evaluate the stability of this compound in a biological matrix under specific storage conditions.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound stock solution

  • Vandetanib stock solution (for creating quality control samples)

  • Processing reagents (e.g., protein precipitation solvent)

  • LC-MS/MS system

Methodology:

  • Prepare Quality Control (QC) Samples: Spike blank biological matrix with known concentrations of Vandetanib and a consistent concentration of this compound to create low and high QC samples.

  • Process Samples: Process the QC samples immediately after preparation (time zero).

  • Storage: Store aliquots of the processed QC samples under the desired test conditions (e.g., at room temperature for 24 hours, at 4°C in the autosampler for 48 hours).

  • Analysis: After the specified storage period, analyze the stored QC samples by LC-MS/MS.

  • Data Analysis: Compare the peak area ratio of Vandetanib to this compound in the stored samples to the time-zero samples. The mean concentration of the stored samples should be within ±15% of the nominal concentration.

Data Presentation

The following table summarizes the stability of Vandetanib in human plasma, which can be used as a proxy for the expected stability of this compound.

ConditionMatrixConcentration (ng/mL)DurationStability (% Change)Reference
Room Temperature (25°C)Human Plasma2.0 and 250024 hours< 10%
Refrigerated (4°C)Human Plasma2.0 and 250024 hours< 10%
Frozen (-80°C)Human Plasma2.0 and 250090 daysStable
Freeze-Thaw CyclesHuman Plasma-3 cyclesStable

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_storage Sample Storage cluster_analysis Analysis A Spike Blank Matrix with Vandetanib & this compound B Process QC Samples (Time Zero) A->B C Store Processed Samples at Test Conditions B->C Store Aliquots D LC-MS/MS Analysis B->D Analyze Immediately C->D After Storage Period E Data Comparison D->E

Caption: Workflow for assessing the stability of this compound in processed samples.

References

Vandetanib-d6 stability in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vandetanib-d6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound as an internal standard for the quantitative analysis of Vandetanib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of Vandetanib, a tyrosine kinase inhibitor.[1] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Vandetanib in biological samples.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability and improving accuracy and precision.

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability of your this compound internal standard, it is recommended to store stock solutions at low temperatures, such as 4°C for short-term storage or -20°C for long-term storage.[2] Elevated temperatures can potentially accelerate the degradation of the compound or lead to isotopic exchange.[2]

Q3: How stable is this compound in processed biological samples?

Q4: Can the deuterium labels on this compound exchange with protons from the solvent?

Deuterium labels on a molecule can sometimes exchange with protons from the surrounding solvent, a phenomenon known as isotopic or back-exchange. This is more likely to occur if the deuterium atoms are located on heteroatoms (like -OH, -NH) or on carbons adjacent to carbonyl groups. To minimize the risk of back-exchange, it is advisable to avoid highly acidic or basic conditions during sample preparation and storage. The position of the deuterium labels on this compound is on the methoxy and methyl groups, which are generally considered stable and less prone to exchange.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound signal over time in the autosampler. Degradation: The compound may be degrading in the autosampler vial due to temperature, light exposure, or interaction with the solvent.- Assess the stability of Vandetanib in the autosampler solvent at the set temperature for the expected duration of the analytical run. A study on Vandetanib showed stability in plasma and CSF for up to 24 hours at 4°C and 25°C. - Use amber vials to protect from light. - Consider using a cooled autosampler (e.g., set to 4°C).
Unexpected increase in the Vandetanib (unlabeled) signal. Isotopic Exchange: Deuterium atoms from this compound may be exchanging with protons, leading to the formation of unlabeled Vandetanib.- Evaluate the pH of your sample and mobile phase. Avoid highly acidic or basic conditions. - Conduct stability tests by incubating this compound in the final sample matrix and mobile phase for varying lengths of time to check for exchange.
Non-zero intercept in the calibration curve or a signal for Vandetanib in blank samples. Impurity in the Internal Standard: The this compound standard may contain a small amount of the unlabeled Vandetanib.- Check the certificate of analysis for the isotopic and chemical purity of your this compound standard. A chemical purity of >99% and an isotopic enrichment of ≥98% are generally recommended. - Prepare a high-concentration solution of the this compound and analyze it to quantify the contribution of the unlabeled analyte.
Poor reproducibility of results. Inconsistent Internal Standard Spiking: Variability in the amount of internal standard added to each sample will lead to poor precision.- Ensure that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration and at an early stage of the sample preparation process. - Use a calibrated pipette and verify its accuracy.

Experimental Protocols

Assessment of this compound Stability in Processed Samples

This protocol is adapted from stability testing procedures for the parent drug, Vandetanib.

Objective: To evaluate the stability of this compound in a biological matrix under specific storage conditions.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound stock solution

  • Vandetanib stock solution (for creating quality control samples)

  • Processing reagents (e.g., protein precipitation solvent)

  • LC-MS/MS system

Methodology:

  • Prepare Quality Control (QC) Samples: Spike blank biological matrix with known concentrations of Vandetanib and a consistent concentration of this compound to create low and high QC samples.

  • Process Samples: Process the QC samples immediately after preparation (time zero).

  • Storage: Store aliquots of the processed QC samples under the desired test conditions (e.g., at room temperature for 24 hours, at 4°C in the autosampler for 48 hours).

  • Analysis: After the specified storage period, analyze the stored QC samples by LC-MS/MS.

  • Data Analysis: Compare the peak area ratio of Vandetanib to this compound in the stored samples to the time-zero samples. The mean concentration of the stored samples should be within ±15% of the nominal concentration.

Data Presentation

The following table summarizes the stability of Vandetanib in human plasma, which can be used as a proxy for the expected stability of this compound.

ConditionMatrixConcentration (ng/mL)DurationStability (% Change)Reference
Room Temperature (25°C)Human Plasma2.0 and 250024 hours< 10%
Refrigerated (4°C)Human Plasma2.0 and 250024 hours< 10%
Frozen (-80°C)Human Plasma2.0 and 250090 daysStable
Freeze-Thaw CyclesHuman Plasma-3 cyclesStable

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_storage Sample Storage cluster_analysis Analysis A Spike Blank Matrix with Vandetanib & this compound B Process QC Samples (Time Zero) A->B C Store Processed Samples at Test Conditions B->C Store Aliquots D LC-MS/MS Analysis B->D Analyze Immediately C->D After Storage Period E Data Comparison D->E

Caption: Workflow for assessing the stability of this compound in processed samples.

References

common pitfalls in using deuterated standards for Vandetanib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated standards in Vandetanib quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of deuterated Vandetanib as an internal standard in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of deuterated Vandetanib?

A1: Deuterated Vandetanib, most commonly Vandetanib-d4, is primarily used as an internal standard (IS) for the accurate quantification of Vandetanib in biological matrices such as plasma and cerebrospinal fluid (CSF).[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it helps to correct for variability during sample preparation and analysis, including extraction losses and matrix effects.[3][4]

Q2: What are the ideal purity requirements for a deuterated internal standard like Vandetanib-d4?

A2: For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. The generally recommended specifications are:

  • Chemical Purity: >99%[5]

  • Isotopic Enrichment: ≥98%

High chemical purity ensures that there are no interfering compounds, while high isotopic purity minimizes the contribution of any unlabeled Vandetanib in the internal standard solution, which could lead to an overestimation of the analyte concentration.

Q3: How many deuterium (B1214612) atoms are optimal for a deuterated internal standard?

A3: Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The key is to have a sufficient mass difference to distinguish the internal standard from the natural isotopic distribution of the unlabeled analyte, thereby preventing spectral overlap. Vandetanib-d4 is a commonly used and commercially available deuterated standard for Vandetanib quantification.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Precision

Symptom: High variability (%CV) in quality control (QC) samples and inaccurate measurements of sample concentrations.

Potential Causes & Troubleshooting Steps:

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix. This is more likely if the deuterium labels are on labile positions (e.g., -OH, -NH groups) and can be influenced by pH and temperature.

    • Troubleshooting:

      • Review Label Position: Check the certificate of analysis to confirm the location of the deuterium labels on the Vandetanib standard. Ideally, they should be on stable positions like an aromatic ring.

      • Control pH: Maintain a neutral pH for your samples and mobile phase where possible. Avoid storing deuterated standards in highly acidic or basic solutions.

      • Conduct Stability Tests: Incubate the deuterated standard in the sample matrix and mobile phase for varying durations to assess its stability under your specific experimental conditions.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results. Even with a deuterated standard, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard.

    • Troubleshooting:

      • Verify Co-elution: Ensure that Vandetanib and its deuterated internal standard are co-eluting. Even a small shift in retention time can expose them to different matrix components.

      • Perform a Post-Column Infusion Experiment: This can help identify regions of significant ion suppression or enhancement in your chromatogram.

      • Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Low Isotopic Purity of the Internal Standard: The presence of unlabeled Vandetanib in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.

    • Troubleshooting:

      • Assess Purity: Inject a high concentration of the deuterated internal standard solution alone to check for any signal at the mass transition of the unlabeled Vandetanib.

      • Contact the Supplier: If significant unlabeled analyte is detected, contact the supplier for a new batch with higher isotopic purity.

Issue 2: Chromatographic Shift Between Vandetanib and Deuterated Standard

Symptom: The deuterated internal standard elutes slightly earlier than the unlabeled Vandetanib in reversed-phase chromatography.

Cause & Troubleshooting Steps:

  • Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and result in a small separation during chromatography.

    • Troubleshooting:

      • Modify the Chromatographic Method:

        • Adjust the Gradient: A shallower gradient can help to ensure better co-elution.

        • Change Mobile Phase Composition: Minor adjustments to the organic or aqueous phase may improve co-elution.

      • Ensure Peak Integration is Consistent: If a slight separation is unavoidable, ensure that the peak integration parameters are appropriate for both the analyte and the internal standard.

Quantitative Data Summary

The following tables summarize key parameters for a validated LC-MS/MS method for Vandetanib quantification using Vandetanib-d4 as an internal standard.

Table 1: LC-MS/MS Method Parameters for Vandetanib Quantification

ParameterValue
Internal Standard Vandetanib-d4
Biological Matrix Human Plasma, CSF
Sample Preparation Liquid-Liquid Extraction with tert-butyl methyl ether
Chromatographic Column C18 column
Mobile Phase Acetonitrile and 10mM ammonium (B1175870) formate (B1220265) (50:50, v/v), pH 5.0
Flow Rate 0.11 - 0.25 mL/min
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Performance Characteristics of Vandetanib Quantification Method

ParameterHuman PlasmaHuman CSF
Linearity Range (ng/mL) 1.0 - 3,0000.25 - 50
Correlation Coefficient (r²) ≥ 0.992≥ 0.990
Accuracy (%) 95.5 - 104.596.0 - 105.0
Precision (%CV) ≤ 8.7≤ 9.1

Experimental Protocols

Protocol 1: Sample Preparation for Vandetanib Quantification in Plasma/CSF
  • To 100 µL of plasma or CSF in a microcentrifuge tube, add 25 µL of the Vandetanib-d4 internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Isotopic Purity of Deuterated Standard
  • Prepare a high-concentration solution of the deuterated Vandetanib standard in a suitable solvent.

  • Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range.

  • Acquire full scan mass spectra.

  • Analyze the data to identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+4).

  • Calculate the isotopic purity by comparing the peak areas.

Visualizations

Vandetanib_Signaling_Pathway Vandetanib's Mechanism of Action on Key Signaling Pathways cluster_outcomes Cellular Outcomes Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR EGFR EGFR Vandetanib->EGFR RET RET Vandetanib->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PLCg PLCγ Pathway VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK RET->PI3K_AKT RET->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation PLCg->Angiogenesis

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Experimental_Workflow Bioanalytical Workflow for Vandetanib Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/CSF) Spike Spike with Vandetanib-d4 (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Vandetanib quantification using a deuterated standard.

References

common pitfalls in using deuterated standards for Vandetanib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated standards in Vandetanib quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of deuterated Vandetanib as an internal standard in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of deuterated Vandetanib?

A1: Deuterated Vandetanib, most commonly Vandetanib-d4, is primarily used as an internal standard (IS) for the accurate quantification of Vandetanib in biological matrices such as plasma and cerebrospinal fluid (CSF).[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it helps to correct for variability during sample preparation and analysis, including extraction losses and matrix effects.[3][4]

Q2: What are the ideal purity requirements for a deuterated internal standard like Vandetanib-d4?

A2: For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. The generally recommended specifications are:

  • Chemical Purity: >99%[5]

  • Isotopic Enrichment: ≥98%

High chemical purity ensures that there are no interfering compounds, while high isotopic purity minimizes the contribution of any unlabeled Vandetanib in the internal standard solution, which could lead to an overestimation of the analyte concentration.

Q3: How many deuterium atoms are optimal for a deuterated internal standard?

A3: Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The key is to have a sufficient mass difference to distinguish the internal standard from the natural isotopic distribution of the unlabeled analyte, thereby preventing spectral overlap. Vandetanib-d4 is a commonly used and commercially available deuterated standard for Vandetanib quantification.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Precision

Symptom: High variability (%CV) in quality control (QC) samples and inaccurate measurements of sample concentrations.

Potential Causes & Troubleshooting Steps:

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix. This is more likely if the deuterium labels are on labile positions (e.g., -OH, -NH groups) and can be influenced by pH and temperature.

    • Troubleshooting:

      • Review Label Position: Check the certificate of analysis to confirm the location of the deuterium labels on the Vandetanib standard. Ideally, they should be on stable positions like an aromatic ring.

      • Control pH: Maintain a neutral pH for your samples and mobile phase where possible. Avoid storing deuterated standards in highly acidic or basic solutions.

      • Conduct Stability Tests: Incubate the deuterated standard in the sample matrix and mobile phase for varying durations to assess its stability under your specific experimental conditions.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results. Even with a deuterated standard, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard.

    • Troubleshooting:

      • Verify Co-elution: Ensure that Vandetanib and its deuterated internal standard are co-eluting. Even a small shift in retention time can expose them to different matrix components.

      • Perform a Post-Column Infusion Experiment: This can help identify regions of significant ion suppression or enhancement in your chromatogram.

      • Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Low Isotopic Purity of the Internal Standard: The presence of unlabeled Vandetanib in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.

    • Troubleshooting:

      • Assess Purity: Inject a high concentration of the deuterated internal standard solution alone to check for any signal at the mass transition of the unlabeled Vandetanib.

      • Contact the Supplier: If significant unlabeled analyte is detected, contact the supplier for a new batch with higher isotopic purity.

Issue 2: Chromatographic Shift Between Vandetanib and Deuterated Standard

Symptom: The deuterated internal standard elutes slightly earlier than the unlabeled Vandetanib in reversed-phase chromatography.

Cause & Troubleshooting Steps:

  • Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and result in a small separation during chromatography.

    • Troubleshooting:

      • Modify the Chromatographic Method:

        • Adjust the Gradient: A shallower gradient can help to ensure better co-elution.

        • Change Mobile Phase Composition: Minor adjustments to the organic or aqueous phase may improve co-elution.

      • Ensure Peak Integration is Consistent: If a slight separation is unavoidable, ensure that the peak integration parameters are appropriate for both the analyte and the internal standard.

Quantitative Data Summary

The following tables summarize key parameters for a validated LC-MS/MS method for Vandetanib quantification using Vandetanib-d4 as an internal standard.

Table 1: LC-MS/MS Method Parameters for Vandetanib Quantification

ParameterValue
Internal Standard Vandetanib-d4
Biological Matrix Human Plasma, CSF
Sample Preparation Liquid-Liquid Extraction with tert-butyl methyl ether
Chromatographic Column C18 column
Mobile Phase Acetonitrile and 10mM ammonium formate (50:50, v/v), pH 5.0
Flow Rate 0.11 - 0.25 mL/min
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Performance Characteristics of Vandetanib Quantification Method

ParameterHuman PlasmaHuman CSF
Linearity Range (ng/mL) 1.0 - 3,0000.25 - 50
Correlation Coefficient (r²) ≥ 0.992≥ 0.990
Accuracy (%) 95.5 - 104.596.0 - 105.0
Precision (%CV) ≤ 8.7≤ 9.1

Experimental Protocols

Protocol 1: Sample Preparation for Vandetanib Quantification in Plasma/CSF
  • To 100 µL of plasma or CSF in a microcentrifuge tube, add 25 µL of the Vandetanib-d4 internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Isotopic Purity of Deuterated Standard
  • Prepare a high-concentration solution of the deuterated Vandetanib standard in a suitable solvent.

  • Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range.

  • Acquire full scan mass spectra.

  • Analyze the data to identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+4).

  • Calculate the isotopic purity by comparing the peak areas.

Visualizations

Vandetanib_Signaling_Pathway Vandetanib's Mechanism of Action on Key Signaling Pathways cluster_outcomes Cellular Outcomes Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR EGFR EGFR Vandetanib->EGFR RET RET Vandetanib->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PLCg PLCγ Pathway VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK RET->PI3K_AKT RET->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation PLCg->Angiogenesis

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Experimental_Workflow Bioanalytical Workflow for Vandetanib Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/CSF) Spike Spike with Vandetanib-d4 (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Vandetanib quantification using a deuterated standard.

References

Technical Support Center: Optimizing Collision Energy for Vandetanib-d6 MRM Transitions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vandetanib-d6 in Multiple Reaction Monitoring (MRM) assays. Our aim is to help you optimize your experimental parameters, specifically collision energy, to achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: While specific transitions should be empirically determined on your instrument, based on the common transitions for Vandetanib and its deuterated analogs, you can expect the precursor ion (Q1) for this compound to be approximately m/z 481.1. The product ion (Q3) is likely to be around m/z 116.2, similar to other deuterated forms. It is crucial to confirm these masses by infusing a standard solution of this compound into the mass spectrometer.

Q2: Why is my this compound signal weak or non-existent?

A2: Low or no signal for your internal standard can stem from several factors. Systematically check the following:

  • Solution Integrity: Prepare fresh working solutions from your stock. If the issue persists, consider preparing a new stock solution.

  • Mobile Phase Composition: An acidic mobile phase, such as acetonitrile (B52724) and 10mM ammonium (B1175870) formate (B1220265) with a pH between 4.1 and 5.0, is generally preferred for Vandetanib to enhance ionization.[1]

  • LC Column Health: Contamination or overloading of the column can lead to poor peak shape and diminished signal.[1] Try flushing the column or replacing it if necessary.

  • Ion Source Parameters: The efficiency of ion generation is critical for a strong signal. Optimize parameters such as capillary voltage (a typical starting point is around 4000 V), source temperature (around 350°C is a reasonable start), and nebulizer and drying gas flows.[1]

  • MRM Transition Optimization: The optimal collision energy can vary between different mass spectrometers. It is essential to perform a collision energy optimization experiment to determine the value that produces the highest product ion intensity.[1]

Q3: I'm observing high background noise in my chromatogram. What are the likely causes and solutions?

A3: High background noise can obscure the signal of your analyte. Here are some common causes and troubleshooting steps:

  • Contamination: Solvents, sample extracts, or the LC system itself can be sources of contamination.[1] Use high-purity solvents and thoroughly clean your system.

  • Matrix Effects: Components from the sample matrix can co-elute with your analyte and cause ion suppression or enhancement, leading to inconsistent results. To check for matrix effects, you can infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A change in the signal at the expected retention time indicates a matrix effect.

Q4: My results are not reproducible. What should I investigate?

A4: Poor reproducibility can undermine the reliability of your quantitative analysis. Consider the following:

  • Inconsistent Internal Standard Addition: Ensure that the internal standard is added at a consistent concentration to all samples and standards.

  • Autosampler and Injection Volume: Verify the proper functioning of the autosampler. Inconsistent injection volumes are a common source of variability.

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects. While this is less of a concern when using a deuterated internal standard for a deuterated analyte, it is a factor to be aware of in method development.

Troubleshooting Guides

Guide 1: Low Signal Intensity for this compound

This guide provides a systematic workflow to diagnose and resolve low signal intensity for this compound.

G cluster_0 Troubleshooting Low this compound Signal start Low or No Signal Detected check_solutions Prepare Fresh Working Solutions start->check_solutions check_ms_params Optimize Ion Source Parameters (e.g., Capillary Voltage, Source Temperature) check_solutions->check_ms_params If signal is still low check_lc_conditions Verify LC Conditions (Mobile Phase, Column Integrity) check_ms_params->check_lc_conditions If signal is still low optimize_ce Perform Collision Energy Optimization check_lc_conditions->optimize_ce If signal is still low signal_ok Signal Restored optimize_ce->signal_ok

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Guide 2: Optimizing Collision Energy

A critical step for maximizing sensitivity is the optimization of collision energy.

ParameterRecommended Action
This compound Solution Prepare a working solution of this compound at a concentration that provides a stable and detectable signal.
Infusion Directly infuse the solution into the mass spectrometer using a syringe pump.
MRM Setup Set up an MRM experiment with the determined precursor ion for this compound and the expected product ion.
Collision Energy Ramp Program the instrument to ramp the collision energy over a range of values (e.g., 5 to 50 eV in 2-5 eV increments).
Data Analysis Monitor the intensity of the product ion at each collision energy value.
Optimal Value Selection The collision energy that yields the highest, most stable product ion intensity is the optimal value for your instrument.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

This protocol outlines the steps to determine the optimal collision energy for this compound on a triple quadrupole mass spectrometer.

  • Prepare a this compound standard solution: Prepare a 100 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the standard: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Set up the mass spectrometer:

    • Operate the instrument in positive electrospray ionization (ESI+) mode.

    • Set the ion source parameters to initial recommended values (e.g., capillary voltage: 4000 V, source temperature: 350°C).

    • In the MRM mode, set Q1 to transmit the precursor ion of this compound (e.g., m/z 481.1).

    • Set Q3 to transmit the expected product ion (e.g., m/z 116.2).

  • Perform the collision energy ramp:

    • Create an experiment that ramps the collision energy in the collision cell (Q2) from a low value to a high value (e.g., 5 to 50 eV) in discrete steps (e.g., 2 eV increments).

    • Acquire data for a sufficient time at each collision energy step to obtain a stable signal.

  • Analyze the results:

    • Plot the product ion intensity as a function of the collision energy.

    • The collision energy that corresponds to the maximum product ion intensity is the optimal collision energy for this specific MRM transition on your instrument.

Vandetanib Signaling Pathway

Vandetanib is a tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis.

G cluster_0 Vandetanib Mechanism of Action vandetanib Vandetanib vegfr VEGFR vandetanib->vegfr inhibits egfr EGFR vandetanib->egfr inhibits ret RET vandetanib->ret inhibits pi3k_akt PI3K/AKT Pathway vegfr->pi3k_akt mapk MAPK Pathway vegfr->mapk angiogenesis Angiogenesis vegfr->angiogenesis egfr->pi3k_akt egfr->mapk ret->pi3k_akt ret->mapk proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk->proliferation

Caption: Vandetanib inhibits key receptor tyrosine kinases, disrupting downstream signaling pathways.

This technical support guide provides a starting point for optimizing your MRM experiments for this compound. Remember that optimal conditions can vary, and empirical determination is always recommended for the best results.

References

Technical Support Center: Optimizing Collision Energy for Vandetanib-d6 MRM Transitions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vandetanib-d6 in Multiple Reaction Monitoring (MRM) assays. Our aim is to help you optimize your experimental parameters, specifically collision energy, to achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: While specific transitions should be empirically determined on your instrument, based on the common transitions for Vandetanib and its deuterated analogs, you can expect the precursor ion (Q1) for this compound to be approximately m/z 481.1. The product ion (Q3) is likely to be around m/z 116.2, similar to other deuterated forms. It is crucial to confirm these masses by infusing a standard solution of this compound into the mass spectrometer.

Q2: Why is my this compound signal weak or non-existent?

A2: Low or no signal for your internal standard can stem from several factors. Systematically check the following:

  • Solution Integrity: Prepare fresh working solutions from your stock. If the issue persists, consider preparing a new stock solution.

  • Mobile Phase Composition: An acidic mobile phase, such as acetonitrile and 10mM ammonium formate with a pH between 4.1 and 5.0, is generally preferred for Vandetanib to enhance ionization.[1]

  • LC Column Health: Contamination or overloading of the column can lead to poor peak shape and diminished signal.[1] Try flushing the column or replacing it if necessary.

  • Ion Source Parameters: The efficiency of ion generation is critical for a strong signal. Optimize parameters such as capillary voltage (a typical starting point is around 4000 V), source temperature (around 350°C is a reasonable start), and nebulizer and drying gas flows.[1]

  • MRM Transition Optimization: The optimal collision energy can vary between different mass spectrometers. It is essential to perform a collision energy optimization experiment to determine the value that produces the highest product ion intensity.[1]

Q3: I'm observing high background noise in my chromatogram. What are the likely causes and solutions?

A3: High background noise can obscure the signal of your analyte. Here are some common causes and troubleshooting steps:

  • Contamination: Solvents, sample extracts, or the LC system itself can be sources of contamination.[1] Use high-purity solvents and thoroughly clean your system.

  • Matrix Effects: Components from the sample matrix can co-elute with your analyte and cause ion suppression or enhancement, leading to inconsistent results. To check for matrix effects, you can infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A change in the signal at the expected retention time indicates a matrix effect.

Q4: My results are not reproducible. What should I investigate?

A4: Poor reproducibility can undermine the reliability of your quantitative analysis. Consider the following:

  • Inconsistent Internal Standard Addition: Ensure that the internal standard is added at a consistent concentration to all samples and standards.

  • Autosampler and Injection Volume: Verify the proper functioning of the autosampler. Inconsistent injection volumes are a common source of variability.

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects. While this is less of a concern when using a deuterated internal standard for a deuterated analyte, it is a factor to be aware of in method development.

Troubleshooting Guides

Guide 1: Low Signal Intensity for this compound

This guide provides a systematic workflow to diagnose and resolve low signal intensity for this compound.

G cluster_0 Troubleshooting Low this compound Signal start Low or No Signal Detected check_solutions Prepare Fresh Working Solutions start->check_solutions check_ms_params Optimize Ion Source Parameters (e.g., Capillary Voltage, Source Temperature) check_solutions->check_ms_params If signal is still low check_lc_conditions Verify LC Conditions (Mobile Phase, Column Integrity) check_ms_params->check_lc_conditions If signal is still low optimize_ce Perform Collision Energy Optimization check_lc_conditions->optimize_ce If signal is still low signal_ok Signal Restored optimize_ce->signal_ok

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Guide 2: Optimizing Collision Energy

A critical step for maximizing sensitivity is the optimization of collision energy.

ParameterRecommended Action
This compound Solution Prepare a working solution of this compound at a concentration that provides a stable and detectable signal.
Infusion Directly infuse the solution into the mass spectrometer using a syringe pump.
MRM Setup Set up an MRM experiment with the determined precursor ion for this compound and the expected product ion.
Collision Energy Ramp Program the instrument to ramp the collision energy over a range of values (e.g., 5 to 50 eV in 2-5 eV increments).
Data Analysis Monitor the intensity of the product ion at each collision energy value.
Optimal Value Selection The collision energy that yields the highest, most stable product ion intensity is the optimal value for your instrument.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

This protocol outlines the steps to determine the optimal collision energy for this compound on a triple quadrupole mass spectrometer.

  • Prepare a this compound standard solution: Prepare a 100 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the standard: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Set up the mass spectrometer:

    • Operate the instrument in positive electrospray ionization (ESI+) mode.

    • Set the ion source parameters to initial recommended values (e.g., capillary voltage: 4000 V, source temperature: 350°C).

    • In the MRM mode, set Q1 to transmit the precursor ion of this compound (e.g., m/z 481.1).

    • Set Q3 to transmit the expected product ion (e.g., m/z 116.2).

  • Perform the collision energy ramp:

    • Create an experiment that ramps the collision energy in the collision cell (Q2) from a low value to a high value (e.g., 5 to 50 eV) in discrete steps (e.g., 2 eV increments).

    • Acquire data for a sufficient time at each collision energy step to obtain a stable signal.

  • Analyze the results:

    • Plot the product ion intensity as a function of the collision energy.

    • The collision energy that corresponds to the maximum product ion intensity is the optimal collision energy for this specific MRM transition on your instrument.

Vandetanib Signaling Pathway

Vandetanib is a tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis.

G cluster_0 Vandetanib Mechanism of Action vandetanib Vandetanib vegfr VEGFR vandetanib->vegfr inhibits egfr EGFR vandetanib->egfr inhibits ret RET vandetanib->ret inhibits pi3k_akt PI3K/AKT Pathway vegfr->pi3k_akt mapk MAPK Pathway vegfr->mapk angiogenesis Angiogenesis vegfr->angiogenesis egfr->pi3k_akt egfr->mapk ret->pi3k_akt ret->mapk proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk->proliferation

Caption: Vandetanib inhibits key receptor tyrosine kinases, disrupting downstream signaling pathways.

This technical support guide provides a starting point for optimizing your MRM experiments for this compound. Remember that optimal conditions can vary, and empirical determination is always recommended for the best results.

References

Technical Support Center: Vandetanib & Vandetanib-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak shape issues encountered during the analysis of Vandetanib and its deuterated internal standard, Vandetanib-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Vandetanib and this compound in reversed-phase chromatography?

A1: The most common causes include secondary interactions between the basic Vandetanib molecule and residual silanols on the analytical column, inappropriate mobile phase pH, column overload, and issues with the sample solvent. Vandetanib has two pKa values (5.2 and 9.4), making its charge state highly dependent on the mobile phase pH, which significantly influences its chromatographic behavior.[1]

Q2: Should the deuterated internal standard (this compound) have a different chromatographic behavior than Vandetanib?

A2: Generally, deuterated standards are expected to have very similar, if not identical, chromatographic behavior to their non-deuterated counterparts. While minor differences in retention time can occasionally be observed, significant variations in peak shape are unlikely to be caused by deuterium (B1214612) labeling itself. Such issues are more indicative of other chromatographic problems.[1]

Q3: What is the expected retention behavior of Vandetanib and this compound on a C18 column?

A3: Vandetanib is a relatively hydrophobic molecule and is well-retained on C18 columns. The retention time will depend on the specific mobile phase conditions, particularly the organic solvent content. In published methods, retention times are typically in the range of 1.6 to 4 minutes.[1]

Q4: How does the sample solvent affect the peak shape of Vandetanib and this compound?

A4: Injecting Vandetanib or this compound in a solvent that is much stronger than the mobile phase can lead to peak fronting or splitting.[1] Vandetanib has low aqueous solubility and is often dissolved in organic solvents like DMSO or methanol.[1] If the mobile phase has a high aqueous content, it is crucial to minimize the injection volume of a strong organic solvent to prevent peak distortion.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common peak shape issues for Vandetanib and this compound.

Issue 1: Peak Tailing

Peak tailing for basic compounds like Vandetanib is often due to secondary interactions with the stationary phase.

Potential Causes & Solutions:

Cause Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of Vandetanib, causing tailing. Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3-4 will ensure that the piperidine (B6355638) moiety of Vandetanib is fully protonated, which can reduce interactions with silanols. Using a buffer like ammonium (B1175870) formate (B1220265) or formic acid is recommended. Solution 2: Use a Modern, High-Purity Column: Employ a column with low residual silanol activity. End-capped columns or those with novel bonding technologies can significantly improve peak shape for basic compounds.
Column Contamination Buildup of matrix components on the analytical column can create active sites that cause tailing.
Inappropriate Mobile Phase Buffer An unbuffered or inadequately buffered mobile phase can lead to inconsistent ionization of Vandetanib on the column.
Issue 2: Peak Fronting

Peak fronting is typically a result of column overload or issues with the sample solvent.

Potential Causes & Solutions:

Cause Solution
Column Overload Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.
Issue 3: Peak Splitting or Broadening

Split or broad peaks can be caused by a variety of issues related to the column, the injection process, or the mobile phase.

Potential Causes & Solutions:

Cause Solution
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, leading to a split peak.
Partially Clogged Frit A blocked frit at the column inlet can distort the flow path.
Injector Problems Issues with the autosampler, such as a partially blocked needle or incorrect injection depth, can lead to poor peak shape.
Sample Solvent Mismatch Injecting in a solvent that is not miscible with the mobile phase or is too strong can cause peak distortion.
Mobile Phase In-situ pH Change If the mobile phase is not adequately buffered, the injection of the sample can cause a local pH change on the column, leading to peak distortion.

Experimental Protocols

Below are examples of successful chromatographic conditions for Vandetanib analysis.

Parameter Method 1 Method 2
Column Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)Atlantis C18
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate, pH 5.0Gradient: Acetonitrile / 0.5% Triethylamine, pH 3.0
Flow Rate 0.11 mL/min1.0 mL/min
Detection LC-MS/MSHPLC-UV (341 nm)
Retention Time ~1.60 minNot specified

Visualizations

Vandetanib Signaling Pathway

Vandetanib_Signaling_Pathway Vandetanib Signaling Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Vandetanib's mechanism of action on key signaling pathways.

Troubleshooting Workflow for Peak Shape Issues

Troubleshooting_Workflow Troubleshooting Workflow for Peak Shape Issues Start Poor Peak Shape Observed Identify_Issue Identify Specific Issue Start->Identify_Issue Tailing Peak Tailing Identify_Issue->Tailing Tailing Fronting Peak Fronting Identify_Issue->Fronting Fronting Splitting Peak Splitting/Broadening Identify_Issue->Splitting Splitting/ Broadening Tailing_Solutions Check Mobile Phase pH Use High-Purity Column Check for Contamination Tailing->Tailing_Solutions Fronting_Solutions Reduce Sample Concentration Decrease Injection Volume Match Sample Solvent to Mobile Phase Fronting->Fronting_Solutions Splitting_Solutions Check for Column Void Inspect/Replace Frit Check Injector Ensure Solvent Miscibility Splitting->Splitting_Solutions Resolution Peak Shape Improved? Tailing_Solutions->Resolution Fronting_Solutions->Resolution Splitting_Solutions->Resolution End End Resolution->End Yes Further_Investigation Further Investigation Needed Resolution->Further_Investigation No

Caption: A logical workflow for troubleshooting common peak shape problems.

References

Technical Support Center: Vandetanib & Vandetanib-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak shape issues encountered during the analysis of Vandetanib and its deuterated internal standard, Vandetanib-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Vandetanib and this compound in reversed-phase chromatography?

A1: The most common causes include secondary interactions between the basic Vandetanib molecule and residual silanols on the analytical column, inappropriate mobile phase pH, column overload, and issues with the sample solvent. Vandetanib has two pKa values (5.2 and 9.4), making its charge state highly dependent on the mobile phase pH, which significantly influences its chromatographic behavior.[1]

Q2: Should the deuterated internal standard (this compound) have a different chromatographic behavior than Vandetanib?

A2: Generally, deuterated standards are expected to have very similar, if not identical, chromatographic behavior to their non-deuterated counterparts. While minor differences in retention time can occasionally be observed, significant variations in peak shape are unlikely to be caused by deuterium labeling itself. Such issues are more indicative of other chromatographic problems.[1]

Q3: What is the expected retention behavior of Vandetanib and this compound on a C18 column?

A3: Vandetanib is a relatively hydrophobic molecule and is well-retained on C18 columns. The retention time will depend on the specific mobile phase conditions, particularly the organic solvent content. In published methods, retention times are typically in the range of 1.6 to 4 minutes.[1]

Q4: How does the sample solvent affect the peak shape of Vandetanib and this compound?

A4: Injecting Vandetanib or this compound in a solvent that is much stronger than the mobile phase can lead to peak fronting or splitting.[1] Vandetanib has low aqueous solubility and is often dissolved in organic solvents like DMSO or methanol.[1] If the mobile phase has a high aqueous content, it is crucial to minimize the injection volume of a strong organic solvent to prevent peak distortion.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common peak shape issues for Vandetanib and this compound.

Issue 1: Peak Tailing

Peak tailing for basic compounds like Vandetanib is often due to secondary interactions with the stationary phase.

Potential Causes & Solutions:

Cause Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of Vandetanib, causing tailing. Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3-4 will ensure that the piperidine moiety of Vandetanib is fully protonated, which can reduce interactions with silanols. Using a buffer like ammonium formate or formic acid is recommended. Solution 2: Use a Modern, High-Purity Column: Employ a column with low residual silanol activity. End-capped columns or those with novel bonding technologies can significantly improve peak shape for basic compounds.
Column Contamination Buildup of matrix components on the analytical column can create active sites that cause tailing.
Inappropriate Mobile Phase Buffer An unbuffered or inadequately buffered mobile phase can lead to inconsistent ionization of Vandetanib on the column.
Issue 2: Peak Fronting

Peak fronting is typically a result of column overload or issues with the sample solvent.

Potential Causes & Solutions:

Cause Solution
Column Overload Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.
Issue 3: Peak Splitting or Broadening

Split or broad peaks can be caused by a variety of issues related to the column, the injection process, or the mobile phase.

Potential Causes & Solutions:

Cause Solution
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, leading to a split peak.
Partially Clogged Frit A blocked frit at the column inlet can distort the flow path.
Injector Problems Issues with the autosampler, such as a partially blocked needle or incorrect injection depth, can lead to poor peak shape.
Sample Solvent Mismatch Injecting in a solvent that is not miscible with the mobile phase or is too strong can cause peak distortion.
Mobile Phase In-situ pH Change If the mobile phase is not adequately buffered, the injection of the sample can cause a local pH change on the column, leading to peak distortion.

Experimental Protocols

Below are examples of successful chromatographic conditions for Vandetanib analysis.

Parameter Method 1 Method 2
Column Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)Atlantis C18
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate, pH 5.0Gradient: Acetonitrile / 0.5% Triethylamine, pH 3.0
Flow Rate 0.11 mL/min1.0 mL/min
Detection LC-MS/MSHPLC-UV (341 nm)
Retention Time ~1.60 minNot specified

Visualizations

Vandetanib Signaling Pathway

Vandetanib_Signaling_Pathway Vandetanib Signaling Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Vandetanib's mechanism of action on key signaling pathways.

Troubleshooting Workflow for Peak Shape Issues

Troubleshooting_Workflow Troubleshooting Workflow for Peak Shape Issues Start Poor Peak Shape Observed Identify_Issue Identify Specific Issue Start->Identify_Issue Tailing Peak Tailing Identify_Issue->Tailing Tailing Fronting Peak Fronting Identify_Issue->Fronting Fronting Splitting Peak Splitting/Broadening Identify_Issue->Splitting Splitting/ Broadening Tailing_Solutions Check Mobile Phase pH Use High-Purity Column Check for Contamination Tailing->Tailing_Solutions Fronting_Solutions Reduce Sample Concentration Decrease Injection Volume Match Sample Solvent to Mobile Phase Fronting->Fronting_Solutions Splitting_Solutions Check for Column Void Inspect/Replace Frit Check Injector Ensure Solvent Miscibility Splitting->Splitting_Solutions Resolution Peak Shape Improved? Tailing_Solutions->Resolution Fronting_Solutions->Resolution Splitting_Solutions->Resolution End End Resolution->End Yes Further_Investigation Further Investigation Needed Resolution->Further_Investigation No

Caption: A logical workflow for troubleshooting common peak shape problems.

References

Validation & Comparative

A Head-to-Head Comparison of Bioanalytical Methods for Vandetanib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers in drug development, offering a comparative analysis of bioanalytical methods for the multi-kinase inhibitor, Vandetanib (B581). This publication focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Vandetanib-d6 as a stable isotope-labeled internal standard, and contrasts its performance against alternative analytical approaches.

In the realm of pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of therapeutic agents in biological matrices is fundamental. Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases, necessitates robust bioanalytical methods to elucidate its pharmacological profile. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, in conjunction with LC-MS/MS is widely regarded as the gold standard. This approach ensures the highest fidelity by compensating for variability inherent in sample preparation and matrix effects.

This guide provides a comprehensive overview of a validated bioanalytical method for Vandetanib using a deuterated internal standard and compares its performance with other methodologies. The presented data underscores the reliability and suitability of the SIL-IS method for both preclinical and clinical investigations.

Comparative Performance of Bioanalytical Methods for Vandetanib

The selection of an appropriate bioanalytical method is critical for generating high-quality data. The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma and cerebrospinal fluid (CSF) using a deuterated internal standard, alongside an alternative HPLC-UV method.

Method Internal Standard Matrix Linearity Range (ng/mL) Correlation Coefficient (r²) Within-day Precision (%CV) Between-day Precision (%CV) Within-day Accuracy (%) Between-day Accuracy (%) Source
LC-MS/MSVandetanib-d4Human Plasma1.0 - 3000≥ 0.992≤ 5.9≤ 5.9104.0 - 108.5104.0 - 108.5[1][2]
LC-MS/MSVandetanib-d4Human CSF0.25 - 50≥ 0.990≤ 8.8≤ 8.895.0 - 98.595.0 - 98.5[1][2]
LC-MS/MSNot SpecifiedHuman Plasma & Rat Liver Microsomes5 - 500≥ 0.99960.66 - 2.66 (Intra-day)-95.05 - 99.17 (Intra-day)-[3]
HPLC-UVTrazodone HydrochlorideRat Plasma80 - 40000.9998----

Table 1: Performance Characteristics of Bioanalytical Methods for Vandetanib. This table provides a comparative summary of key validation parameters for different analytical methods used to quantify Vandetanib in various biological matrices. The data highlights the superior sensitivity and wide dynamic range of the LC-MS/MS method utilizing a deuterated internal standard.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of bioanalytical results and successful inter-laboratory validation.

LC-MS/MS Method with this compound (as Vandetanib-d4) Internal Standard

This method is designed for the sensitive and precise determination of Vandetanib in human plasma and cerebrospinal fluid (CSF).

Sample Preparation: A liquid-liquid extraction procedure is employed for sample preparation.

  • To 100 µL of human plasma or CSF, add a working solution of this compound as the internal standard (ISTD).

  • Add tert-butyl methyl ether containing 0.1% or 0.5% ammonium (B1175870) hydroxide (B78521) for extraction.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Chromatographic Conditions:

  • Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm)

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0

  • Flow Rate: 0.11 mL/min

  • Retention Time: Approximately 1.60 minutes for both Vandetanib and its deuterated internal standard

Mass Spectrometry Detection:

  • Instrument: API-3200 LC-MS/MS system

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Vandetanib: m/z 475.1 → 112.1

    • Vandetanib-d4: m/z 479.1 → 116.2

Alternative HPLC-UV Method

This method has been applied for the quantification of Vandetanib in rat plasma.

Sample Preparation:

  • Samples are extracted with methanol (B129727) and acetonitrile, followed by evaporation. The residue is then reconstituted in the mobile phase.

Chromatographic Conditions:

  • The specific column and mobile phase composition for this HPLC-UV method are detailed in the cited literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is the most robust approach for the quantification of Vandetanib in biological matrices. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes and experiences similar matrix effects and extraction recovery. This mimicry allows for accurate compensation for variations during sample preparation and analysis, leading to superior accuracy and precision. The data presented in this guide strongly supports the implementation of a SIL-IS to ensure the generation of high-quality, reproducible bioanalytical data essential for drug development.

Visualizing the Workflow and Mechanism of Action

To better illustrate the experimental process and the therapeutic action of Vandetanib, the following diagrams outline the key steps in the sample analysis workflow and the signaling pathways inhibited by the drug.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/CSF Sample add_is Add this compound (ISTD) plasma->add_is extract Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc LC Separation (Kinetex C18) reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Bioanalytical workflow for Vandetanib quantification.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival RET->Survival

Caption: Vandetanib's mechanism of action on key signaling pathways.

References

A Head-to-Head Comparison of Bioanalytical Methods for Vandetanib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers in drug development, offering a comparative analysis of bioanalytical methods for the multi-kinase inhibitor, Vandetanib. This publication focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Vandetanib-d6 as a stable isotope-labeled internal standard, and contrasts its performance against alternative analytical approaches.

In the realm of pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of therapeutic agents in biological matrices is fundamental. Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases, necessitates robust bioanalytical methods to elucidate its pharmacological profile. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, in conjunction with LC-MS/MS is widely regarded as the gold standard. This approach ensures the highest fidelity by compensating for variability inherent in sample preparation and matrix effects.

This guide provides a comprehensive overview of a validated bioanalytical method for Vandetanib using a deuterated internal standard and compares its performance with other methodologies. The presented data underscores the reliability and suitability of the SIL-IS method for both preclinical and clinical investigations.

Comparative Performance of Bioanalytical Methods for Vandetanib

The selection of an appropriate bioanalytical method is critical for generating high-quality data. The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma and cerebrospinal fluid (CSF) using a deuterated internal standard, alongside an alternative HPLC-UV method.

Method Internal Standard Matrix Linearity Range (ng/mL) Correlation Coefficient (r²) Within-day Precision (%CV) Between-day Precision (%CV) Within-day Accuracy (%) Between-day Accuracy (%) Source
LC-MS/MSVandetanib-d4Human Plasma1.0 - 3000≥ 0.992≤ 5.9≤ 5.9104.0 - 108.5104.0 - 108.5[1][2]
LC-MS/MSVandetanib-d4Human CSF0.25 - 50≥ 0.990≤ 8.8≤ 8.895.0 - 98.595.0 - 98.5[1][2]
LC-MS/MSNot SpecifiedHuman Plasma & Rat Liver Microsomes5 - 500≥ 0.99960.66 - 2.66 (Intra-day)-95.05 - 99.17 (Intra-day)-[3]
HPLC-UVTrazodone HydrochlorideRat Plasma80 - 40000.9998----

Table 1: Performance Characteristics of Bioanalytical Methods for Vandetanib. This table provides a comparative summary of key validation parameters for different analytical methods used to quantify Vandetanib in various biological matrices. The data highlights the superior sensitivity and wide dynamic range of the LC-MS/MS method utilizing a deuterated internal standard.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of bioanalytical results and successful inter-laboratory validation.

LC-MS/MS Method with this compound (as Vandetanib-d4) Internal Standard

This method is designed for the sensitive and precise determination of Vandetanib in human plasma and cerebrospinal fluid (CSF).

Sample Preparation: A liquid-liquid extraction procedure is employed for sample preparation.

  • To 100 µL of human plasma or CSF, add a working solution of this compound as the internal standard (ISTD).

  • Add tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide for extraction.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Chromatographic Conditions:

  • Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm)

  • Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0

  • Flow Rate: 0.11 mL/min

  • Retention Time: Approximately 1.60 minutes for both Vandetanib and its deuterated internal standard

Mass Spectrometry Detection:

  • Instrument: API-3200 LC-MS/MS system

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Vandetanib: m/z 475.1 → 112.1

    • Vandetanib-d4: m/z 479.1 → 116.2

Alternative HPLC-UV Method

This method has been applied for the quantification of Vandetanib in rat plasma.

Sample Preparation:

  • Samples are extracted with methanol and acetonitrile, followed by evaporation. The residue is then reconstituted in the mobile phase.

Chromatographic Conditions:

  • The specific column and mobile phase composition for this HPLC-UV method are detailed in the cited literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is the most robust approach for the quantification of Vandetanib in biological matrices. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes and experiences similar matrix effects and extraction recovery. This mimicry allows for accurate compensation for variations during sample preparation and analysis, leading to superior accuracy and precision. The data presented in this guide strongly supports the implementation of a SIL-IS to ensure the generation of high-quality, reproducible bioanalytical data essential for drug development.

Visualizing the Workflow and Mechanism of Action

To better illustrate the experimental process and the therapeutic action of Vandetanib, the following diagrams outline the key steps in the sample analysis workflow and the signaling pathways inhibited by the drug.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/CSF Sample add_is Add this compound (ISTD) plasma->add_is extract Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc LC Separation (Kinetex C18) reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Bioanalytical workflow for Vandetanib quantification.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival RET->Survival

Caption: Vandetanib's mechanism of action on key signaling pathways.

References

Assessing the Isotopic Effect of Vandetanib-d6 on Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Vandetanib (B581) stands as a potent multi-kinase inhibitor, primarily targeting VEGFR, EGFR, and RET tyrosine kinases.[1] Accurate quantification of Vandetanib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of a suitable internal standard (IS) to ensure accuracy and precision.

Stable isotope-labeled (SIL) internal standards are the preferred choice in bioanalysis, with deuterated compounds like Vandetanib-d6 being a common option. However, the introduction of deuterium (B1214612) can sometimes lead to isotopic effects that may influence quantification. This guide provides a comprehensive comparison of bioanalytical methods for Vandetanib, with a focus on assessing the potential isotopic effects of using a deuterated internal standard.

The Isotopic Effect in Deuterated Standards

The use of a deuterated internal standard is based on the principle that it will behave nearly identically to the unlabeled analyte during sample preparation and analysis.[1] However, the mass difference between hydrogen and deuterium can lead to subtle physicochemical differences, known as the isotopic effect. In the context of LC-MS/MS, this can manifest in two primary ways:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects if the two compounds do not co-elute perfectly.

  • Matrix Effects: The biological matrix is a complex mixture of endogenous compounds that can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. If the analyte and its deuterated IS experience different matrix effects due to chromatographic separation, the accuracy of the quantification can be compromised.

Comparative Performance of Bioanalytical Methods for Vandetanib

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma and cerebrospinal fluid (CSF) using a deuterated internal standard (Vandetanib-d4 or [¹³C,d₃]-ZD6474).[2][3][4] For comparison, data from an alternative HPLC-UV method is also presented.

Table 1: Vandetanib Quantification in Human Plasma

Analytical MethodInternal StandardLinearity Range (ng/mL)Accuracy (%)Precision (% CV)
LC-ESI-MS/MS[¹³C,d₃]-ZD6474 (deuterated)1.0 - 3000104.0 - 108.5≤ 5.9
LC-MS/MSVandetanib-d41.0 - 3000Not explicitly stated, but method validatedNot explicitly stated, but method validated
HPLC-UVTrazodone Hydrochloride80 - 400098.3 - 101.5≤ 3.4

Table 2: Vandetanib Quantification in Human Cerebrospinal Fluid (CSF)

Analytical MethodInternal StandardLinearity Range (ng/mL)Accuracy (%)Precision (% CV)
LC-ESI-MS/MS[¹³C,d₃]-ZD6474 (deuterated)0.25 - 5095.0 - 98.5≤ 8.8
LC-MS/MSVandetanib-d40.25 - 50Not explicitly stated, but method validatedNot explicitly stated, but method validated

The data clearly demonstrates that LC-MS/MS methods employing a deuterated internal standard offer excellent sensitivity, accuracy, and precision over a wide dynamic range, making them highly suitable for clinical and preclinical studies. A study utilizing [¹³C,d₃]-ZD6474 as an internal standard found no significant matrix effect for Vandetanib in plasma from six different sources, with a matrix factor of 0.98 and a coefficient of variation (%CV) of ≤ 4.97%. This indicates that under the validated conditions, the deuterated internal standard effectively compensates for matrix-induced variability.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of bioanalytical methods. Below is a summary of a typical LC-MS/MS method for Vandetanib quantification using a deuterated internal standard.

Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or CSF, add the deuterated internal standard solution.

  • Add a basifying agent (e.g., 0.5 M NaOH).

  • Add an extraction solvent (e.g., tert-butyl methyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Parameters

  • LC System: Agilent 1290 UHPLC or equivalent.

  • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent.

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium (B1175870) formate (B1220265) (50:50, v/v) at pH 5.0.

  • Flow Rate: 0.11 mL/min.

  • MS System: API-3200 LC-MS/MS or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Vandetanib: m/z 475.1 → 112.1

    • Vandetanib-d4: m/z 479.1 → 116.2

Mandatory Visualizations

To further illustrate the concepts and workflows discussed, the following diagrams are provided.

G cluster_0 Vandetanib's Mechanism of Action cluster_1 Downstream Signaling cluster_2 Cellular Effects Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Angiogenesis MAPK->Proliferation MAPK->Survival

Caption: Vandetanib signaling pathway inhibition.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing start Biological Sample (Plasma/CSF) add_is Add this compound IS start->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate & Reconstitute extract->evaporate lc_separation LC Separation evaporate->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for Vandetanib quantification.

Conclusion

The use of a deuterated internal standard, such as this compound, is the recommended approach for the accurate and precise quantification of Vandetanib in biological matrices by LC-MS/MS. While the potential for isotopic effects exists, validated methods using Vandetanib-d4 and a ¹³C,d₃-labeled analog have demonstrated that these effects are minimal and do not compromise data integrity under optimized analytical conditions. The superior sensitivity and specificity of LC-MS/MS, combined with the effective compensation for analytical variability provided by a stable isotope-labeled internal standard, make this methodology the gold standard for pharmacokinetic and clinical studies of Vandetanib. It is, however, crucial for any laboratory to thoroughly validate their specific method to ensure the co-elution of the analyte and internal standard and to assess for any potential matrix effects.

References

Assessing the Isotopic Effect of Vandetanib-d6 on Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Vandetanib stands as a potent multi-kinase inhibitor, primarily targeting VEGFR, EGFR, and RET tyrosine kinases.[1] Accurate quantification of Vandetanib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of a suitable internal standard (IS) to ensure accuracy and precision.

Stable isotope-labeled (SIL) internal standards are the preferred choice in bioanalysis, with deuterated compounds like Vandetanib-d6 being a common option. However, the introduction of deuterium can sometimes lead to isotopic effects that may influence quantification. This guide provides a comprehensive comparison of bioanalytical methods for Vandetanib, with a focus on assessing the potential isotopic effects of using a deuterated internal standard.

The Isotopic Effect in Deuterated Standards

The use of a deuterated internal standard is based on the principle that it will behave nearly identically to the unlabeled analyte during sample preparation and analysis.[1] However, the mass difference between hydrogen and deuterium can lead to subtle physicochemical differences, known as the isotopic effect. In the context of LC-MS/MS, this can manifest in two primary ways:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects if the two compounds do not co-elute perfectly.

  • Matrix Effects: The biological matrix is a complex mixture of endogenous compounds that can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. If the analyte and its deuterated IS experience different matrix effects due to chromatographic separation, the accuracy of the quantification can be compromised.

Comparative Performance of Bioanalytical Methods for Vandetanib

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma and cerebrospinal fluid (CSF) using a deuterated internal standard (Vandetanib-d4 or [¹³C,d₃]-ZD6474).[2][3][4] For comparison, data from an alternative HPLC-UV method is also presented.

Table 1: Vandetanib Quantification in Human Plasma

Analytical MethodInternal StandardLinearity Range (ng/mL)Accuracy (%)Precision (% CV)
LC-ESI-MS/MS[¹³C,d₃]-ZD6474 (deuterated)1.0 - 3000104.0 - 108.5≤ 5.9
LC-MS/MSVandetanib-d41.0 - 3000Not explicitly stated, but method validatedNot explicitly stated, but method validated
HPLC-UVTrazodone Hydrochloride80 - 400098.3 - 101.5≤ 3.4

Table 2: Vandetanib Quantification in Human Cerebrospinal Fluid (CSF)

Analytical MethodInternal StandardLinearity Range (ng/mL)Accuracy (%)Precision (% CV)
LC-ESI-MS/MS[¹³C,d₃]-ZD6474 (deuterated)0.25 - 5095.0 - 98.5≤ 8.8
LC-MS/MSVandetanib-d40.25 - 50Not explicitly stated, but method validatedNot explicitly stated, but method validated

The data clearly demonstrates that LC-MS/MS methods employing a deuterated internal standard offer excellent sensitivity, accuracy, and precision over a wide dynamic range, making them highly suitable for clinical and preclinical studies. A study utilizing [¹³C,d₃]-ZD6474 as an internal standard found no significant matrix effect for Vandetanib in plasma from six different sources, with a matrix factor of 0.98 and a coefficient of variation (%CV) of ≤ 4.97%. This indicates that under the validated conditions, the deuterated internal standard effectively compensates for matrix-induced variability.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of bioanalytical methods. Below is a summary of a typical LC-MS/MS method for Vandetanib quantification using a deuterated internal standard.

Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or CSF, add the deuterated internal standard solution.

  • Add a basifying agent (e.g., 0.5 M NaOH).

  • Add an extraction solvent (e.g., tert-butyl methyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Parameters

  • LC System: Agilent 1290 UHPLC or equivalent.

  • Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent.

  • Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0.

  • Flow Rate: 0.11 mL/min.

  • MS System: API-3200 LC-MS/MS or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Vandetanib: m/z 475.1 → 112.1

    • Vandetanib-d4: m/z 479.1 → 116.2

Mandatory Visualizations

To further illustrate the concepts and workflows discussed, the following diagrams are provided.

G cluster_0 Vandetanib's Mechanism of Action cluster_1 Downstream Signaling cluster_2 Cellular Effects Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR inhibits EGFR EGFR Vandetanib->EGFR inhibits RET RET Vandetanib->RET inhibits PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK EGFR->PI3K_AKT EGFR->MAPK RET->PI3K_AKT RET->MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Angiogenesis MAPK->Proliferation MAPK->Survival

Caption: Vandetanib signaling pathway inhibition.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing start Biological Sample (Plasma/CSF) add_is Add this compound IS start->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate & Reconstitute extract->evaporate lc_separation LC Separation evaporate->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for Vandetanib quantification.

Conclusion

The use of a deuterated internal standard, such as this compound, is the recommended approach for the accurate and precise quantification of Vandetanib in biological matrices by LC-MS/MS. While the potential for isotopic effects exists, validated methods using Vandetanib-d4 and a ¹³C,d₃-labeled analog have demonstrated that these effects are minimal and do not compromise data integrity under optimized analytical conditions. The superior sensitivity and specificity of LC-MS/MS, combined with the effective compensation for analytical variability provided by a stable isotope-labeled internal standard, make this methodology the gold standard for pharmacokinetic and clinical studies of Vandetanib. It is, however, crucial for any laboratory to thoroughly validate their specific method to ensure the co-elution of the analyte and internal standard and to assess for any potential matrix effects.

References

A Comparative Guide to the Bioanalytical Performance of Vandetanib with Vandetanib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic evaluations. This guide provides an objective comparison of the bioanalytical method performance for the anti-cancer drug Vandetanib (B581), with a focus on the use of its deuterated stable isotope-labeled internal standard, Vandetanib-d6. The performance of methods utilizing this compound (or its close analogs like Vandetanib-d4 and [13C,d3]-ZD6474) is compared with alternatives, supported by experimental data from published studies.

Stable isotope-labeled internal standards are considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1][2] Their use is crucial for compensating for variability during sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[2][3]

Comparative Performance of Bioanalytical Methods for Vandetanib

The following tables summarize the performance characteristics of validated LC-MS/MS methods for Vandetanib in human plasma and cerebrospinal fluid (CSF), utilizing either a deuterated internal standard or an alternative.

Table 1: Linearity of Vandetanib Quantification

Internal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (R²)Reference
[(13)C,d3]-ZD6474Human Plasma1.0 - 3000≥ 0.992[4]
[(13)C,d3]-ZD6474Human CSF0.25 - 50≥ 0.990
TrazodoneHuman Serum2.5 - 5000Not Specified

Table 2: Accuracy and Precision of Vandetanib Quantification

Internal StandardMatrixAccuracy (% Bias)Within-Day Precision (% CV)Between-Day Precision (% CV)Reference
[(13)C,d3]-ZD6474Human Plasma4.0 to 8.5≤ 5.9≤ 5.9
[(13)C,d3]-ZD6474Human CSF-5.0 to -1.5≤ 8.8≤ 8.8
TrazodoneHuman Serum-10 to -1< 5< 6

The data demonstrates that methods employing a stable isotope-labeled internal standard, such as a deuterated form of Vandetanib, exhibit excellent linearity, accuracy, and precision, well within the acceptance criteria set by regulatory agencies like the FDA and EMA.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are summarized protocols from a validated method using a deuterated internal standard.

Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or CSF, add 25 µL of the this compound internal standard working solution.

  • Vortex mix the sample for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds before transferring to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • HPLC System: High-Performance Liquid Chromatography system.

  • Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium (B1175870) formate (B1220265) (50:50, v/v), pH 5.0.

  • Flow Rate: 0.11 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Monitored Transitions:

    • Vandetanib: m/z 475.1 → 112.1

    • [(13)C,d3]-ZD6474 (Internal Standard): m/z 479.1 → 116.2

Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalytical method validation of Vandetanib using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation A Spike Blank Matrix with Vandetanib and this compound B Liquid-Liquid Extraction A->B C Evaporation B->C D Reconstitution C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Assess Linearity G->H I Determine Accuracy & Precision G->I J Evaluate Matrix Effect & Recovery G->J K Assess Stability G->K L Validated Bioanalytical Method H->L Calibration Curve I->L QC Samples J->L Matrix Factor K->L Stability Samples

Caption: Workflow for Vandetanib bioanalytical method validation.

References

A Comparative Guide to the Bioanalytical Performance of Vandetanib with Vandetanib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic evaluations. This guide provides an objective comparison of the bioanalytical method performance for the anti-cancer drug Vandetanib, with a focus on the use of its deuterated stable isotope-labeled internal standard, Vandetanib-d6. The performance of methods utilizing this compound (or its close analogs like Vandetanib-d4 and [13C,d3]-ZD6474) is compared with alternatives, supported by experimental data from published studies.

Stable isotope-labeled internal standards are considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1][2] Their use is crucial for compensating for variability during sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[2][3]

Comparative Performance of Bioanalytical Methods for Vandetanib

The following tables summarize the performance characteristics of validated LC-MS/MS methods for Vandetanib in human plasma and cerebrospinal fluid (CSF), utilizing either a deuterated internal standard or an alternative.

Table 1: Linearity of Vandetanib Quantification

Internal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (R²)Reference
[(13)C,d3]-ZD6474Human Plasma1.0 - 3000≥ 0.992[4]
[(13)C,d3]-ZD6474Human CSF0.25 - 50≥ 0.990
TrazodoneHuman Serum2.5 - 5000Not Specified

Table 2: Accuracy and Precision of Vandetanib Quantification

Internal StandardMatrixAccuracy (% Bias)Within-Day Precision (% CV)Between-Day Precision (% CV)Reference
[(13)C,d3]-ZD6474Human Plasma4.0 to 8.5≤ 5.9≤ 5.9
[(13)C,d3]-ZD6474Human CSF-5.0 to -1.5≤ 8.8≤ 8.8
TrazodoneHuman Serum-10 to -1< 5< 6

The data demonstrates that methods employing a stable isotope-labeled internal standard, such as a deuterated form of Vandetanib, exhibit excellent linearity, accuracy, and precision, well within the acceptance criteria set by regulatory agencies like the FDA and EMA.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are summarized protocols from a validated method using a deuterated internal standard.

Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or CSF, add 25 µL of the this compound internal standard working solution.

  • Vortex mix the sample for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds before transferring to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • HPLC System: High-Performance Liquid Chromatography system.

  • Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm).

  • Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v), pH 5.0.

  • Flow Rate: 0.11 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Monitored Transitions:

    • Vandetanib: m/z 475.1 → 112.1

    • [(13)C,d3]-ZD6474 (Internal Standard): m/z 479.1 → 116.2

Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalytical method validation of Vandetanib using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation A Spike Blank Matrix with Vandetanib and this compound B Liquid-Liquid Extraction A->B C Evaporation B->C D Reconstitution C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Assess Linearity G->H I Determine Accuracy & Precision G->I J Evaluate Matrix Effect & Recovery G->J K Assess Stability G->K L Validated Bioanalytical Method H->L Calibration Curve I->L QC Samples J->L Matrix Factor K->L Stability Samples

Caption: Workflow for Vandetanib bioanalytical method validation.

References

The Indispensable Role of Stable Isotope-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly within complex biological matrices, achieving accuracy and precision is paramount. The use of an internal standard is a widely accepted practice to correct for variability throughout the analytical workflow. However, the choice of internal standard can significantly impact the reliability of the results. This guide provides a comprehensive comparison between the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and a structural analogue internal standard, demonstrating the necessity of the former for robust and reproducible quantitative data.

A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][2] This modification results in a compound with a higher mass but nearly identical physicochemical properties to the analyte.[2][3] Consequently, the SIL-IS co-elutes with the analyte and experiences the same variations in sample preparation, chromatography, and mass spectrometric detection, including matrix effects.[4] This allows for effective normalization and a more accurate quantification of the analyte. In contrast, a structural analogue, while chemically similar, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less reliable correction.

Comparative Analysis: SIL-IS vs. Structural Analogue

To illustrate the practical implications of internal standard selection, we present a comparative summary of method performance for the analysis of the anticancer drug lapatinib (B449) in human plasma. The data highlights the significant impact of inter-individual sample variability on analytical accuracy and how a SIL-IS effectively mitigates these effects.

Table 1: Comparison of Analytical Performance for Lapatinib Quantification

ParameterMethod with Structural Analogue IS (Zileuton)Method with Stable Isotope-Labeled IS (Lapatinib-d3)
Accuracy in Pooled Plasma Within 100 ± 10%Within 100 ± 10%
Precision in Pooled Plasma < 11%< 11%
Recovery in Individual Patient Plasma 16% - 56% (up to 3.5-fold variability)Corrected for inter-individual variability
Reliability in Clinical Samples Erroneous measurements due to recovery variationsHigh

Data synthesized from a study on lapatinib analysis in cancer patient plasma.

The data clearly shows that while both methods performed acceptably in a homogenized, pooled plasma matrix, the structural analogue failed to correct for the significant inter-individual variability in drug recovery from actual patient samples. This underscores the critical need for a SIL-IS in clinical and bioanalytical settings to ensure accurate patient dosing and pharmacokinetic evaluations. A similar study on the anticancer drug Kahalalide F also demonstrated a significant improvement in both precision and accuracy when a SIL-IS was used instead of an analogue. The variance in the assay using the SIL-IS was significantly lower, and the bias from the true value was not statistically significant, unlike the results obtained with the structural analogue.

Experimental Protocols

The following are representative methodologies for the quantitative analysis of a small molecule drug in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), comparing the use of a structural analogue and a SIL-IS.

1. Sample Preparation (Protein Precipitation)

  • Aliquoting: Aliquot 100 µL of human plasma (either pooled for calibration standards or individual patient samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Method A (Structural Analogue): Add 10 µL of the structural analogue internal standard solution (e.g., zileuton (B1683628) in methanol) to each plasma sample.

    • Method B (SIL-IS): Add 10 µL of the stable isotope-labeled internal standard solution (e.g., lapatinib-d3 in methanol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte from a calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of a SIL-IS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with Internal Standard start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio quant Quantification ratio->quant

Figure 1. General experimental workflow for quantitative bioanalysis.

G cluster_analyte Analyte cluster_sil SIL-IS cluster_analogue Analogue IS A_prep Sample Prep Variability A_chrom Chromatographic Behavior A_prep->A_chrom S_prep Sample Prep Variability A_prep->S_prep Identical An_prep Sample Prep Variability A_prep->An_prep Different A_ion Ionization Efficiency A_chrom->A_ion S_chrom Chromatographic Behavior A_chrom->S_chrom Identical An_chrom Chromatographic Behavior A_chrom->An_chrom Different S_ion Ionization Efficiency A_ion->S_ion Identical An_ion Ionization Efficiency A_ion->An_ion Different S_prep->S_chrom S_chrom->S_ion Result_SIL Accurate Correction S_ion->Result_SIL An_prep->An_chrom An_chrom->An_ion Result_Analogue Inaccurate Correction An_ion->Result_Analogue

Figure 2. Correction for variability: SIL-IS vs. Analogue IS.

Conclusion

While structural analogue internal standards can offer some degree of correction for experimental variability, they fall short in compensating for the nuanced and often unpredictable matrix effects and recovery differences encountered in real-world samples, particularly in bioanalysis. Stable isotope-labeled internal standards, by virtue of their near-identical physicochemical properties to the analyte, provide a much more robust and reliable means of correction. The experimental data overwhelmingly supports the use of SIL-IS to achieve the highest levels of accuracy, precision, and reproducibility in quantitative analysis. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is not merely a preference but a necessity for generating high-quality, defensible data.

References

The Indispensable Role of Stable Isotope-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly within complex biological matrices, achieving accuracy and precision is paramount. The use of an internal standard is a widely accepted practice to correct for variability throughout the analytical workflow. However, the choice of internal standard can significantly impact the reliability of the results. This guide provides a comprehensive comparison between the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and a structural analogue internal standard, demonstrating the necessity of the former for robust and reproducible quantitative data.

A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][2] This modification results in a compound with a higher mass but nearly identical physicochemical properties to the analyte.[2][3] Consequently, the SIL-IS co-elutes with the analyte and experiences the same variations in sample preparation, chromatography, and mass spectrometric detection, including matrix effects.[4] This allows for effective normalization and a more accurate quantification of the analyte. In contrast, a structural analogue, while chemically similar, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less reliable correction.

Comparative Analysis: SIL-IS vs. Structural Analogue

To illustrate the practical implications of internal standard selection, we present a comparative summary of method performance for the analysis of the anticancer drug lapatinib in human plasma. The data highlights the significant impact of inter-individual sample variability on analytical accuracy and how a SIL-IS effectively mitigates these effects.

Table 1: Comparison of Analytical Performance for Lapatinib Quantification

ParameterMethod with Structural Analogue IS (Zileuton)Method with Stable Isotope-Labeled IS (Lapatinib-d3)
Accuracy in Pooled Plasma Within 100 ± 10%Within 100 ± 10%
Precision in Pooled Plasma < 11%< 11%
Recovery in Individual Patient Plasma 16% - 56% (up to 3.5-fold variability)Corrected for inter-individual variability
Reliability in Clinical Samples Erroneous measurements due to recovery variationsHigh

Data synthesized from a study on lapatinib analysis in cancer patient plasma.

The data clearly shows that while both methods performed acceptably in a homogenized, pooled plasma matrix, the structural analogue failed to correct for the significant inter-individual variability in drug recovery from actual patient samples. This underscores the critical need for a SIL-IS in clinical and bioanalytical settings to ensure accurate patient dosing and pharmacokinetic evaluations. A similar study on the anticancer drug Kahalalide F also demonstrated a significant improvement in both precision and accuracy when a SIL-IS was used instead of an analogue. The variance in the assay using the SIL-IS was significantly lower, and the bias from the true value was not statistically significant, unlike the results obtained with the structural analogue.

Experimental Protocols

The following are representative methodologies for the quantitative analysis of a small molecule drug in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), comparing the use of a structural analogue and a SIL-IS.

1. Sample Preparation (Protein Precipitation)

  • Aliquoting: Aliquot 100 µL of human plasma (either pooled for calibration standards or individual patient samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Method A (Structural Analogue): Add 10 µL of the structural analogue internal standard solution (e.g., zileuton in methanol) to each plasma sample.

    • Method B (SIL-IS): Add 10 µL of the stable isotope-labeled internal standard solution (e.g., lapatinib-d3 in methanol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte from a calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of a SIL-IS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with Internal Standard start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio quant Quantification ratio->quant

Figure 1. General experimental workflow for quantitative bioanalysis.

G cluster_analyte Analyte cluster_sil SIL-IS cluster_analogue Analogue IS A_prep Sample Prep Variability A_chrom Chromatographic Behavior A_prep->A_chrom S_prep Sample Prep Variability A_prep->S_prep Identical An_prep Sample Prep Variability A_prep->An_prep Different A_ion Ionization Efficiency A_chrom->A_ion S_chrom Chromatographic Behavior A_chrom->S_chrom Identical An_chrom Chromatographic Behavior A_chrom->An_chrom Different S_ion Ionization Efficiency A_ion->S_ion Identical An_ion Ionization Efficiency A_ion->An_ion Different S_prep->S_chrom S_chrom->S_ion Result_SIL Accurate Correction S_ion->Result_SIL An_prep->An_chrom An_chrom->An_ion Result_Analogue Inaccurate Correction An_ion->Result_Analogue

Figure 2. Correction for variability: SIL-IS vs. Analogue IS.

Conclusion

While structural analogue internal standards can offer some degree of correction for experimental variability, they fall short in compensating for the nuanced and often unpredictable matrix effects and recovery differences encountered in real-world samples, particularly in bioanalysis. Stable isotope-labeled internal standards, by virtue of their near-identical physicochemical properties to the analyte, provide a much more robust and reliable means of correction. The experimental data overwhelmingly supports the use of SIL-IS to achieve the highest levels of accuracy, precision, and reproducibility in quantitative analysis. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is not merely a preference but a necessity for generating high-quality, defensible data.

References

A Comparative Guide to Vandetanib and Vandetanib-d6: Exploring Inter-individual Variability and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vandetanib and its deuterated analog, Vandetanib-d6, with a focus on inter-individual variability in recovery and pharmacokinetic profiles. This document is intended to support research and development efforts by presenting available experimental data, outlining methodologies, and visualizing key biological pathways and workflows.

Introduction to Vandetanib and the Rationale for Deuteration

Vandetanib is a potent oral tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1] Its efficacy is particularly noted in the treatment of medullary thyroid carcinoma.[1] However, significant inter-individual variability in patient response and recovery is a notable challenge in its clinical use.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profiles of compounds.[2][3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. For drugs like Vandetanib, which are metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4, this can lead to several potential advantages:

  • Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life and more sustained therapeutic effects.

  • Reduced Toxic Metabolite Formation: Slower metabolism may decrease the production of harmful byproducts, potentially improving the safety profile of the drug.

  • Enhanced Drug Efficacy: More consistent plasma concentrations due to reduced metabolic variability can lead to more predictable therapeutic outcomes.

  • Potential for Lower Dosing: Improved bioavailability and a longer half-life may allow for less frequent or lower doses, enhancing patient convenience and adherence.

This guide will delve into the available data to compare Vandetanib and this compound in light of these potential benefits.

Quantitative Data Summary

While direct comparative clinical studies between Vandetanib and this compound are not yet available in the public domain, we can compile and compare their known pharmacokinetic parameters. The data for this compound is largely theoretical, based on the established principles of the kinetic isotope effect on CYP3A4-mediated metabolism.

Table 1: Pharmacokinetic Parameters of Vandetanib

ParameterValueReference
Time to Peak (Tmax) 4-10 hours--INVALID-LINK--
Plasma Protein Binding ~90%--INVALID-LINK--
Volume of Distribution (Vd) ~7450 L--INVALID-LINK--
Metabolism Hepatic, primarily by CYP3A4 and to a lesser extent by FMO1 and FMO3--INVALID-LINK--,
Active Metabolite N-desmethyl-vandetanib--INVALID-LINK--,
Route of Elimination Feces (~44%) and Urine (~25%) over 21 days
Terminal Half-life (t½) ~19 days--INVALID-LINK--
Clearance (CL/F) ~13.2 L/h--INVALID-LINK--
Inter-individual Variability High in Cmax SS and AUCSS (CV% from 29.1% to 40.6%)

Table 2: Projected Pharmacokinetic Parameters of this compound (Theoretical)

ParameterProjected Change Compared to VandetanibRationale
Metabolism Slower rate of N-demethylation by CYP3A4Kinetic Isotope Effect due to stronger C-D bond at the site of metabolism.
Active Metabolite (N-desmethyl-vandetanib-d5) Formation Reduced rate of formationSlower metabolism of the deuterated N-methyl group.
Terminal Half-life (t½) Potentially increasedSlower clearance would lead to a longer half-life.
Clearance (CL/F) Potentially decreasedSlower metabolism by CYP3A4.
Inter-individual Variability Potentially reducedDeuteration may lessen the impact of CYP3A4 polymorphisms and other factors contributing to metabolic variability.
Recovery after Cessation Potentially prolongedA longer half-life would result in a longer time for the drug to be eliminated from the body.

Experimental Protocols

Accurate quantification of Vandetanib and its metabolites is crucial for pharmacokinetic studies. The most common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing a deuterated internal standard for enhanced accuracy.

Protocol: Quantification of Vandetanib in Human Plasma using LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., Vandetanib-d4).

  • Add 1 mL of tert-butyl methyl ether (MTBE).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (pH 4.1) (e.g., 50:50 v/v).

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitored Transitions (MRM):

    • Vandetanib: m/z 475.2 → 112.1

    • N-desmethyl vandetanib: m/z 461.2 → 112.1

    • This compound (projected): m/z 481.2 → 118.1 (hypothetical, assuming deuteration on the N-methyl and another specific location)

3. Data Analysis

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.

Signaling Pathways and Experimental Workflows

Vandetanib's Mechanism of Action

Vandetanib exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_vandetanib cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK) Pathway VEGFR->RAS_RAF_MEK_ERK EGFR EGFR EGFR->PI3K_AKT EGFR->RAS_RAF_MEK_ERK RET RET RET->PI3K_AKT RET->RAS_RAF_MEK_ERK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Angiogenesis

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling, blocking downstream pathways.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for analyzing the pharmacokinetics of Vandetanib and its deuterated analog.

PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Interpretation Dosing Administer Vandetanib or This compound to Subjects Sampling Collect Blood Samples at Predetermined Timepoints Dosing->Sampling Centrifugation Centrifuge Blood to Separate Plasma Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Extraction Liquid-Liquid Extraction with Internal Standard Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t½) LCMS->PK_Modeling Comparison Compare PK Parameters of Vandetanib and this compound PK_Modeling->Comparison

Caption: Workflow for pharmacokinetic comparison of Vandetanib and this compound.

Inter-individual Variability and Recovery: A Comparative Discussion

Vandetanib

Clinical studies have demonstrated considerable inter-individual variability in the pharmacokinetics of Vandetanib. The coefficient of variation for steady-state peak plasma concentration (Cmax SS) and area under the curve (AUCSS) can range from 29.1% to 40.6%. This variability can be attributed to several factors:

  • CYP3A4 Activity: Vandetanib is primarily metabolized by CYP3A4, an enzyme known for its wide inter-individual and inter-ethnic differences in expression and activity due to genetic polymorphisms and environmental factors.

  • Drug-Drug Interactions: Co-administration of strong CYP3A4 inducers (e.g., rifampicin) or inhibitors (e.g., itraconazole) can significantly alter Vandetanib's plasma concentrations.

  • Patient-specific Factors: Age, organ function (renal and hepatic impairment), and disease state can also influence drug disposition.

Recovery from Vandetanib treatment is slow due to its long terminal half-life of approximately 19 days. --INVALID-LINK-- This means that it takes a considerable amount of time for the drug to be cleared from the body after cessation of treatment. Cases of prolonged stable disease even after discontinuation of long-term Vandetanib therapy have been reported, suggesting complex pharmacodynamic effects beyond simple plasma concentration.

This compound: A Theoretical Advantage

While clinical data for this compound is not available, the principles of deuteration suggest potential improvements in managing inter-individual variability and recovery.

  • Reduced Metabolic Variability: By slowing down the rate-limiting step of metabolism (N-demethylation by CYP3A4), the impact of variations in CYP3A4 activity among individuals could be lessened. This could lead to more predictable plasma concentrations and a more consistent therapeutic response.

  • Altered Recovery Profile: A potentially longer half-life for this compound would mean an even slower recovery period after stopping the drug. This could be advantageous in maintaining therapeutic pressure on the tumor but would also require careful consideration in managing any adverse effects.

  • Potential for a More Favorable Metabolite Profile: Deuteration can sometimes alter the metabolic pathway, potentially reducing the formation of active or toxic metabolites. In the case of Vandetanib, the N-desmethyl metabolite is active. A slower formation of this metabolite could alter the overall pharmacological profile.

Conclusion and Future Directions

The available evidence suggests that Vandetanib exhibits significant inter-individual variability in its pharmacokinetic profile, largely driven by its metabolism through the highly variable CYP3A4 enzyme. This variability presents a challenge for optimizing treatment and managing adverse effects.

This compound, the deuterated analog of Vandetanib, holds theoretical promise for mitigating some of these challenges. By leveraging the kinetic isotope effect, this compound may offer a more stable and predictable pharmacokinetic profile, potentially leading to reduced inter-individual variability and improved therapeutic outcomes.

However, it is crucial to emphasize that these potential advantages are currently theoretical. Preclinical and clinical studies directly comparing the pharmacokinetics, efficacy, and safety of Vandetanib and this compound are necessary to validate these hypotheses. Such studies would provide the essential data for researchers, scientists, and drug development professionals to determine the clinical utility of this compound as a potentially improved therapeutic option. Future research should focus on head-to-head pharmacokinetic and pharmacodynamic comparisons to fully elucidate the impact of deuteration on the clinical performance of Vandetanib.

References

A Comparative Guide to Vandetanib and Vandetanib-d6: Exploring Inter-individual Variability and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vandetanib and its deuterated analog, Vandetanib-d6, with a focus on inter-individual variability in recovery and pharmacokinetic profiles. This document is intended to support research and development efforts by presenting available experimental data, outlining methodologies, and visualizing key biological pathways and workflows.

Introduction to Vandetanib and the Rationale for Deuteration

Vandetanib is a potent oral tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1] Its efficacy is particularly noted in the treatment of medullary thyroid carcinoma.[1] However, significant inter-individual variability in patient response and recovery is a notable challenge in its clinical use.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profiles of compounds.[2][3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. For drugs like Vandetanib, which are metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4, this can lead to several potential advantages:

  • Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life and more sustained therapeutic effects.

  • Reduced Toxic Metabolite Formation: Slower metabolism may decrease the production of harmful byproducts, potentially improving the safety profile of the drug.

  • Enhanced Drug Efficacy: More consistent plasma concentrations due to reduced metabolic variability can lead to more predictable therapeutic outcomes.

  • Potential for Lower Dosing: Improved bioavailability and a longer half-life may allow for less frequent or lower doses, enhancing patient convenience and adherence.

This guide will delve into the available data to compare Vandetanib and this compound in light of these potential benefits.

Quantitative Data Summary

While direct comparative clinical studies between Vandetanib and this compound are not yet available in the public domain, we can compile and compare their known pharmacokinetic parameters. The data for this compound is largely theoretical, based on the established principles of the kinetic isotope effect on CYP3A4-mediated metabolism.

Table 1: Pharmacokinetic Parameters of Vandetanib

ParameterValueReference
Time to Peak (Tmax) 4-10 hours--INVALID-LINK--
Plasma Protein Binding ~90%--INVALID-LINK--
Volume of Distribution (Vd) ~7450 L--INVALID-LINK--
Metabolism Hepatic, primarily by CYP3A4 and to a lesser extent by FMO1 and FMO3--INVALID-LINK--,
Active Metabolite N-desmethyl-vandetanib--INVALID-LINK--,
Route of Elimination Feces (~44%) and Urine (~25%) over 21 days
Terminal Half-life (t½) ~19 days--INVALID-LINK--
Clearance (CL/F) ~13.2 L/h--INVALID-LINK--
Inter-individual Variability High in Cmax SS and AUCSS (CV% from 29.1% to 40.6%)

Table 2: Projected Pharmacokinetic Parameters of this compound (Theoretical)

ParameterProjected Change Compared to VandetanibRationale
Metabolism Slower rate of N-demethylation by CYP3A4Kinetic Isotope Effect due to stronger C-D bond at the site of metabolism.
Active Metabolite (N-desmethyl-vandetanib-d5) Formation Reduced rate of formationSlower metabolism of the deuterated N-methyl group.
Terminal Half-life (t½) Potentially increasedSlower clearance would lead to a longer half-life.
Clearance (CL/F) Potentially decreasedSlower metabolism by CYP3A4.
Inter-individual Variability Potentially reducedDeuteration may lessen the impact of CYP3A4 polymorphisms and other factors contributing to metabolic variability.
Recovery after Cessation Potentially prolongedA longer half-life would result in a longer time for the drug to be eliminated from the body.

Experimental Protocols

Accurate quantification of Vandetanib and its metabolites is crucial for pharmacokinetic studies. The most common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing a deuterated internal standard for enhanced accuracy.

Protocol: Quantification of Vandetanib in Human Plasma using LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., Vandetanib-d4).

  • Add 1 mL of tert-butyl methyl ether (MTBE).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium formate (pH 4.1) (e.g., 50:50 v/v).

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitored Transitions (MRM):

    • Vandetanib: m/z 475.2 → 112.1

    • N-desmethyl vandetanib: m/z 461.2 → 112.1

    • This compound (projected): m/z 481.2 → 118.1 (hypothetical, assuming deuteration on the N-methyl and another specific location)

3. Data Analysis

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.

Signaling Pathways and Experimental Workflows

Vandetanib's Mechanism of Action

Vandetanib exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Vandetanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_vandetanib cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK) Pathway VEGFR->RAS_RAF_MEK_ERK EGFR EGFR EGFR->PI3K_AKT EGFR->RAS_RAF_MEK_ERK RET RET RET->PI3K_AKT RET->RAS_RAF_MEK_ERK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Angiogenesis

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling, blocking downstream pathways.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for analyzing the pharmacokinetics of Vandetanib and its deuterated analog.

PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Interpretation Dosing Administer Vandetanib or This compound to Subjects Sampling Collect Blood Samples at Predetermined Timepoints Dosing->Sampling Centrifugation Centrifuge Blood to Separate Plasma Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Extraction Liquid-Liquid Extraction with Internal Standard Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t½) LCMS->PK_Modeling Comparison Compare PK Parameters of Vandetanib and this compound PK_Modeling->Comparison

Caption: Workflow for pharmacokinetic comparison of Vandetanib and this compound.

Inter-individual Variability and Recovery: A Comparative Discussion

Vandetanib

Clinical studies have demonstrated considerable inter-individual variability in the pharmacokinetics of Vandetanib. The coefficient of variation for steady-state peak plasma concentration (Cmax SS) and area under the curve (AUCSS) can range from 29.1% to 40.6%. This variability can be attributed to several factors:

  • CYP3A4 Activity: Vandetanib is primarily metabolized by CYP3A4, an enzyme known for its wide inter-individual and inter-ethnic differences in expression and activity due to genetic polymorphisms and environmental factors.

  • Drug-Drug Interactions: Co-administration of strong CYP3A4 inducers (e.g., rifampicin) or inhibitors (e.g., itraconazole) can significantly alter Vandetanib's plasma concentrations.

  • Patient-specific Factors: Age, organ function (renal and hepatic impairment), and disease state can also influence drug disposition.

Recovery from Vandetanib treatment is slow due to its long terminal half-life of approximately 19 days. --INVALID-LINK-- This means that it takes a considerable amount of time for the drug to be cleared from the body after cessation of treatment. Cases of prolonged stable disease even after discontinuation of long-term Vandetanib therapy have been reported, suggesting complex pharmacodynamic effects beyond simple plasma concentration.

This compound: A Theoretical Advantage

While clinical data for this compound is not available, the principles of deuteration suggest potential improvements in managing inter-individual variability and recovery.

  • Reduced Metabolic Variability: By slowing down the rate-limiting step of metabolism (N-demethylation by CYP3A4), the impact of variations in CYP3A4 activity among individuals could be lessened. This could lead to more predictable plasma concentrations and a more consistent therapeutic response.

  • Altered Recovery Profile: A potentially longer half-life for this compound would mean an even slower recovery period after stopping the drug. This could be advantageous in maintaining therapeutic pressure on the tumor but would also require careful consideration in managing any adverse effects.

  • Potential for a More Favorable Metabolite Profile: Deuteration can sometimes alter the metabolic pathway, potentially reducing the formation of active or toxic metabolites. In the case of Vandetanib, the N-desmethyl metabolite is active. A slower formation of this metabolite could alter the overall pharmacological profile.

Conclusion and Future Directions

The available evidence suggests that Vandetanib exhibits significant inter-individual variability in its pharmacokinetic profile, largely driven by its metabolism through the highly variable CYP3A4 enzyme. This variability presents a challenge for optimizing treatment and managing adverse effects.

This compound, the deuterated analog of Vandetanib, holds theoretical promise for mitigating some of these challenges. By leveraging the kinetic isotope effect, this compound may offer a more stable and predictable pharmacokinetic profile, potentially leading to reduced inter-individual variability and improved therapeutic outcomes.

However, it is crucial to emphasize that these potential advantages are currently theoretical. Preclinical and clinical studies directly comparing the pharmacokinetics, efficacy, and safety of Vandetanib and this compound are necessary to validate these hypotheses. Such studies would provide the essential data for researchers, scientists, and drug development professionals to determine the clinical utility of this compound as a potentially improved therapeutic option. Future research should focus on head-to-head pharmacokinetic and pharmacodynamic comparisons to fully elucidate the impact of deuteration on the clinical performance of Vandetanib.

References

A Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS for Vandetanib Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for the quantification of Vandetanib (B581).

In the realm of targeted cancer therapy, Vandetanib stands as a significant tyrosine kinase inhibitor, primarily used in the treatment of medullary thyroid cancer.[1][2] Accurate and reliable quantification of Vandetanib in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessment. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most common analytical techniques employed for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.

Quantitative Performance: A Comparative Overview

The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of validated methods for Vandetanib analysis.

ParameterHPLC-UVLC-MS/MS
Linearity Range 80 - 4000 ng/mL[3][4]0.25 - 50 ng/mL (in CSF)[5]
50 - 500 ng/mL (in biological fluids)1.0 - 3000 ng/mL (in plasma)
30 - 500 ng/mL (in pure form)5 - 500 ng/mL
2.5 - 5000 ng/mL
Limit of Detection (LOD) Not explicitly stated in reviewed sources2.14 ng/mL (in RLMs)
2.48 ng/mL (in human plasma)
Limit of Quantification (LOQ) 80 ng/mL5.7 ng/mL
6.49 ng/mL (in RLMs)
7.52 ng/mL (in human plasma)
Accuracy 95.32% to 103.08%95.05% to 108.5%
Precision (RSD %) <5%0.66% to 8.8%
Recovery ~96.65%~80%

Experimental Protocols

HPLC-UV Method

This method is noted for its simplicity and cost-effectiveness, making it suitable for routine analysis where high sensitivity is not a prerequisite.

Sample Preparation:

  • Samples are extracted using a mixture of methanol (B129727) and acetonitrile (B52724).

  • The resulting mixture is evaporated to dryness.

  • The residue is then reconstituted in the mobile phase before injection.

Chromatographic Conditions:

  • Column: C18 Atlantis column

  • Mobile Phase: A gradient of acetonitrile and 0.5% triethylamine (B128534) (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 341 nm

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially when dealing with complex matrices and low analyte concentrations.

Sample Preparation:

  • To a 100 µL plasma sample, add 10 µL of an internal standard (e.g., Vandetanib-d4).

  • Perform liquid-liquid extraction with 1 mL of tert-butyl methyl ether (MTBE).

  • Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Chromatographic Conditions:

  • Column: Kinetex C18 column (2.6 μm, 50 mm × 2.1 mm)

  • Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium (B1175870) formate (B1220265) (50:50, v/v) at pH 5.0

  • Flow Rate: 0.11 mL/min

Mass Spectrometric Detection:

  • System: API-3200 LC-MS/MS system

  • Ionization: Positive electrospray ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Transitions: For Vandetanib, m/z 475.1 → 112.1 is monitored.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both HPLC-UV and LC-MS/MS analysis of Vandetanib.

Experimental Workflow for Vandetanib Analysis cluster_hplcuv HPLC-UV Workflow cluster_lcmsms LC-MS/MS Workflow hplc_start Sample Preparation hplc_extraction Solvent Extraction (Methanol/Acetonitrile) hplc_start->hplc_extraction hplc_evaporation Evaporation hplc_extraction->hplc_evaporation hplc_reconstitution Reconstitution in Mobile Phase hplc_evaporation->hplc_reconstitution hplc_injection HPLC Injection hplc_reconstitution->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_analysis Data Analysis hplc_detection->hplc_analysis lcms_start Sample Preparation lcms_is Internal Standard Addition lcms_start->lcms_is lcms_lle Liquid-Liquid Extraction lcms_is->lcms_lle lcms_centrifugation Centrifugation lcms_lle->lcms_centrifugation lcms_transfer Organic Layer Transfer lcms_centrifugation->lcms_transfer lcms_evaporation Evaporation lcms_transfer->lcms_evaporation lcms_reconstitution Reconstitution in Mobile Phase lcms_evaporation->lcms_reconstitution lcms_injection LC Injection lcms_reconstitution->lcms_injection lcms_separation Chromatographic Separation lcms_injection->lcms_separation lcms_ionization Ionization (ESI) lcms_separation->lcms_ionization lcms_detection MS/MS Detection (MRM) lcms_ionization->lcms_detection lcms_analysis Data Analysis lcms_detection->lcms_analysis

Caption: Comparative experimental workflows for HPLC-UV and LC-MS/MS analysis of Vandetanib.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV and LC-MS/MS for Vandetanib analysis is fundamentally driven by the specific requirements of the study.

HPLC-UV is a robust, cost-effective, and straightforward method suitable for applications where analyte concentrations are relatively high and the sample matrix is less complex. Its simplicity makes it an excellent choice for routine quality control or in research settings with limited access to more advanced instrumentation.

LC-MS/MS , on the other hand, provides unparalleled sensitivity and selectivity. It is the preferred method for bioanalytical studies requiring low limits of detection and quantification, such as pharmacokinetic profiling in plasma or cerebrospinal fluid, and for the analysis of complex biological samples where matrix effects can be a significant challenge. The ability to use a stable isotope-labeled internal standard further enhances the accuracy and precision of the LC-MS/MS method. While the initial investment and operational complexity are higher, the quality and reliability of the data generated by LC-MS/MS are often indispensable for drug development and clinical research.

References

A Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS for Vandetanib Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for the quantification of Vandetanib.

In the realm of targeted cancer therapy, Vandetanib stands as a significant tyrosine kinase inhibitor, primarily used in the treatment of medullary thyroid cancer.[1][2] Accurate and reliable quantification of Vandetanib in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessment. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most common analytical techniques employed for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.

Quantitative Performance: A Comparative Overview

The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of validated methods for Vandetanib analysis.

ParameterHPLC-UVLC-MS/MS
Linearity Range 80 - 4000 ng/mL[3][4]0.25 - 50 ng/mL (in CSF)[5]
50 - 500 ng/mL (in biological fluids)1.0 - 3000 ng/mL (in plasma)
30 - 500 ng/mL (in pure form)5 - 500 ng/mL
2.5 - 5000 ng/mL
Limit of Detection (LOD) Not explicitly stated in reviewed sources2.14 ng/mL (in RLMs)
2.48 ng/mL (in human plasma)
Limit of Quantification (LOQ) 80 ng/mL5.7 ng/mL
6.49 ng/mL (in RLMs)
7.52 ng/mL (in human plasma)
Accuracy 95.32% to 103.08%95.05% to 108.5%
Precision (RSD %) <5%0.66% to 8.8%
Recovery ~96.65%~80%

Experimental Protocols

HPLC-UV Method

This method is noted for its simplicity and cost-effectiveness, making it suitable for routine analysis where high sensitivity is not a prerequisite.

Sample Preparation:

  • Samples are extracted using a mixture of methanol and acetonitrile.

  • The resulting mixture is evaporated to dryness.

  • The residue is then reconstituted in the mobile phase before injection.

Chromatographic Conditions:

  • Column: C18 Atlantis column

  • Mobile Phase: A gradient of acetonitrile and 0.5% triethylamine (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 341 nm

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially when dealing with complex matrices and low analyte concentrations.

Sample Preparation:

  • To a 100 µL plasma sample, add 10 µL of an internal standard (e.g., Vandetanib-d4).

  • Perform liquid-liquid extraction with 1 mL of tert-butyl methyl ether (MTBE).

  • Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Chromatographic Conditions:

  • Column: Kinetex C18 column (2.6 μm, 50 mm × 2.1 mm)

  • Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0

  • Flow Rate: 0.11 mL/min

Mass Spectrometric Detection:

  • System: API-3200 LC-MS/MS system

  • Ionization: Positive electrospray ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Transitions: For Vandetanib, m/z 475.1 → 112.1 is monitored.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both HPLC-UV and LC-MS/MS analysis of Vandetanib.

Experimental Workflow for Vandetanib Analysis cluster_hplcuv HPLC-UV Workflow cluster_lcmsms LC-MS/MS Workflow hplc_start Sample Preparation hplc_extraction Solvent Extraction (Methanol/Acetonitrile) hplc_start->hplc_extraction hplc_evaporation Evaporation hplc_extraction->hplc_evaporation hplc_reconstitution Reconstitution in Mobile Phase hplc_evaporation->hplc_reconstitution hplc_injection HPLC Injection hplc_reconstitution->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_analysis Data Analysis hplc_detection->hplc_analysis lcms_start Sample Preparation lcms_is Internal Standard Addition lcms_start->lcms_is lcms_lle Liquid-Liquid Extraction lcms_is->lcms_lle lcms_centrifugation Centrifugation lcms_lle->lcms_centrifugation lcms_transfer Organic Layer Transfer lcms_centrifugation->lcms_transfer lcms_evaporation Evaporation lcms_transfer->lcms_evaporation lcms_reconstitution Reconstitution in Mobile Phase lcms_evaporation->lcms_reconstitution lcms_injection LC Injection lcms_reconstitution->lcms_injection lcms_separation Chromatographic Separation lcms_injection->lcms_separation lcms_ionization Ionization (ESI) lcms_separation->lcms_ionization lcms_detection MS/MS Detection (MRM) lcms_ionization->lcms_detection lcms_analysis Data Analysis lcms_detection->lcms_analysis

Caption: Comparative experimental workflows for HPLC-UV and LC-MS/MS analysis of Vandetanib.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV and LC-MS/MS for Vandetanib analysis is fundamentally driven by the specific requirements of the study.

HPLC-UV is a robust, cost-effective, and straightforward method suitable for applications where analyte concentrations are relatively high and the sample matrix is less complex. Its simplicity makes it an excellent choice for routine quality control or in research settings with limited access to more advanced instrumentation.

LC-MS/MS , on the other hand, provides unparalleled sensitivity and selectivity. It is the preferred method for bioanalytical studies requiring low limits of detection and quantification, such as pharmacokinetic profiling in plasma or cerebrospinal fluid, and for the analysis of complex biological samples where matrix effects can be a significant challenge. The ability to use a stable isotope-labeled internal standard further enhances the accuracy and precision of the LC-MS/MS method. While the initial investment and operational complexity are higher, the quality and reliability of the data generated by LC-MS/MS are often indispensable for drug development and clinical research.

References

A Researcher's Guide to Incurred Sample Reanalysis for Vandetanib Assays Utilizing Vandetanib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility and reliability of bioanalytical data are cornerstones of successful pharmacokinetic and clinical studies. Incurred sample reanalysis (ISR) serves as a critical validation of assay performance, ensuring that the method consistently produces accurate results for study samples. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Vandetanib, a multi-kinase inhibitor, with a focus on the application of its deuterated stable isotope-labeled internal standard, Vandetanib-d6.

Vandetanib is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, which are pivotal in tumor growth and angiogenesis.[1][2] Accurate measurement of Vandetanib concentrations in biological matrices is essential for understanding its pharmacology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.[3][4]

Regulatory Landscape and Acceptance Criteria for ISR

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal bioequivalence and pharmacokinetic studies to ensure the reliability of reported drug concentrations.[5] The generally accepted criteria for ISR success in small molecule bioanalysis stipulate that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within ±20% of their mean.

The number of samples selected for ISR is also a key consideration. For clinical studies, it is recommended to reanalyze up to 10% of the study samples. A tiered approach may also be applied, for instance, reanalyzing 10% of the first 1,000 samples and an additional 5% for samples exceeding this number.

Comparative Performance of Bioanalytical Methods for Vandetanib

The selection of an appropriate bioanalytical method is crucial for generating high-quality data. The following tables summarize the performance characteristics of validated LC-MS/MS methods for Vandetanib, highlighting the key parameters of linearity, sensitivity, accuracy, and precision. While specific data for this compound is detailed where available, data for Vandetanib-d4, a closely related deuterated internal standard, is also presented to provide a broader comparative context. The principles and performance are expected to be highly similar.

Table 1: Performance Characteristics of LC-MS/MS Methods for Vandetanib Quantification
Method Internal Standard Matrix Linearity Range (ng/mL) Correlation Coefficient (r²)
LC-MS/MS[(13)C,d(3)]-ZD6474 / Vandetanib-d4Human Plasma1.0 - 3,000≥ 0.992
LC-MS/MS[(13)C,d(3)]-ZD6474 / Vandetanib-d4Human CSF0.25 - 50≥ 0.990
LC-MS/MSNot specifiedHuman Plasma & Rat Liver Microsomes5 - 500≥ 0.9996
Table 2: Accuracy and Precision of a Validated LC-MS/MS Method for Vandetanib in Human Plasma and CSF
Matrix Precision (CV%) Accuracy (%)
Within-day Between-day Within-day
Human Plasma≤ 5.9%≤ 5.9%104.0 - 108.5%
Human CSF≤ 8.8%≤ 8.8%95.0 - 98.5%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible bioanalytical results. Below is a representative methodology for an LC-MS/MS assay for Vandetanib using a deuterated internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To a 100 µL aliquot of the biological matrix (e.g., human plasma), add the internal standard solution (e.g., this compound).

  • Perform liquid-liquid extraction with an appropriate organic solvent, such as tert-butyl methyl ether, potentially containing a small percentage of ammonium (B1175870) hydroxide.

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A Kinetex C18 column (2.6 μm, 50 mm × 2.1 mm) or equivalent is suitable for separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10mM ammonium formate) is commonly used.

  • Flow Rate: A flow rate in the range of 0.11 to 0.25 mL/min is typical.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in the multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • Vandetanib: m/z 475.1 → 112.1

      • This compound (or similar deuterated IS): A specific transition corresponding to the mass of the deuterated internal standard would be monitored (e.g., for [(13)C,d(3)]-ZD6474, m/z 479.1 → 116.2).

Visualizing Workflows and Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the ISR workflow and the signaling pathways targeted by Vandetanib.

ISR_Workflow cluster_study Clinical/Preclinical Study cluster_analysis Bioanalytical Laboratory cluster_outcome Outcome study_samples Collection of Study Samples initial_analysis Initial Bioanalysis of Samples study_samples->initial_analysis data_reporting Reporting of Initial Concentrations initial_analysis->data_reporting isr_selection Selection of Samples for ISR (up to 10%) initial_analysis->isr_selection comparison Comparison of Initial and Reanalyzed Concentrations data_reporting->comparison isr_reanalysis Reanalysis of Selected Samples isr_selection->isr_reanalysis isr_reanalysis->comparison acceptance Acceptance Criteria Met? (%Diff ≤ ±20% for ≥67% of samples) comparison->acceptance pass ISR Passed: Method is Reliable acceptance->pass Yes fail ISR Failed: Investigation Required acceptance->fail No

Incurred Sample Reanalysis (ISR) Workflow

Vandetanib_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Vandetanib's Mechanism of Action on Key Signaling Pathways

Conclusion

The implementation of incurred sample reanalysis is a non-negotiable component of modern bioanalytical practice, ensuring the integrity and reproducibility of data from pharmacokinetic and clinical trials. For the quantification of Vandetanib, the use of a stable isotope-labeled internal standard like this compound in a validated LC-MS/MS method is the recommended approach. This strategy provides the necessary accuracy, precision, and robustness to meet the stringent requirements of regulatory bodies and to generate high-quality data that can be relied upon for critical drug development decisions. The provided protocols and performance data serve as a valuable resource for laboratories seeking to establish and validate a reliable bioanalytical method for Vandetanib.

References

A Researcher's Guide to Incurred Sample Reanalysis for Vandetanib Assays Utilizing Vandetanib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility and reliability of bioanalytical data are cornerstones of successful pharmacokinetic and clinical studies. Incurred sample reanalysis (ISR) serves as a critical validation of assay performance, ensuring that the method consistently produces accurate results for study samples. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Vandetanib, a multi-kinase inhibitor, with a focus on the application of its deuterated stable isotope-labeled internal standard, Vandetanib-d6.

Vandetanib is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, which are pivotal in tumor growth and angiogenesis.[1][2] Accurate measurement of Vandetanib concentrations in biological matrices is essential for understanding its pharmacology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.[3][4]

Regulatory Landscape and Acceptance Criteria for ISR

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal bioequivalence and pharmacokinetic studies to ensure the reliability of reported drug concentrations.[5] The generally accepted criteria for ISR success in small molecule bioanalysis stipulate that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within ±20% of their mean.

The number of samples selected for ISR is also a key consideration. For clinical studies, it is recommended to reanalyze up to 10% of the study samples. A tiered approach may also be applied, for instance, reanalyzing 10% of the first 1,000 samples and an additional 5% for samples exceeding this number.

Comparative Performance of Bioanalytical Methods for Vandetanib

The selection of an appropriate bioanalytical method is crucial for generating high-quality data. The following tables summarize the performance characteristics of validated LC-MS/MS methods for Vandetanib, highlighting the key parameters of linearity, sensitivity, accuracy, and precision. While specific data for this compound is detailed where available, data for Vandetanib-d4, a closely related deuterated internal standard, is also presented to provide a broader comparative context. The principles and performance are expected to be highly similar.

Table 1: Performance Characteristics of LC-MS/MS Methods for Vandetanib Quantification
Method Internal Standard Matrix Linearity Range (ng/mL) Correlation Coefficient (r²)
LC-MS/MS[(13)C,d(3)]-ZD6474 / Vandetanib-d4Human Plasma1.0 - 3,000≥ 0.992
LC-MS/MS[(13)C,d(3)]-ZD6474 / Vandetanib-d4Human CSF0.25 - 50≥ 0.990
LC-MS/MSNot specifiedHuman Plasma & Rat Liver Microsomes5 - 500≥ 0.9996
Table 2: Accuracy and Precision of a Validated LC-MS/MS Method for Vandetanib in Human Plasma and CSF
Matrix Precision (CV%) Accuracy (%)
Within-day Between-day Within-day
Human Plasma≤ 5.9%≤ 5.9%104.0 - 108.5%
Human CSF≤ 8.8%≤ 8.8%95.0 - 98.5%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible bioanalytical results. Below is a representative methodology for an LC-MS/MS assay for Vandetanib using a deuterated internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To a 100 µL aliquot of the biological matrix (e.g., human plasma), add the internal standard solution (e.g., this compound).

  • Perform liquid-liquid extraction with an appropriate organic solvent, such as tert-butyl methyl ether, potentially containing a small percentage of ammonium hydroxide.

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A Kinetex C18 column (2.6 μm, 50 mm × 2.1 mm) or equivalent is suitable for separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 10mM ammonium formate) is commonly used.

  • Flow Rate: A flow rate in the range of 0.11 to 0.25 mL/min is typical.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in the multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • Vandetanib: m/z 475.1 → 112.1

      • This compound (or similar deuterated IS): A specific transition corresponding to the mass of the deuterated internal standard would be monitored (e.g., for [(13)C,d(3)]-ZD6474, m/z 479.1 → 116.2).

Visualizing Workflows and Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the ISR workflow and the signaling pathways targeted by Vandetanib.

ISR_Workflow cluster_study Clinical/Preclinical Study cluster_analysis Bioanalytical Laboratory cluster_outcome Outcome study_samples Collection of Study Samples initial_analysis Initial Bioanalysis of Samples study_samples->initial_analysis data_reporting Reporting of Initial Concentrations initial_analysis->data_reporting isr_selection Selection of Samples for ISR (up to 10%) initial_analysis->isr_selection comparison Comparison of Initial and Reanalyzed Concentrations data_reporting->comparison isr_reanalysis Reanalysis of Selected Samples isr_selection->isr_reanalysis isr_reanalysis->comparison acceptance Acceptance Criteria Met? (%Diff ≤ ±20% for ≥67% of samples) comparison->acceptance pass ISR Passed: Method is Reliable acceptance->pass Yes fail ISR Failed: Investigation Required acceptance->fail No

Incurred Sample Reanalysis (ISR) Workflow

Vandetanib_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK MAPK Pathway VEGFR->MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK RET RET RET->PI3K_AKT RET->MAPK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Vandetanib's Mechanism of Action on Key Signaling Pathways

Conclusion

The implementation of incurred sample reanalysis is a non-negotiable component of modern bioanalytical practice, ensuring the integrity and reproducibility of data from pharmacokinetic and clinical trials. For the quantification of Vandetanib, the use of a stable isotope-labeled internal standard like this compound in a validated LC-MS/MS method is the recommended approach. This strategy provides the necessary accuracy, precision, and robustness to meet the stringent requirements of regulatory bodies and to generate high-quality data that can be relied upon for critical drug development decisions. The provided protocols and performance data serve as a valuable resource for laboratories seeking to establish and validate a reliable bioanalytical method for Vandetanib.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Vandetanib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Vandetanib-d6, a deuterated form of the tyrosine kinase inhibitor Vandetanib, requires meticulous handling and disposal due to the potential hazards associated with the parent compound. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

Hazardous Profile of Vandetanib

Vandetanib, the non-deuterated parent compound, is classified with several hazards that inform the disposal procedures for its deuterated analogue. Understanding these is the first step in safe handling.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1]
Reproductive Toxicity May damage fertility or the unborn child.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard (Acute) Harmful to aquatic life.
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects.

Given that deuteration is unlikely to mitigate these hazards, this compound should be handled with the same level of caution as Vandetanib.

Step-by-Step Disposal Protocol for this compound

Adherence to a strict disposal protocol is mandatory to prevent environmental contamination and ensure personnel safety.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE).

  • Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be worn.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial.

  • Solid Waste:

    • Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, disposable lab coats), and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealable and made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.

Important: Never dispose of this compound in household garbage or down the drain. It is extremely hazardous to aquatic environments.

Labeling and Storage of Waste

Accurate and clear labeling is essential for safe waste management.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.

Arranging for Professional Disposal

Disposal of hazardous chemical waste must be handled by licensed professionals.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.

  • Documentation: Complete any required waste manifests or tracking forms provided by your EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Solid Waste B->C D Liquid Waste B->D E Sharps Waste B->E F Collect in Labeled Hazardous Waste Container C->F D->F E->F G Store in Designated Secure Area F->G H Contact EHS for Pickup G->H I Complete Waste Manifest H->I J Professional Disposal I->J

This compound Disposal Workflow

This procedural guidance is designed to ensure that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Health and Environment: Proper Disposal of Vandetanib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Vandetanib-d6, a deuterated form of the tyrosine kinase inhibitor Vandetanib, requires meticulous handling and disposal due to the potential hazards associated with the parent compound. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

Hazardous Profile of Vandetanib

Vandetanib, the non-deuterated parent compound, is classified with several hazards that inform the disposal procedures for its deuterated analogue. Understanding these is the first step in safe handling.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1]
Reproductive Toxicity May damage fertility or the unborn child.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard (Acute) Harmful to aquatic life.
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects.

Given that deuteration is unlikely to mitigate these hazards, this compound should be handled with the same level of caution as Vandetanib.

Step-by-Step Disposal Protocol for this compound

Adherence to a strict disposal protocol is mandatory to prevent environmental contamination and ensure personnel safety.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE).

  • Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be worn.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial.

  • Solid Waste:

    • Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, disposable lab coats), and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealable and made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.

Important: Never dispose of this compound in household garbage or down the drain. It is extremely hazardous to aquatic environments.

Labeling and Storage of Waste

Accurate and clear labeling is essential for safe waste management.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.

Arranging for Professional Disposal

Disposal of hazardous chemical waste must be handled by licensed professionals.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.

  • Documentation: Complete any required waste manifests or tracking forms provided by your EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Solid Waste B->C D Liquid Waste B->D E Sharps Waste B->E F Collect in Labeled Hazardous Waste Container C->F D->F E->F G Store in Designated Secure Area F->G H Contact EHS for Pickup G->H I Complete Waste Manifest H->I J Professional Disposal I->J

This compound Disposal Workflow

This procedural guidance is designed to ensure that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vandetanib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of Vandetanib-d6, a deuterated analog of a potent anti-cancer agent. All personnel must adhere to these guidelines to mitigate risks of exposure and ensure a safe laboratory environment.

Vandetanib is classified as a hazardous substance, and by extension, this compound should be handled with the same level of caution. The parent compound is known to be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, stringent control measures are imperative.

I. Personal Protective Equipment (PPE)

The primary barrier between laboratory personnel and the potent compound is appropriate PPE. The following table summarizes the required PPE for handling this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves should be worn at all times. The outer glove should be changed immediately upon contamination.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.
Eye Protection Safety GogglesTightly fitting safety goggles with side shields are mandatory to protect against splashes and airborne particles.[3]
Respiratory Protection N95 Respirator or HigherA fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder form of the compound or when there is a risk of aerosol generation.[4]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Potent Compound Handling Area don_ppe Don Full PPE prep_area->don_ppe 1. Enter receive Receive and Unpack in a Fume Hood don_ppe->receive 2. Proceed to weigh Weighing in a Ventilated Balance Enclosure receive->weigh 3. Transfer to dissolve Dissolving in a Fume Hood weigh->dissolve 4. Prepare Solution experiment Conduct Experiment dissolve->experiment 5. Use in Experiment decontaminate Decontaminate Surfaces experiment->decontaminate 6. After Use doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe 7. After Decontamination dispose Dispose of Waste in Labeled Bags doff_ppe->dispose 8. Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: All work with this compound must be conducted in a designated area, such as a restricted-access laboratory with controlled ventilation. Before entering the designated area, all required PPE must be donned correctly.

  • Receiving and Unpacking: The chemical container should be received and unpacked within a certified chemical fume hood to contain any potential contamination on the exterior of the packaging.

  • Weighing: Weighing of the powdered compound must be performed in a ventilated balance enclosure or a containment glove box to prevent the generation and inhalation of airborne particles.

  • Dissolving: The dissolution of this compound should be carried out in a chemical fume hood.

  • Conducting Experiments: All experimental procedures involving this compound should be performed in a manner that minimizes the potential for spills and aerosol generation.

  • Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable decontamination solution, such as a high-pH solution or a commercial decontamination agent, should be used, followed by a thorough rinse with an appropriate solvent.

  • Doffing PPE: PPE should be removed in a designated area in a specific order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).

  • Disposal: All contaminated waste must be disposed of according to the disposal plan.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, tubes), and any material used for spill cleanup must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a yellow chemotherapy waste bag.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.

Labeling and Storage:

All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the name "this compound." The containers should be stored in a secure, designated area away from general laboratory traffic until they are collected for disposal.

Final Disposal:

All this compound waste must be disposed of through a licensed hazardous waste disposal company. The disposal method must comply with all local, state, and federal regulations for cytotoxic and hazardous chemical waste. Incineration at a high temperature is the preferred method of destruction.

IV. Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don appropriate PPE, including a respirator.

  • Contain: Use a chemotherapy spill kit to absorb the spill. For powdered spills, gently cover with damp absorbent material to avoid generating dust.

  • Clean: Clean the spill area with a decontamination solution.

  • Dispose: Collect all cleanup materials in a designated hazardous waste container.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe and controlled laboratory environment. Regular training and review of these procedures are essential for all personnel involved in the handling of this potent compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vandetanib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of Vandetanib-d6, a deuterated analog of a potent anti-cancer agent. All personnel must adhere to these guidelines to mitigate risks of exposure and ensure a safe laboratory environment.

Vandetanib is classified as a hazardous substance, and by extension, this compound should be handled with the same level of caution. The parent compound is known to be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, stringent control measures are imperative.

I. Personal Protective Equipment (PPE)

The primary barrier between laboratory personnel and the potent compound is appropriate PPE. The following table summarizes the required PPE for handling this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves should be worn at all times. The outer glove should be changed immediately upon contamination.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.
Eye Protection Safety GogglesTightly fitting safety goggles with side shields are mandatory to protect against splashes and airborne particles.[3]
Respiratory Protection N95 Respirator or HigherA fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder form of the compound or when there is a risk of aerosol generation.[4]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Potent Compound Handling Area don_ppe Don Full PPE prep_area->don_ppe 1. Enter receive Receive and Unpack in a Fume Hood don_ppe->receive 2. Proceed to weigh Weighing in a Ventilated Balance Enclosure receive->weigh 3. Transfer to dissolve Dissolving in a Fume Hood weigh->dissolve 4. Prepare Solution experiment Conduct Experiment dissolve->experiment 5. Use in Experiment decontaminate Decontaminate Surfaces experiment->decontaminate 6. After Use doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe 7. After Decontamination dispose Dispose of Waste in Labeled Bags doff_ppe->dispose 8. Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: All work with this compound must be conducted in a designated area, such as a restricted-access laboratory with controlled ventilation. Before entering the designated area, all required PPE must be donned correctly.

  • Receiving and Unpacking: The chemical container should be received and unpacked within a certified chemical fume hood to contain any potential contamination on the exterior of the packaging.

  • Weighing: Weighing of the powdered compound must be performed in a ventilated balance enclosure or a containment glove box to prevent the generation and inhalation of airborne particles.

  • Dissolving: The dissolution of this compound should be carried out in a chemical fume hood.

  • Conducting Experiments: All experimental procedures involving this compound should be performed in a manner that minimizes the potential for spills and aerosol generation.

  • Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable decontamination solution, such as a high-pH solution or a commercial decontamination agent, should be used, followed by a thorough rinse with an appropriate solvent.

  • Doffing PPE: PPE should be removed in a designated area in a specific order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).

  • Disposal: All contaminated waste must be disposed of according to the disposal plan.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, tubes), and any material used for spill cleanup must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a yellow chemotherapy waste bag.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.

Labeling and Storage:

All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the name "this compound." The containers should be stored in a secure, designated area away from general laboratory traffic until they are collected for disposal.

Final Disposal:

All this compound waste must be disposed of through a licensed hazardous waste disposal company. The disposal method must comply with all local, state, and federal regulations for cytotoxic and hazardous chemical waste. Incineration at a high temperature is the preferred method of destruction.

IV. Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don appropriate PPE, including a respirator.

  • Contain: Use a chemotherapy spill kit to absorb the spill. For powdered spills, gently cover with damp absorbent material to avoid generating dust.

  • Clean: Clean the spill area with a decontamination solution.

  • Dispose: Collect all cleanup materials in a designated hazardous waste container.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe and controlled laboratory environment. Regular training and review of these procedures are essential for all personnel involved in the handling of this potent compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vandetanib-d6
Reactant of Route 2
Reactant of Route 2
Vandetanib-d6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.